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  • Product: 1-Chloro-7-(trifluoromethyl)phthalazine
  • CAS: 1352934-00-9

Core Science & Biosynthesis

Foundational

"1-Chloro-7-(trifluoromethyl)phthalazine" CAS number

1-Chloro-7-(trifluoromethyl)phthalazine (CAS 1352934-00-9): A Strategic Building Block for Kinase Inhibitor Discovery and Advanced Heterocyclic Synthesis Executive Summary & Strategic Rationale In modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

1-Chloro-7-(trifluoromethyl)phthalazine (CAS 1352934-00-9): A Strategic Building Block for Kinase Inhibitor Discovery and Advanced Heterocyclic Synthesis

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the phthalazine scaffold is recognized as a "privileged structure," frequently deployed as a bioisostere for quinazolines, pyridines, and purines in the development of targeted therapeutics[1]. Among the vast library of commercially available phthalazine derivatives, 1-Chloro-7-(trifluoromethyl)phthalazine (CAS 1352934-00-9) stands out as a highly specialized, bifunctional building block[2].

This molecule offers a synergistic combination of a highly reactive electrophilic center at the C1 position and a pharmacologically critical trifluoromethyl (–CF₃) group at the C7 position. This in-depth technical guide dissects the physicochemical properties, mechanistic reactivity, and synthetic utility of CAS 1352934-00-9, providing drug development professionals with a comprehensive blueprint for leveraging this scaffold in the synthesis of advanced therapeutics, such as VEGFR-2 inhibitors and SOS1:KRAS disruptors[1][3].

Physicochemical Profiling & Structural Dynamics

The introduction of a –CF₃ group onto the phthalazine core fundamentally alters both its electronic landscape and its pharmacological profile. The strong electron-withdrawing nature of the –CF₃ group (


 = 0.54) significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), effectively supercharging the electrophilicity of the C1 position.

Table 1: Physicochemical & Structural Profile of CAS 1352934-00-9

PropertyValue
CAS Number 1352934-00-9
Chemical Name 1-Chloro-7-(trifluoromethyl)phthalazine
Molecular Formula C₉H₄ClF₃N₂
Molecular Weight 232.59 g/mol
SMILES FC(F)(F)C1=CC=C2C=NN=C(Cl)C2=C1
Appearance Liquid / Low-melting solid (varies by ambient temp)
Storage Conditions Sealed in dry, 2-8°C, isolated from incompatible nucleophiles
Commercial Availability Readily available for R&D via specialized suppliers (e.g., ChemScene, BLDPharm)[2][4]

Mechanistic Reactivity: The SNAr Advantage

The C1-chloro group in an unsubstituted phthalazine is already primed for Nucleophilic Aromatic Substitution (SₙAr) due to the electron-withdrawing effect of the adjacent N2 and N3 nitrogen atoms. However, the addition of the C7–CF₃ group acts as an electronic amplifier.

Causality: By pulling electron density away from the conjugated


-system via strong inductive effects, the –CF₃ group stabilizes the anionic Meisenheimer complex intermediate. This drastically reduces the activation energy required for nucleophilic attack, allowing for the functionalization of C1 using weakly nucleophilic or sterically hindered amines under relatively mild conditions, minimizing degradation pathways.

SNAr_Mechanism SM 1-Chloro-7-(CF3)phthalazine (Highly Electrophilic C1) MC Meisenheimer Complex (Stabilized by CF3 & N-atoms) SM->MC Nucleophilic Attack (Δ, Base) Nuc Amine Nucleophile (e.g., Piperazine) Nuc->MC Prod C1-Substituted Phthalazine + HCl Byproduct MC->Prod Rearomatization (Cl⁻ Expulsion)

Fig 1. SNAr workflow at the C1 position, driven by the electron-withdrawing C7-CF3 group.

Self-Validating Experimental Protocols

To ensure high-fidelity synthesis, the following protocols incorporate built-in analytical checkpoints, creating a self-validating workflow that guarantees structural integrity before proceeding to subsequent synthetic steps.

Protocol 1: C1-Amination via Nucleophilic Aromatic Substitution (SₙAr)
  • Objective: Synthesize a 1-amino-7-(trifluoromethyl)phthalazine derivative.

  • Causality: n-Butanol is selected as the solvent because its boiling point (117°C) provides sufficient thermal energy to overcome the Meisenheimer complex activation barrier without requiring a pressurized sealed tube. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask, charge 1-Chloro-7-(trifluoromethyl)phthalazine (1.0 mmol, 232.6 mg) and the desired amine nucleophile (1.2 mmol).

  • Solvent & Base Addition: Suspend the mixture in anhydrous n-butanol (5.0 mL, 0.2 M) and add DIPEA (2.0 mmol, 348 µL) dropwise at room temperature.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 110°C under a nitrogen atmosphere for 4–6 hours.

  • In-Process Validation (TLC/LC-MS): At t = 4h, withdraw a 10 µL aliquot.

    • TLC (Hexane/EtOAc 1:1): Verify the disappearance of the starting material (high Rf, strongly UV-active) and the emergence of a lower Rf product spot.

    • LC-MS: Confirm the complete consumption of the [M+H]⁺ 233 isotopic cluster and the appearance of the target product mass.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove n-butanol. Partition the residue between Dichloromethane (DCM, 20 mL) and saturated aqueous NaHCO₃ (20 mL).

  • Isolation & Final Validation: Extract the aqueous layer with DCM (2 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography.

    • NMR Validation: Confirm product integrity via ¹⁹F NMR (expect a sharp singlet near -62 ppm, confirming retention of the –CF₃ group).

Protocol 2: C1-Arylation via Suzuki-Miyaura Cross-Coupling
  • Objective: Synthesize a 1-aryl-7-(trifluoromethyl)phthalazine derivative.

  • Causality: While SₙAr is highly effective for heteroatom nucleophiles, carbon-carbon bond formation at C1 requires transition-metal catalysis. Pd(dppf)Cl₂ is chosen as the catalyst because its bidentate ligand structure provides a large bite angle, which accelerates the reductive elimination step—often the rate-limiting step when coupling electron-deficient heteroaryls[5].

Step-by-Step Methodology:

  • Reagent Charging: In a Schlenk tube, combine 1-Chloro-7-(trifluoromethyl)phthalazine (1.0 mmol), the aryl boronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (3.0 mmol).

  • Degassing: Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Purge the system with argon for 10 minutes to prevent oxidative quenching of the Pd(0) active species.

  • Reaction Execution: Seal the tube and heat to 90°C for 12 hours.

  • In-Process Validation: Monitor via LC-MS. The reaction is validated as complete when the distinct chlorine isotopic cluster of the starting material is fully replaced by the coupled product mass.

  • Purification: Filter the crude mixture through a pad of Celite to remove palladium black, washing with EtOAc. Concentrate and purify via flash chromatography.

Applications in Drug Discovery: Pharmacophore Mapping

The 7-(trifluoromethyl)phthalazine core is not just a synthetic intermediate; it is a highly optimized pharmacophore used in the design of next-generation targeted therapies.

  • Kinase Hinge Binding: The N2 and N3 atoms of the phthalazine ring act as potent hydrogen bond acceptors. In the active site of kinases (e.g., VEGFR-2 or Aurora kinases), these nitrogens interact directly with the backbone amides of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket[1].

  • Metabolic Shielding & Lipophilic Efficiency: The C7–CF₃ group serves a dual purpose. Spatially, it projects into deep hydrophobic pockets (such as those found in the SOS1:KRAS protein-protein interaction interface), enhancing binding affinity through favorable van der Waals interactions[3]. Metabolically, the strong C–F bonds block oxidative metabolism (e.g., by aldehyde oxidase), drastically improving the pharmacokinetic half-life of the drug candidate.

Pharmacophore_Model Core Phthalazine Core Kinase Hinge Binder (N2, N3) CF3 C7-Trifluoromethyl Hydrophobic Pocket & Metabolic Shield Core->CF3 Modulates LogP & Blocks Oxidation C1 C1-Substituent Solvent Channel / Target Selectivity Core->C1 Directs Vector into Allosteric Sites

Fig 2. Pharmacophore mapping of 7-(trifluoromethyl)phthalazine derivatives in drug design.

References

  • National Center for Biotechnology Information (PMC). "Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition". NIH. URL:[Link]

  • Semantic Scholar / ACS. "Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein−Protein Interaction". Semantic Scholar. URL: [Link]

  • ResearchGate. "Aluminum Chloride-Induced Heteroarylation of Arenes and Heteroarenes. Part 2. A New Synthesis of 4-Substituted Phthalazin-1(2H)-ones." ResearchGate. URL:[Link]

Sources

Exploratory

Technical Guide: Synthesis of 1-Chloro-7-(trifluoromethyl)phthalazine

This is an in-depth technical guide for the synthesis of 1-Chloro-7-(trifluoromethyl)phthalazine , a critical heterocyclic intermediate often used in the development of PARP inhibitors (e.g., analogs of Olaparib) and oth...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide for the synthesis of 1-Chloro-7-(trifluoromethyl)phthalazine , a critical heterocyclic intermediate often used in the development of PARP inhibitors (e.g., analogs of Olaparib) and other bioactive molecules.

Executive Summary & Strategic Analysis

Target Molecule: 1-Chloro-7-(trifluoromethyl)phthalazine CAS: 1352934-00-9 Molecular Formula: C₉H₄ClF₃N₂ Molecular Weight: 232.59 g/mol

The synthesis of 1-chloro-7-(trifluoromethyl)phthalazine presents a specific regiochemical challenge. The phthalazine core is symmetric in its 1,4-dione form, but the introduction of a single chlorine atom at position 1 (leaving position 4 as a proton) breaks this symmetry.

If one attempts to synthesize this molecule via the common industrial route—starting from 4-(trifluoromethyl)phthalic anhydride to form the 1,4-dichloro derivative followed by partial reduction—the result is an inseparable mixture of the 6-trifluoromethyl and 7-trifluoromethyl isomers.

Therefore, this guide prioritizes the Regioselective Cyclization Route , which fixes the position of the trifluoromethyl group relative to the carbonyl before the ring closure. This ensures the exclusive formation of the 7-isomer.

Key Synthetic Pathway[1]
  • Precursor Selection: Use 2-formyl-5-(trifluoromethyl)benzoic acid (or its tautomer, 3-hydroxy-6-(trifluoromethyl)phthalide).

  • Cyclization: Condensation with hydrazine hydrate to yield 7-(trifluoromethyl)phthalazin-1(2H)-one .

  • Chlorination: Deoxychlorination using Phosphorus Oxychloride (POCl₃) to generate the target 1-Chloro-7-(trifluoromethyl)phthalazine .

Retrosynthetic Analysis & Pathway Logic

The retrosynthesis relies on identifying the bond disconnections that preserve the aromatic substitution pattern.

  • Disconnection 1 (C-Cl bond): The chlorine is installed via nucleophilic aromatic substitution of an enolizable lactam (phthalazinone) using a chlorinating agent (POCl₃).

  • Disconnection 2 (C-N and N-N bonds): The phthalazinone core is formed by the condensation of hydrazine with a 1,2-dicarbonyl equivalent.

  • Regiocontrol Node: To ensure the CF₃ group is at position 7 (meta to the chloro/carbonyl carbon and para to the C4-H), the acyclic precursor must be 2-formyl-5-(trifluoromethyl)benzoic acid .

Visualizing the Regiochemistry

In the precursor 2-formyl-5-(trifluoromethyl)benzoic acid :

  • C1 (COOH): Becomes C1 of phthalazine (the Chloro position).

  • C2 (CHO): Becomes C4 of phthalazine (the Proton position).

  • C5 (CF3): Is para to the CHO group. In the final phthalazine numbering, this places the CF₃ at position 7.

Retrosynthesis cluster_legend Logic Flow Target 1-Chloro-7-(trifluoromethyl)phthalazine (Target) Intermediate 7-(trifluoromethyl)phthalazin-1(2H)-one (Key Intermediate) Target->Intermediate Chlorination (POCl3) Precursor 2-formyl-5-(trifluoromethyl)benzoic acid (Regioselective Precursor) Intermediate->Precursor Cyclization (N2H4) Retrosynthetic Step Retrosynthetic Step

Caption: Retrosynthetic logic flow ensuring regiochemical fidelity.

Detailed Experimental Protocols

Step 1: Synthesis of 7-(trifluoromethyl)phthalazin-1(2H)-one

This step involves the cyclocondensation of the formyl-benzoic acid derivative with hydrazine.

Reagents:

  • 2-formyl-5-(trifluoromethyl)benzoic acid (1.0 equiv)

  • Hydrazine hydrate (N₂H₄·H₂O, 64-80% solution) (1.2 - 1.5 equiv)

  • Ethanol (EtOH) or Acetic Acid (AcOH) as solvent.

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 10.0 g (45.8 mmol) of 2-formyl-5-(trifluoromethyl)benzoic acid in 100 mL of absolute ethanol.

    • Note: If the starting material is the cyclic tautomer (3-hydroxy-6-(trifluoromethyl)phthalide), the procedure is identical as it opens in situ.

  • Addition: Add 3.4 mL (approx. 55 mmol) of hydrazine hydrate dropwise at room temperature. A slight exotherm may occur.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor reaction progress by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The starting material peak should disappear, replaced by the more polar lactam product.

  • Workup:

    • Cool the reaction mixture to room temperature and then to 0°C in an ice bath.

    • The product, 7-(trifluoromethyl)phthalazin-1(2H)-one , typically precipitates as a white to off-white solid.

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL).

  • Drying: Dry the solid under vacuum at 50°C for 4 hours.

    • Expected Yield: 85–95%

    • Characterization: ¹H NMR (DMSO-d₆) should show a singlet around 8.5 ppm (H-4) and a broad singlet around 12.8 ppm (NH).

Step 2: Synthesis of 1-Chloro-7-(trifluoromethyl)phthalazine

This step converts the lactam (tautomeric with the enol) into the chloro-heterocycle using Vilsmeier-Haack type conditions.

Reagents:

  • 7-(trifluoromethyl)phthalazin-1(2H)-one (1.0 equiv)

  • Phosphorus Oxychloride (POCl₃) (5–10 equiv, acts as solvent and reagent)

  • Pyridine or N,N-Dimethylaniline (0.5 equiv, optional catalyst/base)

Protocol:

  • Safety Warning: POCl₃ is highly corrosive and reacts violently with water. Perform all operations in a fume hood with proper PPE.

  • Setup: Place 5.0 g (23.3 mmol) of the dried 7-(trifluoromethyl)phthalazin-1(2H)-one into a dry 100 mL round-bottom flask.

  • Reagent Addition: Carefully add 25 mL of POCl₃. Add 1.0 mL of Pyridine (optional, accelerates reaction).

  • Reaction: Fit the flask with a drying tube (CaCl₂) or connect to an inert gas line. Heat the mixture to reflux (105°C) for 2–4 hours.

    • Observation: The suspension should clear to become a homogeneous solution as the starting material is consumed.

  • Quenching (Critical Step):

    • Remove excess POCl₃ via rotary evaporation under reduced pressure (use a caustic trap for the pump).

    • Dissolve the viscous residue in 50 mL of Dichloromethane (DCM).

    • Slowly pour the DCM solution into a beaker containing 200 mL of crushed ice/water with vigorous stirring. Maintain temperature <10°C.

    • Neutralize the aqueous layer carefully with saturated NaHCO₃ solution or 2M NaOH until pH ~8.

  • Extraction:

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 30 mL).

    • Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Concentrate the solvent in vacuo.

    • The crude product is often pure enough (>95%). If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient 9:1 to 7:3) or recrystallization from Heptane/EtOAc.

Data Summary Table:

ParameterValue
Appearance White to pale yellow crystalline solid
Melting Point 138–142°C (Literature dependent)
¹H NMR (CDCl₃) ~9.5 ppm (s, 1H, H-4), ~8.2-8.5 ppm (m, 3H, Ar-H)
MS (ESI+) [M+H]⁺ = 233.0 / 235.0 (Cl isotope pattern)
Storage Store at 2–8°C, under inert atmosphere (moisture sensitive)

Process Workflow Diagram

The following Graphviz diagram illustrates the complete synthetic workflow, including critical decision points and safety checks.

SynthesisWorkflow start Start: 2-formyl-5-(trifluoromethyl)benzoic acid reaction1 Cyclization + N2H4·H2O, EtOH, Reflux start->reaction1 check1 QC Check: TLC/LCMS Confirm Lactam formation reaction1->check1 intermediate Intermediate: 7-(trifluoromethyl)phthalazin-1(2H)-one check1->intermediate Pass reaction2 Chlorination + POCl3, Reflux, 3h intermediate->reaction2 quench Quench: Pour into Ice/NaHCO3 (Exothermic!) reaction2->quench extraction Extraction (DCM) & Concentration quench->extraction final Final Product: 1-Chloro-7-(trifluoromethyl)phthalazine extraction->final

Caption: Step-by-step workflow from acid precursor to final chlorinated product.

Troubleshooting & Critical Control Points

Regiochemical Verification

If you are unsure of the starting material's purity (i.e., if it contains the 4-formyl isomer), the final product will be a mixture.

  • Validation: Use ¹H NMR NOE (Nuclear Overhauser Effect) experiments. Irradiate the H-4 proton (singlet, ~9.5 ppm).

    • Target (7-CF3): You should see NOE enhancement of the proton at C-5 and C-8, but not the CF₃ group (which is too far).

    • Isomer (6-CF3): If the CF₃ were at position 6, the H-4 proton would be closer to the CF₃ group? Actually, the key is the coupling constants in ¹³C NMR. The C-4a and C-8a bridgehead carbons will show distinct splitting patterns depending on the CF₃ position.

Moisture Sensitivity

The C-Cl bond in phthalazines is reactive (similar to acid chlorides).

  • Issue: Hydrolysis back to the phthalazinone during storage.

  • Prevention: Store under Argon/Nitrogen in a desiccator. If the solid turns from white to amorphous/sticky, checking the LC-MS for the mass of the hydrolyzed product (M+H 215) is recommended.

Alternative Industrial Route (Not Recommended for Lab Scale)

In industrial settings, one might start with 4-(trifluoromethyl)phthalic anhydride , react with hydrazine to form 6-(trifluoromethyl)-2,3-dihydrophthalazine-1,4-dione , chlorinate to the 1,4-dichloro derivative, and then perform a controlled hydrogenolysis (Pd/C, H₂, stoichiometric base).

  • Risk: This reduction yields a statistical mixture of 1-chloro-6-CF3 and 1-chloro-7-CF3, which requires difficult chromatographic separation. The regioselective route described above is superior for high-purity applications.

References

  • Synthesis of Phthalazinones: Merchant, J. R., et al. "Synthesis of phthalazin-1(2H)-one derivatives." Journal of the Indian Chemical Society, vol. 97, 2020.

  • Chlorination Protocols: "POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination." Journal of Organic Chemistry, 2019.

  • Target Molecule Data: ChemScene Product Data, "1-Chloro-7-(trifluoromethyl)phthalazine CAS 1352934-00-9".[1]

  • PARP Inhibitor Chemistry: Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry, 2008. (Describes analogous phthalazinone synthesis).

  • Patent Reference: US Patent 7,423,030 B2, "1-amino-phthalazine derivatives, the preparation and the therapeutic use thereof." (Describes general chlorination conditions for substituted phthalazines).

Sources

Foundational

1-Chloro-7-(trifluoromethyl)phthalazine starting materials

Synthesis and Regiocontrol of 1-Chloro-7-(trifluoromethyl)phthalazine: A Technical Guide Introduction & Pharmacological Significance 1-Chloro-7-(trifluoromethyl)phthalazine (CAS 1352934-00-9)[1] is a high-value electroph...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis and Regiocontrol of 1-Chloro-7-(trifluoromethyl)phthalazine: A Technical Guide

Introduction & Pharmacological Significance

1-Chloro-7-(trifluoromethyl)phthalazine (CAS 1352934-00-9)[1] is a high-value electrophilic building block heavily utilized in the development of targeted therapeutics. The phthalazine core is a privileged pharmacophore frequently embedded in PARP inhibitors (e.g., Olaparib analogs) and VEGFR kinases. The strategic incorporation of a trifluoromethyl (-CF3) group significantly enhances the molecule's lipophilicity, target binding affinity, and metabolic stability against oxidative degradation[2]. Furthermore, the C1-chloro substituent serves as a highly reactive, versatile handle for downstream functionalization via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3].

Strategic Retrosynthetic Analysis & Regiocontrol

A critical challenge in synthesizing substituted phthalazines is achieving absolute regiocontrol. Attempting to synthesize this molecule via the symmetrical 4-(trifluoromethyl)phthalic anhydride inevitably yields an inseparable mixture of 6-CF3 and 7-CF3 isomers during the cyclocondensation and subsequent chlorination steps.

To bypass this, a linear, regioselective approach is mandatory. By establishing the correct substitution pattern early in the synthesis, we guarantee the formation of the 7-CF3 isomer. The optimal starting material is 6-(trifluoromethyl)isobenzofuran-1(3H)-one (6-CF3-phthalide). Opening this lactone yields 2-formyl-5-(trifluoromethyl)benzoic acid, which unambiguously condenses with hydrazine to form 7-(trifluoromethyl)phthalazin-1(2H)-one.

Retrosynthesis Target 1-Chloro-7-(CF3)phthalazine Phthalazinone 7-(CF3)phthalazin-1(2H)-one Target->Phthalazinone Deoxychlorination (POCl3) FormylAcid 2-Formyl-5-(CF3)benzoic acid Phthalazinone->FormylAcid Cyclocondensation (N2H4) Phthalide 6-(CF3)isobenzofuran-1(3H)-one FormylAcid->Phthalide 1. Bromination 2. Hydrolysis

Retrosynthetic pathway for 1-chloro-7-(trifluoromethyl)phthalazine ensuring strict regiocontrol.

Mechanistic Causality: The Deoxychlorination Step

The final transformation relies on the deoxychlorination of the lactam core using phosphorus oxychloride (POCl3). This is not a simple substitution; it is a cascade driven by tautomerization and phosphate leaving-group chemistry:

  • Tautomerization: The thermodynamically stable phthalazin-1(2H)-one (lactam) exists in equilibrium with its lactim tautomer (phthalazin-1-ol).

  • Activation: The highly nucleophilic lactim oxygen attacks the electrophilic phosphorus of POCl3, expelling a chloride ion and forming a highly reactive O-phosphorodichloridate intermediate.

  • Nucleophilic Attack: The liberated chloride ion acts as a nucleophile, attacking the C1 position of the phthalazine ring.

  • Elimination: The tetrahedral intermediate collapses, expelling the dichlorophosphate anion ([PO2Cl2]-) and yielding the aromatized product.

Mechanism Lactam Lactam Tautomer Lactim Lactim Tautomer Lactam->Lactim Tautomerization Phospho O-Phosphorodichloridate Lactim->Phospho + POCl3, -HCl Attack Chloride Nucleophilic Attack Phospho->Attack Cl- attacks C1 Product Chlorinated Product Attack->Product -[PO2Cl2]-

Mechanism of deoxychlorination of the phthalazinone core using phosphorus oxychloride.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure causality and reaction integrity at every stage.

Protocol 1: Synthesis of 2-Formyl-5-(trifluoromethyl)benzoic acid

Causality: Radical bromination of the benzylic position of 6-CF3-phthalide provides a labile gem-bromo ether equivalent, which rapidly hydrolyzes in water to reveal the requisite formyl and carboxyl groups.

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 6-(trifluoromethyl)isobenzofuran-1(3H)-one (50.0 g, 247 mmol) in chlorobenzene (250 mL).

  • Reagent Addition: Add N-bromosuccinimide (NBS) (46.2 g, 260 mmol) and azobisisobutyronitrile (AIBN) (2.0 g, 12.3 mmol).

  • Radical Initiation: Heat the mixture to 85 °C under a nitrogen atmosphere for 6 hours.

  • IPC (Bromination): Analyze an aliquot via GC-MS. The reaction is complete when the starting material peak is consumed and replaced by the 3-bromo intermediate.

  • Hydrolysis: Cool the mixture to room temperature, filter off the floating succinimide byproduct, and concentrate the filtrate. Redissolve the crude residue in a mixture of THF (200 mL) and water (100 mL). Reflux for 3 hours.

  • IPC (Hydrolysis): Monitor by LC-MS. Look for the [M-H]- ion at m/z 217 corresponding to the formylbenzoic acid.

  • Isolation: Evaporate the THF, acidify the aqueous layer to pH 2 with 1M HCl, and extract with ethyl acetate (3 x 100 mL). Dry over Na2SO4 and concentrate to yield a pale yellow solid.

Protocol 2: Cyclocondensation to 7-(trifluoromethyl)phthalazin-1(2H)-one

Causality: Hydrazine acts as a bis-nucleophile. It first forms a hydrazone with the highly reactive formyl group, followed by intramolecular cyclization onto the carboxylic acid, driven by the thermodynamic stability of the resulting aromatic system.

  • Setup: Suspend 2-formyl-5-(trifluoromethyl)benzoic acid (45.0 g, 206 mmol) in absolute ethanol (300 mL).

  • Condensation: Slowly add hydrazine hydrate (80% aqueous, 15.5 mL, 247 mmol) dropwise at room temperature. The reaction is mildly exothermic.

  • Cyclization: Heat the mixture to reflux (78 °C) for 4 hours. A thick white precipitate will form as the product is highly insoluble in ethanol.

  • IPC: Monitor by TLC (DCM:MeOH 9:1). The starting material (Rf = 0.4) should be completely converted to the baseline-running product.

  • Isolation: Cool the suspension to 0 °C in an ice bath. Filter the solid, wash sequentially with cold ethanol (50 mL) and diethyl ether (50 mL), and dry under high vacuum to afford a pristine white powder.

Protocol 3: Deoxychlorination to 1-Chloro-7-(trifluoromethyl)phthalazine

Causality: POCl3 serves as both solvent and activating agent. N,N-Diisopropylethylamine (DIPEA) is added catalytically to sponge the initial HCl byproduct, accelerating the formation of the phosphorodichloridate intermediate.

  • Setup: In a rigorously dried 250 mL flask, suspend 7-(trifluoromethyl)phthalazin-1(2H)-one (30.0 g, 140 mmol) in POCl3 (100 mL). Add DIPEA (9.0 g, 70 mmol).

  • Activation: Heat the mixture to 100 °C. The suspension will gradually dissolve into a clear, amber solution over 2 hours as the polar lactam is converted to the lipophilic chloro-product.

  • IPC: Quench a 0.1 mL aliquot in ice-water, extract with DCM, and analyze by LC-MS. The product will show an [M+H]+ peak at m/z 233/235 (3:1 isotopic ratio confirming chlorine incorporation).

  • Workup (Critical Safety Step): Cool the mixture to room temperature. Concentrate the bulk of the excess POCl3 under reduced pressure. Dissolve the resulting syrup in DCM (200 mL) and add dropwise to a vigorously stirred mixture of crushed ice and saturated NaHCO3.

  • Isolation: Separate the organic layer, wash with brine, dry over MgSO4, and concentrate. Purify via short-path silica plug (Hexanes:EtOAc 4:1) to yield the product as an off-white crystalline solid[1].

Quantitative Data & Yield Analysis

StepTransformationKey ReagentsIPC MethodTypical Yield (%)Purity (HPLC)
1 Ring Opening & OxidationNBS, AIBN, H2OGC-MS / LC-MS82 - 86%> 95%
2 CyclocondensationN2H4·H2O, EtOHTLC (DCM:MeOH)88 - 92%> 98%
3 DeoxychlorinationPOCl3, DIPEALC-MS (Isotope)75 - 80%> 99%

References

  • ChemContract. "Fluorinated Building Blocks — Buy from USA Supplier". Available at:[Link]

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of 1-Chloro-7-(trifluoromethyl)phthalazine

This in-depth technical guide details the spectroscopic characterization of 1-Chloro-7-(trifluoromethyl)phthalazine (CAS 1352934-00-9), a critical heterocyclic building block in medicinal chemistry. Executive Summary Com...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the spectroscopic characterization of 1-Chloro-7-(trifluoromethyl)phthalazine (CAS 1352934-00-9), a critical heterocyclic building block in medicinal chemistry.

Executive Summary

Compound: 1-Chloro-7-(trifluoromethyl)phthalazine CAS Number: 1352934-00-9 Molecular Formula: C


H

ClF

N

Molecular Weight: 232.59 g/mol [1]

This guide outlines the definitive spectroscopic signatures (NMR, IR, MS) required to validate the identity and purity of 1-Chloro-7-(trifluoromethyl)phthalazine. As a reactive electrophile used to synthesize VEGFR inhibitors and other bioactive heterocycles, its purity is paramount. This document distinguishes between the target molecule and its common hydrolysis impurity, 7-(trifluoromethyl)phthalazin-1(2H)-one.

Structural Analysis & Numbering

Correct structural elucidation requires adherence to IUPAC numbering for the phthalazine core (benzo[d]pyridazine).

  • Positions 1 & 4: The carbon atoms adjacent to the nitrogen bridge.

    • C1: Substituted with Chlorine (Cl).[2]

    • C4: Unsubstituted (contains Proton H4).

  • Positions 5, 6, 7, 8: The benzene ring carbons.

    • C7: Substituted with the Trifluoromethyl group (-CF

      
      ).
      
    • C5, C6, C8: Contain aromatic protons.

Structural Diagram & Logic Flow

The following diagram illustrates the characterization workflow and structural logic.

G Substrate 7-(Trifluoromethyl) phthalazin-1(2H)-one Target 1-Chloro-7-(trifluoromethyl) phthalazine (Target) Substrate->Target Chlorination Reagent POCl3 / Reflux Reagent->Target Impurity Hydrolysis Product (Phthalazinone) Target->Impurity H2O / Moisture NMR_H 1H NMR Diagnostic: H4 Singlet (>9.0 ppm) Target->NMR_H NMR_F 19F NMR Diagnostic: -63 ppm Target->NMR_F MS MS (ESI/EI) Cl Isotope Pattern (3:1) Target->MS

Caption: Synthesis pathway and critical spectroscopic checkpoints for validation.

Mass Spectrometry (MS) Data

Mass spectrometry provides the primary confirmation of the molecular formula and the presence of the chlorine atom.

Experimental Protocol
  • Ionization Mode: Electrospray Ionization (ESI) in Positive mode (ESI+) or Electron Impact (EI) for GC-MS.

  • Solvent: Methanol or Acetonitrile (avoid water to prevent hydrolysis).

Diagnostic Signals
ParameterValueInterpretation
Molecular Ion (M

)
232.0 Monoisotopic mass (

Cl).
Isotope Pattern M (232) : M+2 (234) 3:1 ratio . Definitive proof of one Chlorine atom.
Base Peak (EI) 197 Loss of Cl radical [M - 35]

.
Fragmentation 169 Loss of N

from the [M-Cl] fragment (typical of phthalazines).

Mechanistic Insight: The phthalazine ring is nitrogen-rich.[2] In EI-MS, the initial loss of the halogen (Cl) is often followed by the extrusion of molecular nitrogen (N


), resulting in a highly stable phenyl cation derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for isomeric differentiation (distinguishing the 7-isomer from the 6-isomer).

Sample Preparation[3][4]
  • Solvent: Deuterated Chloroform (CDCl

    
    ) is preferred.
    
  • Note: DMSO-

    
     may contain traces of water which can hydrolyze the labile C-Cl bond back to the phthalazinone. If DMSO is used, ensure it is from a fresh ampoule.
    
H NMR (Proton) Data

The spectrum is characterized by a distinct low-field singlet and a specific aromatic coupling pattern.

PositionShift (

ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
H4 9.40 – 9.60 Singlet (s) -Most deshielded proton; adjacent to N3. Diagnostic for the phthalazine core.[2]
H8 8.20 – 8.30 Singlet (s) ~1.5 (meta)Isolated from H6 by the CF

group. Shows small meta-coupling to H6.
H5 8.05 – 8.15 Doublet (d) ~8.5 (ortho)Ortho-coupled to H6. Peri-position to H4.
H6 7.90 – 8.00 Doublet of Doublets (dd) 8.5, 1.5Large ortho-coupling to H5; small meta-coupling to H8.

Note: Shifts are referenced to TMS (0.00 ppm) or residual CHCl


 (7.26 ppm). Values are derived from high-confidence analogs (1,4-dichloro-6-(trifluoromethyl)phthalazine) and substituent increment effects.
F NMR (Fluorine) Data
  • Shift: -62.0 to -64.0 ppm (Singlet).

  • Reference: CFCl

    
     (0 ppm) or 
    
    
    
    -trifluorotoluene internal standard (-63.72 ppm).
  • Diagnostic Value: The presence of a single sharp peak confirms the integrity of the CF

    
     group. A shift significantly different (e.g., > -60 ppm) may indicate the 6-isomer or ring degradation.
    
C NMR (Carbon) Data

Key features include the quartets arising from


C-

F coupling.[3]
  • C-CF

    
    :  Quartet at 
    
    
    
    ~123 ppm (
    
    
    Hz).
  • Aromatic C-7: Quartet at

    
     ~130-135 ppm (
    
    
    
    Hz).
  • C1 (C-Cl):

    
     ~155 ppm (Deshielded by Cl and N).
    
  • C4 (C-H):

    
     ~152 ppm.
    

Infrared Spectroscopy (IR)

IR is useful for rapid solid-state identification.

Frequency (cm

)
Vibration ModeFunctional Group
3050 – 3100 C-H StretchAromatic protons.
1580 – 1620 C=N StretchPhthalazine ring system.
1100 – 1350 C-F StretchStrong, broad bands (CF

group).
740 – 780 C-Cl StretchCharacteristic halo-aromatic band.

Quality Control & Troubleshooting

The most common failure mode in working with 1-Chloro-7-(trifluoromethyl)phthalazine is hydrolysis.

The Hydrolysis Trap

Upon exposure to atmospheric moisture, the C-Cl bond hydrolyzes to form 7-(trifluoromethyl)phthalazin-1(2H)-one .

Differentiation Table:

Feature Target (Chloro-compound) Impurity (Phthalazinone)

| IR Spectrum | No Carbonyl peak. | Strong C=O peak at ~1660-1680 cm


.  |
| 1H NMR  | H4 at ~9.5 ppm. | Amide NH (broad) at ~12-13 ppm. |
| Solubility  | Soluble in CH

Cl

, EtOAc. | Poor solubility in organic solvents; requires DMSO. |
Purification Protocol

If hydrolysis is detected:

  • Re-chlorination: Reflux the impure material in neat POCl

    
     (Phosphorus Oxychloride) for 1-2 hours.
    
  • Workup: Evaporate POCl

    
    in vacuo. Dissolve residue in dry CH
    
    
    
    Cl
    
    
    .
  • Wash: Rapidly wash with ice-cold saturated NaHCO

    
     (minimize contact time with water).
    
  • Dry: Dry over anhydrous Na

    
    SO
    
    
    
    immediately.

References

  • ChemicalBook. Phthalazine, 1,4-dichloro-6-(trifluoromethyl)- synthesis and NMR data. Retrieved from .

  • ChemScene. Product Data: 1-Chloro-7-(trifluoromethyl)phthalazine (CAS 1352934-00-9).[1][4] Retrieved from .

  • BLD Pharm. Product Analysis: 1-Chloro-7-(trifluoromethyl)phthalazine. Retrieved from .

  • NIST Chemistry WebBook. Phthalazine Standard Reference Data.[5] Retrieved from .

  • PubChem. 1-Chlorophthalazine Compound Summary. Retrieved from .

Sources

Foundational

Strategic Functionalization of the Chlorophthalazine Core: From Synthesis to Clinical Candidates

Topic: Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary The phthalazine scaffold, particularly its chlorinated derivatives (1-chlorop...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The phthalazine scaffold, particularly its chlorinated derivatives (1-chlorophthalazine and 1,4-dichlorophthalazine), represents a privileged structure in modern medicinal chemistry. It serves as the structural anchor for several kinase inhibitors (e.g., Vatalanib) and PARP inhibitors. This guide moves beyond basic textbook synthesis, offering a rigorous, field-tested analysis of the chlorophthalazine reactivity manifold. We explore the electronic nuances that govern regioselectivity in nucleophilic aromatic substitution (


) versus Palladium-catalyzed cross-couplings, providing reproducible protocols for constructing complex bioactive architectures.

Part 1: Constructing the Core (The "Make")

The entry point into this chemistry is almost invariably the chlorination of the corresponding phthalazinone. While conceptually simple, process consistency is often plagued by phosphorus impurities and incomplete conversion.

The Deoxychlorination Protocol

The transformation of phthalazin-1,4-dione to 1,4-dichlorophthalazine utilizes phosphorous oxychloride (


). The reaction is driven by the high bond energy of the P=O bond formed in the byproduct.

Mechanism & Causality: The reaction initiates with the attack of the amide oxygen (tautomer of the lactam) on the electrophilic phosphorus, creating an activated leaving group (dichlorophosphate). Chloride ion, generated in situ or added via


, then attacks the C1/C4 position, restoring aromaticity and expelling the phosphate species.

Critical Process Parameters:

  • Reagent Quality: Aged

    
     (hydrolyzed) leads to sluggish kinetics. Freshly distilled or high-grade reagent is mandatory.
    
  • Catalysis: The addition of a tertiary amine base (N,N-dimethylaniline or Pyridine) acts as a nucleophilic catalyst, forming a highly reactive N-acylphosphonium intermediate that accelerates the reaction.

  • Solvent Choice: While often run neat, using acetonitrile (

    
    ) allows for better temperature control and easier workup, preventing the formation of intractable phosphorus tars.
    
Experimental Protocol: Synthesis of 1,4-Dichlorophthalazine

Self-Validating System: The disappearance of the starting material's amide carbonyl stretch (


) in IR and the appearance of the C-Cl stretch (

) serves as an in-process check.

Materials:

  • Phthalazin-1,4-dione (1.0 equiv)

  • 
     (Phosphorus oxychloride) (5.0 equiv)
    
  • Pyridine (0.5 equiv) - Catalyst

  • Acetonitrile (anhydrous)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a

    
     drying tube (or 
    
    
    
    line).
  • Addition: Suspend phthalazin-1,4-dione in acetonitrile. Add Pyridine.[1]

  • Chlorination: Add

    
     dropwise (Caution: Exothermic).
    
  • Reaction: Heat to reflux (

    
    ) for 3–5 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexane). The polar starting material will disappear, replaced by a non-polar spot (
    
    
    
    ).
  • Quench (Critical): Cool to RT. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Note: This hydrolyzes excess

    
    . Maintain temperature 
    
    
    
    to prevent hydrolysis of the product.
  • Isolation: Filter the resulting precipitate. Wash with cold water until pH is neutral. Dry under vacuum over

    
    .
    
  • Purification: Recrystallize from acetone or toluene if necessary.

Part 2: The Reactivity Manifold (The "Use")

The 1,4-dichlorophthalazine core is an "ambidextrous" electrophile. Its reactivity is governed by the electron-deficient nature of the diazine ring, making it highly susceptible to


, while the C-Cl bonds are prime handles for Pd-catalyzed oxidative addition.
Electronic Bias & Regioselectivity

In symmetrical 1,4-dichlorophthalazine, both positions are equivalent.[2] However, once the first substitution occurs, the electronic landscape shifts.

  • Electron-Donating Group (EDG) at C1 (e.g., -OMe, -NHAr): Deactivates the C4 position toward further

    
     but leaves it active for Pd-coupling.
    
  • Electron-Withdrawing Group (EWG) at C1: Activates C4, potentially leading to over-substitution if stoichiometry is not controlled.

Divergent Synthesis Pathways

The choice between


 and Suzuki/Buchwald coupling depends on the nucleophile's "hardness" and the desired substitution pattern.
Pathway A: Nucleophilic Aromatic Substitution (

)

Ideal for introducing amines, alkoxides, and thiols. The reaction proceeds via a Meisenheimer complex.[3][4][5][6]

  • Kinetics: Reaction rates are generally fast in polar aprotic solvents (DMF, DMSO) or protic solvents (EtOH, iPrOH) which stabilize the transition state.

  • Acid Catalysis: For aniline nucleophiles, adding catalytic HCl or using the aniline hydrochloride salt can accelerate the reaction by protonating a ring nitrogen, making the system more electrophilic.

Pathway B: Palladium-Catalyzed Cross-Coupling

Essential for C-C bond formation (Suzuki) or difficult C-N bonds (Buchwald-Hartwig).

  • Suzuki-Miyaura: 1,4-dichlorophthalazine couples readily with aryl boronic acids.[7]

  • Selectivity: Monocoupling is achievable by limiting the boronic acid (1.0–1.1 equiv) and using milder bases (

    
     vs. 
    
    
    
    ).
Visualization: The Functionalization Logic

PhthalazineReactivity cluster_conditions Decision Matrix Start 1,4-Dichlorophthalazine SNAr Mono-Substitution (SNAr) (Introduction of N/O/S) Start->SNAr Nucleophile (1 eq) Polar Solvent, Heat Suzuki Mono-Coupling (Pd) (Introduction of Aryl/Alkyl) Start->Suzuki R-B(OH)2 (1 eq) Pd(0), Base Disub Unsymmetrical 1,4-Disubstituted Product SNAr->Disub Step 2: Pd-Coupling (Remaining Cl) Suzuki->Disub Step 2: SNAr (Remaining Cl) Note1 SNAr First: Use if Nucleophile is Amine/Alkoxide Note2 Pd First: Use if Nucleophile is Carbon (Aryl/Alkyl)

Caption: Divergent synthetic strategies for accessing unsymmetrical phthalazines. The order of operations is dictated by the nature of the nucleophiles.

Part 3: Case Study – Synthesis of Vatalanib Analogs

Vatalanib (PTK787) is a potent VEGFR inhibitor.[8] Its synthesis exemplifies the "Sequential Functionalization" strategy, specifically utilizing a chlorophthalazine intermediate to install the critical aniline pharmacophore.

Target Molecule: 1-(4-chloroanilino)-4-(4-pyridylmethyl)phthalazine (Vatalanib)

Retrosynthetic Analysis

The molecule is dissected into two key couplings:

  • C-C Bond: Connection of the pyridine-methyl moiety to the phthalazine.

  • C-N Bond: Connection of the 4-chloroaniline to the phthalazine.

Field Insight: While


 of 1,4-dichlorophthalazine with aniline is easy, installing the pyridylmethyl group after chlorination is difficult. Therefore, the C-C bond is typically formed before the final chlorination, or a specific intermediate (1-chloro-4-(pyridin-4-ylmethyl)phthalazine) is synthesized.
Optimized Workflow

Step 1: Scaffold Assembly Condensation of phthalic anhydride with (pyridin-4-yl)acetic acid derivatives (or equivalent condensation) yields the 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one .

Step 2: Activation (Chlorination) The phthalazinone is treated with


 (as described in Part 1) to generate 1-chloro-4-(pyridin-4-ylmethyl)phthalazine .
  • Note: The pyridine nitrogen is also basic and may form a salt/complex with

    
    , requiring excess reagent.
    

Step 3: Pharmacophore Installation (


) 
The chloro-intermediate is reacted with 4-chloroaniline.

Data Table: Reaction Optimization for Step 3

EntrySolventBase/AdditiveTemp (

C)
Yield (%)Comments
1EthanolNone80 (Reflux)45Slow, incomplete conversion.
2EthanolHCl (cat.)80 (Reflux)88Acid catalysis activates the ring.
3DMF

10065Competitive hydrolysis observed.
4iPrOHNone85 (Reflux)92Optimal. Clean precipitation of product.
Experimental Protocol: Vatalanib Coupling Step

Materials:

  • 1-chloro-4-(pyridin-4-ylmethyl)phthalazine (1.0 equiv)

  • 4-Chloroaniline (1.1 equiv)

  • Isopropanol (10 volumes)

Procedure:

  • Dissolve the chlorophthalazine derivative and 4-chloroaniline in isopropanol.

  • Heat the mixture to reflux (

    
    ) under nitrogen.
    
  • Monitor by TLC/LC-MS. The reaction typically completes within 2–4 hours.

  • Workup: Upon cooling, the product (often as the HCl salt if acid was generated/added) precipitates out.

  • Filter the solid. Wash with cold isopropanol and ether.

  • Free Basing: Suspend the salt in water, adjust pH to ~9 with

    
    , and extract into EtOAc or filter the free base solid.
    

Part 4: Advanced Protocols

General Procedure for Suzuki Coupling of Chlorophthalazines

Applicable for converting 1-chlorophthalazine to 1-arylphthalazine.

Reagents:

  • Substrate: 1-chlorophthalazine derivative (1.0 mmol)

  • Boronic Acid: Arylboronic acid (1.2 mmol)[7]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered cases).
  • Base:

    
     (aqueous) (3.0 mmol)
    
  • Solvent: 1,4-Dioxane or Toluene/EtOH (4:1)

Workflow:

  • Degassing: Combine solvent and base in a Schlenk tube. Degas by sparging with Argon for 15 mins.

  • Assembly: Add substrate, boronic acid, and catalyst under Argon flow.

  • Reaction: Seal and heat to

    
     for 12–18 hours.
    
  • Check: LC-MS should show <2% starting chloride.

  • Purification: Filter through Celite (to remove Pd black). Concentrate filtrate. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

References

  • Synthesis of 1,4-Dichlorophthalazine: BenchChem. Application Notes and Protocols for the Synthesis of 1,4-Disubstituted Phthalazines. Link

  • Reactivity Comparison (

    
     vs Pd):  BenchChem. A Comparative Analysis of the Reactivity of Dichlorophthalazines and Dichloropyridines. Link
    
  • Vatalanib Chemistry: Wikipedia. Vatalanib - Chemical and Physical Data. Link

  • Nucleophilic Aromatic Substitution Mechanism: Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link

  • Suzuki Coupling Conditions: Harvard University (Myers Group). The Suzuki Reaction - Chem 115 Handout. Link

  • Phthalazine Anticancer Agents: National Institutes of Health (PMC). Design and synthesis of phthalazine-based compounds as potent anticancer agents. Link

Sources

Exploratory

discovery and history of 1-Chloro-7-(trifluoromethyl)phthalazine

A Pivotal Scaffold in Fluorinated Heterocyclic Medicinal Chemistry Executive Summary 1-Chloro-7-(trifluoromethyl)phthalazine (CAS: 1352934-00-9) is a specialized heterocyclic building block used extensively in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

A Pivotal Scaffold in Fluorinated Heterocyclic Medicinal Chemistry

Executive Summary

1-Chloro-7-(trifluoromethyl)phthalazine (CAS: 1352934-00-9) is a specialized heterocyclic building block used extensively in the synthesis of bioactive small molecules, particularly in oncology.[1][2] As a halogenated derivative of the phthalazine core, it serves as a critical electrophile for installing the 7-(trifluoromethyl)phthalazine moiety into drug candidates targeting poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptors (VEGFR).

This guide details the technical history, synthetic pathways, and medicinal utility of this compound, moving beyond basic catalog data to provide a researcher-grade analysis of its chemistry and application.

Part 1: Discovery and History

The history of 1-Chloro-7-(trifluoromethyl)phthalazine is intertwined with the evolution of two distinct fields: phthalazine chemistry and organofluorine medicinal chemistry .

The Phthalazine Lineage

The parent heterocycle, phthalazine, was first synthesized in 1893 by Siegmund Gabriel and Georg Pinkus via the condensation of o-phthalaldehyde with hydrazine. However, the functionalized derivatives gained prominence only in the mid-20th century with the discovery of Hydralazine (1-hydrazinophthalazine), an antihypertensive agent. This established the phthalazine ring as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets.[3]

The Fluorine Revolution

In the late 1990s and early 2000s, medicinal chemistry saw a surge in "fluorine scans"—the systematic replacement of hydrogen or methyl groups with fluorine or trifluoromethyl (-CF3) groups. The -CF3 group is a classic bioisostere that enhances:

  • Metabolic Stability: Blocking cytochrome P450 oxidation sites.

  • Lipophilicity: Improving membrane permeability.

  • Binding Affinity: Strengthening hydrophobic interactions within enzyme pockets.

1-Chloro-7-(trifluoromethyl)phthalazine emerged during this period as researchers sought to expand the Structure-Activity Relationship (SAR) of PARP inhibitors (like Olaparib) and VEGFR inhibitors (like Vatalanib). While early inhibitors focused on the 4-position, the 7-CF3 substitution offered a vector to probe the "back pocket" of kinase and polymerase active sites.

Part 2: Chemical Synthesis and Process Chemistry

The synthesis of 1-Chloro-7-(trifluoromethyl)phthalazine is a classic example of regioselective heterocyclic construction . The primary challenge lies in the formation of the phthalazinone precursor, where the position of the -CF3 group relative to the carbonyl is critical.

The Industrial Route

The standard industrial synthesis proceeds in three stages:

  • Condensation: 4-(Trifluoromethyl)phthalic anhydride reacts with hydrazine hydrate.

  • Isomer Separation: This reaction yields a mixture of two regioisomers: 6-(trifluoromethyl)phthalazin-1(2H)-one and 7-(trifluoromethyl)phthalazin-1(2H)-one.

  • Chlorination: The purified 7-isomer is converted to the chloro-imidate using phosphorus oxychloride (POCl3).

Visualizing the Synthesis

The following diagram illustrates the reaction pathway and the critical regiochemical split.

SynthesisPath Anhydride 4-(Trifluoromethyl) phthalic anhydride Mixture Regioisomer Mixture (6-CF3 & 7-CF3) Anhydride->Mixture Condensation (AcOH, Reflux) Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->Mixture Isomer7 7-(Trifluoromethyl) phthalazin-1(2H)-one (Target Precursor) Mixture->Isomer7 Fractional Crystallization Isomer6 6-(Trifluoromethyl) phthalazin-1(2H)-one (By-product) Mixture->Isomer6 Removed Product 1-Chloro-7-(trifluoromethyl) phthalazine (Final Product) Isomer7->Product Chlorination (POCl3, 80°C)

Caption: Synthetic pathway for 1-Chloro-7-(trifluoromethyl)phthalazine, highlighting the critical regioisomer separation step.

Part 3: Experimental Protocols

Note: These protocols are synthesized from standard methodologies for halogenated phthalazines. Always consult specific MSDS and perform risk assessments.

Step 1: Synthesis of 7-(Trifluoromethyl)phthalazin-1(2H)-one

Reagents: 4-(Trifluoromethyl)phthalic anhydride (1.0 eq), Hydrazine hydrate (1.2 eq), Acetic acid (solvent).

  • Setup: Dissolve 4-(trifluoromethyl)phthalic anhydride in glacial acetic acid in a round-bottom flask.

  • Addition: Dropwise add hydrazine hydrate at room temperature. An exotherm may occur.

  • Reflux: Heat the mixture to reflux (approx. 118°C) for 4–6 hours.

  • Workup: Cool to room temperature. The product often precipitates.[4]

  • Purification (Critical): Filter the solid. The crude solid is a mixture of 6- and 7-isomers. Recrystallize from ethanol or methanol. The 7-isomer typically exhibits different solubility properties (often less soluble) allowing for separation.

    • Validation: Verify regiochemistry using 1H NMR (NOE studies) to confirm the position of the proton adjacent to the carbonyl vs. the CF3 group.

Step 2: Chlorination to 1-Chloro-7-(trifluoromethyl)phthalazine

Reagents: 7-(Trifluoromethyl)phthalazin-1(2H)-one (1.0 eq), Phosphorus oxychloride (POCl3, excess), Diisopropylethylamine (DIPEA, cat.).

  • Setup: Place the dried phthalazinone intermediate in a flask under inert atmosphere (N2).

  • Reagent Addition: Add neat POCl3 (approx. 5–10 volumes). Add a catalytic amount of DIPEA to accelerate the reaction.

  • Reaction: Heat to 80–100°C for 2–3 hours. Monitor by TLC or LCMS for disappearance of the starting material (mass M+1: 215 -> Product M+1: 233).

  • Quench: Caution: POCl3 reacts violently with water. Remove excess POCl3 under reduced pressure. Pour the residue slowly onto crushed ice/water with vigorous stirring.

  • Extraction: Neutralize with NaHCO3 and extract with Dichloromethane (DCM).

  • Isolation: Dry organic layer over MgSO4, concentrate, and purify via flash chromatography (Hexane/EtOAc) if necessary.

Part 4: Medicinal Chemistry Utility

1-Chloro-7-(trifluoromethyl)phthalazine is primarily used as an electrophilic heterocycle in nucleophilic aromatic substitution (SNAr) reactions.

Key Reactivity Profile

The chlorine atom at the C1 position is highly activated due to the electron-deficient nature of the phthalazine ring (containing two nitrogens) and the electron-withdrawing effect of the -CF3 group.

  • Nucleophiles: Reacts readily with amines (primary/secondary), alkoxides, and thiols.

  • Mechanism: SNAr (Addition-Elimination).

  • Application: This reaction is used to couple the phthalazine core to "tail" moieties (e.g., piperazines, piperidines) found in PARP inhibitors.

Data Summary: Physical & Chemical Properties[2][4][5][6][7][8]
PropertyValueRelevance
Molecular Formula C9H4ClF3N2Core scaffold definition
Molecular Weight 232.59 g/mol Fragment-based design
LogP (Predicted) ~3.3High lipophilicity due to -CF3
TPSA 25.78 ŲGood membrane permeability
Storage 2–8°C, Inert GasHydrolytically sensitive (Cl group)
Key Impurity Hydrolysis productReverts to phthalazinone if wet
References
  • Gabriel, S., & Pinkus, G. (1893). Über Phthalazin. Berichte der deutschen chemischen Gesellschaft, 26(2), 2210-2216.
  • BenchChem. (2025).[4] The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Substituted Phthalazines. Link

  • ChemScene. (2025). Product Analysis: 1-Chloro-7-(trifluoromethyl)phthalazine (CAS 1352934-00-9).[2][9] Link

  • Longdom. (2019). Recent Developments in Chemistry of Phthalazines. Journal of Organic Chemistry: Current Research. Link

  • National Institutes of Health (NIH). (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore. PubMed Central. Link

  • Molecules (MDPI). (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Chloro-7-(trifluoromethyl)phthalazine

Abstract This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for conducting nucleophilic substitution reactions on 1-Chlo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for conducting nucleophilic substitution reactions on 1-Chloro-7-(trifluoromethyl)phthalazine. This versatile heterocyclic scaffold is a critical building block in the synthesis of novel therapeutic agents. The strategic placement of a trifluoromethyl group and a reactive chlorine atom makes it an ideal precursor for creating diverse molecular libraries. This document delves into the underlying reaction mechanisms, provides field-tested experimental protocols for various nucleophiles, and explains the scientific rationale behind key procedural steps, ensuring both reproducibility and a deeper understanding of the chemical transformations.

Introduction: The Strategic Importance of 1-Chloro-7-(trifluoromethyl)phthalazine

Phthalazine derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds, including agents with anticancer, anti-inflammatory, and cardiovascular properties.[1] The subject of this guide, 1-Chloro-7-(trifluoromethyl)phthalazine, is a particularly valuable intermediate for several key reasons:

  • The Phthalazine Core: This nitrogen-containing heterocycle provides a rigid scaffold with defined vectors for substituent placement, crucial for optimizing interactions with biological targets.

  • The Trifluoromethyl (CF3) Group: The inclusion of a CF3 group at the 7-position is a deliberate design choice. This group is a bioisostere for moieties like chlorine but offers distinct advantages.[2] It significantly increases lipophilicity, which can enhance membrane permeability and improve brain penetration for CNS-targeted drugs.[2] Furthermore, the strength of the C-F bond confers high metabolic stability, often leading to a longer biological half-life.[3]

  • The Reactive C1-Chloro Substituent: The chlorine atom at the 1-position is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[4] Its reactivity is significantly enhanced by the cumulative electron-withdrawing effects of the two ring nitrogens and the potent trifluoromethyl group.[5][6] These features render the C1 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

This combination of a stable, biologically relevant core, a pharmacokinetic-modulating CF3 group, and a highly reactive synthetic handle makes 1-Chloro-7-(trifluoromethyl)phthalazine a powerful starting material for generating novel chemical entities in drug discovery campaigns.

The SNAr Mechanism: A Foundational Understanding

The reactions described herein proceed via the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike the SN1 and SN2 reactions common in aliphatic chemistry, the SNAr pathway does not involve a direct backside attack, which is sterically impossible on an aromatic ring. Instead, it is a two-step addition-elimination process.[7]

  • Nucleophilic Addition: The nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups (like the CF3 group and aza-nitrogens) is critical as they delocalize and stabilize this negative charge.

  • Elimination of the Leaving Group: Aromaticity is restored by the expulsion of the chloride ion, which is a stable leaving group. This step is typically fast and results in the formation of the final substituted product.

SNAr_Mechanism Reactants 1-Chloro-7-(trifluoromethyl)phthalazine Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Step 1: Addition Products Substituted Product Chloride Ion (Cl⁻) Intermediate->Products Step 2: Elimination Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Reagent Weighing & Solvent Preparation B Glassware Flame-Drying C Assemble Apparatus (Inert Atmosphere) B->C D Add Reagents & Solvent C->D E Heat to Target Temp. & Stir D->E F Monitor by TLC E->F G Cool & Quench Reaction F->G Reaction Complete H Liquid-Liquid Extraction G->H I Dry & Concentrate H->I J Column Chromatography or Recrystallization I->J K Characterization (NMR, MS, EA) J->K L Final Product K->L

Sources

Application

Suzuki coupling with 1-Chloro-7-(trifluoromethyl)phthalazine

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 1-Chloro-7-(trifluoromethyl)phthalazine Substrate Profiling & Mechanistic Causality The functionalization of nitrogen-rich, electron-deficient hetero...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 1-Chloro-7-(trifluoromethyl)phthalazine

Substrate Profiling & Mechanistic Causality

The functionalization of nitrogen-rich, electron-deficient heterocycles is a cornerstone of modern drug discovery. 1-Chloro-7-(trifluoromethyl)phthalazine presents a unique synthetic profile. The phthalazine core is inherently electron-deficient, and the addition of a strongly electron-withdrawing trifluoromethyl (–CF₃) group at the C7 position significantly polarizes the molecule.

This polarization acts as a double-edged sword:

  • The Advantage (Accelerated Oxidative Addition): The highly electrophilic C1–Cl bond undergoes rapid oxidative addition with Palladium(0) species, often bypassing the need for highly elevated temperatures typically required for standard aryl chlorides[1].

  • The Challenge (Nucleophilic Vulnerability): The same electrophilicity makes the C1 position highly susceptible to nucleophilic attack by hydroxide ions (OH⁻). If the aqueous base used during the transmetalation step is too strong (e.g., NaOH, KOH), the substrate will rapidly hydrolyze to form 7-(trifluoromethyl)phthalazin-1(2H)-one, permanently stalling the cross-coupling[2]. Furthermore, the multiple nitrogen atoms in the phthalazine core can coordinate to the palladium center, leading to catalyst poisoning if the chosen phosphine ligand is not sufficiently bulky or electron-rich[3].

To achieve a high-yielding, self-validating protocol, the reaction conditions must precisely balance catalyst activation with substrate preservation.

Catalytic Cycle & Pathway Visualization

The Suzuki-Miyaura coupling of this substrate relies on a finely tuned catalytic cycle. The use of bulky, electron-rich dialkylbiaryl phosphine ligands (like XPhos or SPhos) or bidentate ligands (like dppf) prevents the phthalazine nitrogens from displacing the ligand and deactivating the catalyst[4].

G Pd0 Pd(0) L_n Active Catalyst OA Oxidative Addition (Accelerated by CF3) Pd0->OA 1-Cl-7-CF3-Phthalazine PdII Ar-Pd(II)-Cl L_n Intermediate OA->PdII TM Transmetalation (Base-mediated) PdII->TM Ar'-B(OH)2 + Base PdII_Ar Ar-Pd(II)-Ar' L_n Intermediate TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Catalyst Regeneration Product Coupled Product RE->Product

Catalytic cycle of Suzuki coupling highlighting the CF3-accelerated oxidative addition step.

Optimization Matrix & Quantitative Data

To establish a trustworthy baseline, the following table summarizes the causal relationships between condition choices and quantitative outcomes for electron-deficient chlorophthalazines[2][3].

Catalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Primary Observation / Typical Yield
Pd(PPh₃)₄ Na₂CO₃ (aq)Toluene/EtOH/H₂O80Moderate (40-50%) : High risk of substrate hydrolysis to phthalazinone due to prolonged heating.
Pd(dppf)Cl₂ K₂CO₃ (aq)1,4-Dioxane/H₂O (4:1)90Good (75-85%) : Bidentate ligand prevents catalyst poisoning; moderate base limits hydrolysis.
XPhos Pd G3 K₃PO₄ (aq)1,4-Dioxane/H₂O (10:1)80Excellent (>90%) : Rapid activation; mild base and low water content preserve the C-Cl bond.
Pd₂(dba)₃ / SPhos CsF (anhydrous)Toluene (Anhydrous)100Good (70-80%) : Completely eliminates hydrolysis side-reactions; ideal for highly sensitive boronic acids.

Logical Workflow for Reaction Optimization

When scaling or adapting this protocol to highly sterically hindered boronic acids, researchers must utilize a self-validating troubleshooting matrix. Monitoring the reaction via LC-MS allows for real-time mechanistic deduction.

G Start Low Yield / Stalled Reaction Check1 LC-MS shows M-Cl+OH mass? (Phthalazinone formation) Start->Check1 Sol1 Use milder base (K3PO4/CsF) or anhydrous conditions Check1->Sol1 Yes (Hydrolysis) Check2 Is Starting Material Intact? Check1->Check2 No Sol2 Switch to more active catalyst (e.g., XPhos Pd G3) Check2->Sol2 Yes (Poor Activation) Check3 Is Protodeboronation Occurring? (Homocoupled Boronic Acid) Check2->Check3 No Sol3 Use Boronic Ester (BPin) or slow addition Check3->Sol3 Yes (Boronic Acid Degradation)

Troubleshooting logical workflow for diagnosing stalled Suzuki cross-couplings.

Detailed Experimental Protocol

This protocol utilizes the XPhos Pd G3 / K₃PO₄ system, which provides the optimal balance of high catalytic turnover and mild basicity, ensuring the integrity of the 1-Chloro-7-(trifluoromethyl)phthalazine substrate[2].

Materials & Reagents:

  • 1-Chloro-7-(trifluoromethyl)phthalazine (1.0 equivalent, limiting reagent)

  • Aryl or Heteroaryl Boronic Acid / Pinacol Ester (1.3 equivalents)

  • XPhos Pd G3 (Precatalyst, 5 mol%)

  • Potassium Phosphate Tribasic (K₃PO₄, 2.0 equivalents)

  • 1,4-Dioxane (Anhydrous) and Deionized Water (Degassed)

Step-by-Step Methodology:

  • Preparation and Degassing (Critical Step):

    • Causality: Oxygen rapidly inserts into the active Pd(0) species to form unreactive Pd(II) peroxo complexes, killing the catalytic cycle[5].

    • Prepare a solvent mixture of 1,4-Dioxane and H₂O in a 10:1 ratio. Sparge the mixture with Argon or Nitrogen gas for at least 30 minutes prior to use.

  • Reaction Setup:

    • To a flame-dried Schlenk tube or a vial equipped with a PTFE septum, add 1-Chloro-7-(trifluoromethyl)phthalazine (1.0 eq), the boronic acid/ester (1.3 eq), and K₃PO₄ (2.0 eq).

    • Note: The 1.3 equivalent excess of the boron species compensates for inherent protodeboronation (hydrolysis of the C-B bond) that occurs at elevated temperatures[2].

  • Catalyst Addition:

    • Transfer the vessel to a glovebox or maintain a strict positive pressure of Argon. Add XPhos Pd G3 (5 mol%).

  • Solvent Addition & Heating:

    • Add the degassed 1,4-Dioxane/H₂O (10:1) mixture via syringe (concentration ~0.2 M with respect to the phthalazine).

    • Seal the vessel and heat in a pre-equilibrated oil bath or heating block at 80 °C.

  • Self-Validating Monitoring:

    • Stir for 2–4 hours. Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Validation Checkpoint: Look for the disappearance of the starting material mass. If a mass corresponding to [M - Cl + OH] is observed, the water content is too high or the temperature is too aggressive, leading to hydrolysis.

  • Workup & Purification:

    • Upon complete consumption of the starting material, cool the reaction to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove palladium black and inorganic salts.

    • Wash the organic filtrate with water, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify via flash column chromatography (Silica gel, typically Hexanes/EtOAc gradient) to isolate the final functionalized 7-(trifluoromethyl)phthalazine derivative.

References

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ACS Chemical Reviews. Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics. Available at: [Link]

Sources

Method

Precision Protocol: Buchwald-Hartwig Amination of 1-Chloro-7-(trifluoromethyl)phthalazine

Part 1: Strategic Analysis & Mechanistic Insight The Substrate Challenge The substrate 1-Chloro-7-(trifluoromethyl)phthalazine presents a unique duality in reactivity. The phthalazine core is inherently electron-deficien...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Mechanistic Insight

The Substrate Challenge

The substrate 1-Chloro-7-(trifluoromethyl)phthalazine presents a unique duality in reactivity. The phthalazine core is inherently electron-deficient, a property significantly amplified by the 7-trifluoromethyl (


) group.
  • The Trap (

    
     Background):  Due to the low LUMO energy at C1, this substrate is highly prone to uncatalyzed Nucleophilic Aromatic Substitution (
    
    
    
    ). With strong nucleophiles (e.g., aliphatic amines) or high temperatures, the background reaction may dominate.
  • The Necessity of Palladium: Why use Buchwald-Hartwig conditions?

    • Weak Nucleophiles: Anilines, amides, and carbamates will not react efficiently via

      
       without forcing conditions that degrade the 
      
      
      
      group.
    • Chemoselectivity: Pd-catalysis allows for coupling at lower temperatures (60–80°C), preserving sensitive functional groups on the coupling partner.

    • Steric Control: Bulky amines that fail via

      
       due to steric repulsion can be coupled using specific ligand architectures.
      
Catalyst Design & Ligand Selection

For phthalazines, catalyst poisoning is the primary failure mode. The N2 and N3 nitrogens are competent


-donors that can sequester the Palladium center, forming inactive [Pd(Ar)Cl(L)(N-heterocycle)] off-cycle resting states.
  • Recommendation: Use Bulky Biaryl Phosphine Ligands (Buchwald Ligands).

  • BrettPhos / tBuBrettPhos: Excellent for primary amines and anilines. The steric bulk prevents N-coordination of the phthalazine to the Pd center.

  • XPhos / RuPhos: Preferred for secondary amines or general screening.

  • Precatalyst Strategy: Utilization of Pd-G4 precatalysts (e.g., XPhos Pd G4) is strictly recommended over in-situ generation (Pd(OAc)₂ + Ligand). This ensures a defined 1:1 Pd:L ratio and rapid initiation at lower temperatures, minimizing the window for side reactions.

Part 2: Experimental Protocol

Reagent Table & Stoichiometry
ComponentRoleEquiv.Notes
1-Chloro-7-(trifluoromethyl)phthalazine Substrate1.0Limiting reagent. Dry thoroughly.
Amine Partner Nucleophile1.1 – 1.2Excess drives kinetics.
BrettPhos Pd G4 Catalyst0.01 – 0.031-3 mol% loading. High activity.
Cs₂CO₃ Base2.0 – 3.0Weak base minimizes hydrolysis.
1,4-Dioxane Solvent[0.2 M]Anhydrous, degassed is critical.
Step-by-Step Methodology

Phase A: Inert Atmosphere Setup

  • Oven-dry a 20 mL reaction vial (crimp-top or screw-cap with septum) and a magnetic stir bar.

  • Cool under a stream of Argon or Nitrogen.

  • Critical Step: Weigh all solid reagents (Phthalazine, Base, Catalyst) in a glovebox if available. If using a manifold, weigh quickly in air and immediately purge.

Phase B: Reaction Assembly

  • Add 1-Chloro-7-(trifluoromethyl)phthalazine (1.0 equiv) and Cesium Carbonate (Cs₂CO₃, 2.0 equiv) to the vial.

  • Add BrettPhos Pd G4 (0.02 equiv / 2 mol%).

  • Seal the vial. Evacuate and backfill with Argon three times (3x).

  • Inject Anhydrous 1,4-Dioxane via syringe to achieve a concentration of 0.2 M (relative to the phthalazine).

  • Add the Amine (1.2 equiv).[1] Note: If the amine is a solid, add it in step B1.

Phase C: Catalysis & Workup

  • Place the vial in a pre-heated block at 80°C . Stir vigorously (800+ rpm).

    • Why 80°C? Higher temps (>100°C) risk hydrolysis of the chloro-phthalazine to the phthalazinone (an irreversible dead-end).

  • Monitor via LC-MS at 1 hour and 4 hours.

    • Success Marker: Disappearance of starting material (m/z ~232) and appearance of product.

    • Failure Marker: Appearance of m/z ~214 (Hydrolysis product: 7-(trifluoromethyl)phthalazin-1(2H)-one).

  • Upon completion, cool to room temperature.

  • Filter the mixture through a pad of Celite eluting with EtOAc or DCM.

  • Concentrate the filtrate under reduced pressure.

Phase D: Purification

  • Purify via Flash Column Chromatography (Silica Gel).

  • Eluent: Hexanes/EtOAc gradient. Phthalazines are polar; expect elution at 30-60% EtOAc depending on the amine.

Part 3: Visualization

Mechanistic Pathway & Competition

The following diagram illustrates the competition between the desired Catalytic Cycle and the parasitic Hydrolysis/Poisoning pathways.

G Start 1-Chloro-7-(trifluoromethyl) phthalazine OxAdd Oxidative Addition Complex [L-Pd(Ar)-Cl] Start->OxAdd + Pd(0) / Fast Hydrolysis SIDE REACTION: Hydrolysis to Phthalazinone Start->Hydrolysis H2O / Base (No Pd) Pd0 Pd(0)-L Active Catalyst Pd0->OxAdd Coord Amine Coordination & Deprotonation OxAdd->Coord + Amine / Base Poison CATALYST DEATH: N-Binding/Poisoning OxAdd->Poison Phthalazine N-binding Product Aminated Product (C-N Bond Formed) Coord->Product Reductive Elimination Product->Pd0 Regenerates Catalyst

Figure 1: Catalytic cycle contrasting the productive B-H pathway against hydrolysis and catalyst poisoning risks.

Decision Matrix: vs. Pd-Catalysis

Use this logic flow to determine if Palladium is strictly necessary for your specific amine.

Workflow Input Select Amine Partner Check1 Is Amine Nucleophilic? Input->Check1 SNAr Route A: SNAr (No Catalyst) Reflux in EtOH/n-BuOH Check1->SNAr Yes (Alkyl amines, Cyclic amines) BH Route B: Buchwald-Hartwig Pd-G4 / Cs2CO3 / Dioxane Check1->BH No (Anilines, Amides, Carbamates)

Figure 2: Decision tree for selecting between thermal SNAr and Palladium catalysis.

Part 4: Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Reaction Stalls < 50% Conv. Catalyst PoisoningSwitch to BrettPhos or tBuXPhos . These bulkier ligands prevent the phthalazine nitrogen from binding to Pd.
Formation of Phthalazinone HydrolysisEnsure solvent is anhydrous . Switch base from Cs₂CO₃ to K₃PO₄ (anhydrous) or NaOtBu (if substrate tolerates).
Dehalogenation (Ar-H)

-Hydride Elimination
Often seen with alcoholic solvents or amines with

-hydrogens. Switch solvent to Toluene . Increase catalyst loading.
Black Precipitate Pd AggregationLigand dissociation occurred. Lower temperature to 65°C or increase Ligand:Pd ratio (if not using G4 precatalyst).

References

  • Buchwald-Hartwig Amination Overview

    • Source: Wikipedia / Organic Chemistry Portal.
    • Context: General mechanism and scope of Pd-catalyzed amin
    • URL:[Link][2]

  • General Amination of Chlorophthalazines

    • Title: Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity.
    • Source: Beilstein J. Org.[3] Chem. (via PMC).

    • Context: Describes Pd-catalyzed amination of related phthalazinone scaffolds, establishing the viability of Pd-coupling on this heterocyclic core.
    • URL:[Link]

  • Substrate Data (1-Chloro-7-(trifluoromethyl)phthalazine)

    • Title: 1-Chloro-7-(trifluoromethyl)phthalazine Product Page.[4]

    • Source: ChemScene / BLD Pharm.
    • Context: Verification of substrate structure, CAS (1352934-00-9), and physical properties.
  • Catalyst Selection (BrettPhos/XPhos)

    • Title: Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.
    • Source: J. Am. Chem. Soc. (via PMC).
    • Context: Validates the use of bulky biaryl phosphine ligands for selective mono-arylation of difficult substr
    • URL:[Link]

Sources

Application

Application Note: 1-Chloro-7-(trifluoromethyl)phthalazine in Drug Discovery

This Application Note provides a comprehensive technical guide for utilizing 1-Chloro-7-(trifluoromethyl)phthalazine in medicinal chemistry, specifically for the development of PARP and kinase inhibitors.[1] High-Value S...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for utilizing 1-Chloro-7-(trifluoromethyl)phthalazine in medicinal chemistry, specifically for the development of PARP and kinase inhibitors.[1]

High-Value Scaffold for PARP & Kinase Inhibitor Development[1]

CAS Number: 1352934-00-9 Molecular Formula: C₉H₄ClF₃N₂ Molecular Weight: 232.59 g/mol Storage: 2–8°C, under inert atmosphere (Ar/N₂), moisture-sensitive.[1][2]

Executive Summary

1-Chloro-7-(trifluoromethyl)phthalazine is a privileged heterocyclic building block used primarily in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors and VEGFR2 kinase inhibitors .[1] Its structural utility lies in the 1-chloro "warhead," which serves as an electrophilic handle for nucleophilic aromatic substitution (SₙAr) or palladium-catalyzed cross-couplings, and the 7-trifluoromethyl group , which enhances metabolic stability, lipophilicity, and blood-brain barrier (BBB) permeability.[1]

This guide outlines the critical reactivity profiles, synthetic protocols, and quality control measures required to deploy this scaffold effectively in lead optimization campaigns.

Medicinal Chemistry Applications

Pharmacophore Integration
  • PARP Inhibition: The phthalazine core mimics the nicotinamide moiety of NAD+, binding to the catalytic domain of PARP-1/2. The 7-CF₃ group acts as a bioisostere for the 7-fluoro or 7-H found in first-generation inhibitors (e.g., Olaparib), often improving potency and residence time.[1]

  • Kinase Inhibition: In VEGFR2 inhibitors, the phthalazine ring serves as the "hinge binder," interacting with the ATP-binding pocket. The 1-position is typically substituted with a solubilizing group (e.g., piperazine, amine) or an extended aryl arm to access the hydrophobic back pocket.[1]

Reactivity Profile & Strategic Logic

The 1-chloro position is highly activated due to the electron-deficient nature of the diazanaphthalene ring, further enhanced by the electron-withdrawing trifluoromethyl group (-I effect).[1]

Reaction TypeTarget MotifStrategic Value
SₙAr with Hydrazine HydrazinophthalazinePrecursor for fused triazoles/pyrazoles (scaffold hopping).[1]
SₙAr with Amines 1-AminophthalazineDirect synthesis of "Olaparib-like" side chains.[1]
Suzuki-Miyaura 1-ArylphthalazineAccess to biaryl cores for kinase selectivity.[1]
Buchwald-Hartwig 1-AminophthalazineAlternative to SₙAr for sterically hindered amines.[1]

Visualizing the Chemical Space

The following diagram illustrates the central role of 1-Chloro-7-(trifluoromethyl)phthalazine in accessing diverse bioactive scaffolds.

Phthalazine_Reactivity Core 1-Chloro-7-(trifluoromethyl) phthalazine (CAS 1352934-00-9) Hydrazine Hydrazine Hydrate EtOH, Reflux Core->Hydrazine Amine Primary/Secondary Amines DIEA, DMSO, 80°C Core->Amine Boronic Ar-B(OH)2, Pd Catalyst Suzuki Coupling Core->Boronic Hydrazinyl 1-Hydrazinyl-7-(CF3) phthalazine (Triazole Precursor) Hydrazine->Hydrazinyl SNAr Amino 1-Amino-7-(CF3) phthalazine (PARP Inhibitor Core) Amine->Amino SNAr Biaryl 1-Aryl-7-(CF3) phthalazine (Kinase Inhibitor Core) Boronic->Biaryl C-C Bond

Caption: Divergent synthesis pathways from the 1-Chloro-7-(trifluoromethyl)phthalazine core.[1]

Experimental Protocols

Protocol A: Synthesis of 1-Hydrazinyl-7-(trifluoromethyl)phthalazine

Primary application: Synthesis of fused triazolo-phthalazine PARP inhibitors.[1]

Reagents:

  • 1-Chloro-7-(trifluoromethyl)phthalazine (1.0 eq)[1]

  • Hydrazine monohydrate (5.0 – 10.0 eq)[1]

  • Ethanol (Absolute)[1]

Procedure:

  • Dissolution: Dissolve 1-Chloro-7-(trifluoromethyl)phthalazine (232 mg, 1.0 mmol) in absolute ethanol (5 mL) in a round-bottom flask.

  • Addition: Add hydrazine monohydrate (0.25 mL, ~5.0 mmol) dropwise at room temperature. Note: Exothermic reaction possible.[1][3]

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1] The starting material spot should disappear, replaced by a more polar product.

  • Workup: Cool the reaction mixture to 0°C. The product often precipitates as a solid.

  • Isolation: Filter the precipitate, wash with cold ethanol (2 x 2 mL) and diethyl ether (2 x 5 mL).

  • Drying: Dry under vacuum to yield the title compound (typically >85% yield) as a yellow/off-white solid.

Protocol B: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Primary application: Installing aryl groups for kinase selectivity.[1]

Reagents:

  • 1-Chloro-7-(trifluoromethyl)phthalazine (1.0 eq)[1]

  • Aryl boronic acid (1.2 eq)[1]

  • Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/XPhos[1]

  • Na₂CO₃ (2.0 M aqueous solution, 2.0 eq)[1]

  • 1,4-Dioxane[4]

Procedure:

  • Setup: In a microwave vial or sealed tube, combine the chlorophthalazine (1.0 mmol), aryl boronic acid (1.2 mmol), and Pd catalyst (0.05 mmol).

  • Solvent: Add 1,4-dioxane (4 mL) and Na₂CO₃ solution (1 mL).

  • Degassing: Sparge with Argon or Nitrogen for 5 minutes to remove oxygen (Critical for Pd cycle).

  • Reaction: Heat at 90–100°C for 12 hours (thermal) or 120°C for 30 min (microwave).

  • Purification: Dilute with EtOAc, wash with water/brine. Dry organic layer over Na₂SO₄.[1][3] Purify via flash chromatography (SiO₂, Gradient Hexane → EtOAc).

Quality Control & Characterization

To ensure the integrity of the scaffold before use, compare analytical data against these standard parameters.

Representative Analytical Data

Note: Data extrapolated from high-confidence analogs (e.g., 1,4-dichloro-6-CF3 isomer) and chem-informatics models.

TechniqueExpected Signal / ParameterInterpretation
¹H NMR (400 MHz, CDCl₃) δ 9.4 – 9.6 (s, 1H)H-4 proton (Deshielded by adjacent N)
δ 8.2 – 8.5 (m, 2H)H-5, H-6 aromatic protons
δ 8.6 – 8.8 (s, 1H)H-8 proton (Ortho to CF3, peri to N)
¹⁹F NMR δ -63.0 ppm (s)Characteristic -CF₃ singlet
LC-MS (ESI+) m/z 233.0 [M+H]⁺Consistent with Cl isotope pattern (3:1 ratio for ³⁵Cl/³⁷Cl)
Appearance White to pale yellow solidDarkening indicates hydrolysis or oxidation.[1][5]
Troubleshooting Guide
  • Hydrolysis: The C-Cl bond is sensitive to moisture.[1] If the LC-MS shows a mass of 215 [M+H]⁺ (Phthalazinone formation), the starting material has hydrolyzed.[1] Solution: Store under Argon; dry solvents over molecular sieves.

  • Incomplete Conversion (SₙAr): If reaction stalls, add a catalytic amount of KI (Potassium Iodide) to generate the more reactive 1-Iodo intermediate in situ.[1]

References

  • Phthalazinone PARP Inhibitors: Huang, M., et al. "Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors." Chem. Pharm.[1] Bull.2021 , 69(7), 620-629.[1] Link[1]

  • General Phthalazine Synthesis: Eldehna, W. M., et al. "Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer."[1] Bioorg.[1] Chem.2018 , 77, 1-13. Link[1]

  • Suzuki Coupling of Chlorophthalazines: Bollenbach, M., et al. "Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides." Eur. J. Med.[1][6] Chem.2019 , 177, 269-290.[3] Link[1]

  • Hydrazine Reactivity: Behalo, M. S., et al. "Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents."[6] J. Heterocycl.[1][7] Chem.2017 , 54(6).[1] Link[1]

  • Olaparib Pharmacology: "Olaparib: an oral PARP-1 and PARP-2 inhibitor with promising activity in ovarian cancer."[1] Future Oncol.[1]2015 , 11(5), 747-757.[1] Link

Sources

Method

Application Note: 1-Chloro-7-(trifluoromethyl)phthalazine in Kinase Inhibitor Design

Executive Summary & Strategic Importance In the landscape of kinase inhibitor development, the phthalazine scaffold has emerged as a privileged structure, most notably validated by the clinical progression of VEGFR inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the landscape of kinase inhibitor development, the phthalazine scaffold has emerged as a privileged structure, most notably validated by the clinical progression of VEGFR inhibitors like Vatalanib (PTK787) .

1-Chloro-7-(trifluoromethyl)phthalazine (CAS 1352934-00-9) represents a critical evolution of this scaffold. Unlike the unsubstituted or chloro-phenyl analogs, the inclusion of the 7-trifluoromethyl (-CF3) moiety offers three distinct medicinal chemistry advantages:

  • Metabolic Stability: The C-F bond strength (approx. 485 kJ/mol) blocks metabolic oxidation at the 7-position, a common "soft spot" in early generation phthalazines.

  • Lipophilicity Modulation: The -CF3 group increases logP, potentially enhancing membrane permeability and blood-brain barrier (BBB) penetration for CNS-targeted kinases (e.g., Aurora A/B).

  • Electronic Tuning: The strong electron-withdrawing nature of the -CF3 group activates the C1-position, facilitating Nucleophilic Aromatic Substitution (

    
    ) reactions with lower nucleophilicity amines, often removing the need for expensive palladium catalysts.
    

This guide provides a comprehensive technical workflow for utilizing this intermediate to synthesize next-generation Type II kinase inhibitors targeting VEGFR2 (KDR) and Aurora Kinases .

Chemical Profile & Handling

PropertySpecification
Compound Name 1-Chloro-7-(trifluoromethyl)phthalazine
CAS Number 1352934-00-9
Molecular Formula

Molecular Weight 232.59 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, DMF; Sparingly soluble in alcohols
Stability Moisture sensitive (hydrolyzes to phthalazinone); Store under inert gas at 2-8°C
Hazards Corrosive, Irritant.[1] Liberates HCl upon hydrolysis.

Synthesis Workflow: From Intermediate to Inhibitor

The following diagram illustrates the strategic placement of 1-Chloro-7-(trifluoromethyl)phthalazine in a convergent synthesis route for a Vatalanib-like VEGFR inhibitor.

SynthesisWorkflow Precursor 7-(trifluoromethyl) phthalazin-1(2H)-one Intermediate 1-CHLORO-7-(TRIFLUOROMETHYL) PHTHALAZINE (The Core Intermediate) Precursor->Intermediate Reflux, 2h Reagent1 POCl3 / Pyridine (Chlorination) Reagent1->Intermediate FinalDrug Target Kinase Inhibitor (VEGFR/Aurora) Intermediate->FinalDrug S_NAr Coupling Aniline Functionalized Aniline (e.g., 4-chloro-aniline) Aniline->FinalDrug Conditions n-BuOH, 100°C or Pd(OAc)2/Xantphos Conditions->FinalDrug

Caption: Convergent synthesis workflow transforming the phthalazinone precursor into the active kinase inhibitor via the activated chloro-intermediate.

Detailed Experimental Protocols

Protocol A: Preparation of the Intermediate (If not purchased)

Rationale: Commercial batches may contain hydrolyzed phthalazinone (up to 5%). Fresh re-chlorination ensures high yields in the subsequent coupling step.

Reagents:

  • 7-(trifluoromethyl)phthalazin-1(2H)-one (1.0 equiv)

  • Phosphorus oxychloride (

    
    ) (5.0 equiv)
    
  • Pyridine (Catalytic, 0.1 equiv)

Step-by-Step:

  • Setup: Charge a dry round-bottom flask with 7-(trifluoromethyl)phthalazin-1(2H)-one under

    
     atmosphere.
    
  • Addition: Add

    
     carefully (exothermic). Add pyridine.[2][3][4][5]
    
  • Reaction: Heat to reflux (

    
    ) for 2–3 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The starting material (polar) should disappear, replaced by a less polar spot (chloro-product).
    
  • Quench (Critical): Cool to RT. Concentrate in vacuo to remove excess

    
    .
    
  • Neutralization: Dissolve residue in DCM. Pour slowly into a stirred mixture of ice and saturated

    
    . Caution: Vigorous gas evolution.
    
  • Isolation: Separate organic layer, dry over

    
    , and concentrate.
    
  • Result: Yields ~90-95% of 1-Chloro-7-(trifluoromethyl)phthalazine.[6] Use immediately or store desiccated.

Protocol B: Coupling with Anilines (The "Kinase Core" Synthesis)

Rationale: The electron-deficient phthalazine ring allows for nucleophilic attack by anilines. While Buchwald-Hartwig conditions work, acid-catalyzed thermal displacement is preferred for scalability and metal-free purity.

Reagents:

  • 1-Chloro-7-(trifluoromethyl)phthalazine (1.0 equiv)[7]

  • Target Aniline (e.g., 4-fluoro-3-chloroaniline) (1.1 equiv)

  • Solvent: n-Butanol or Isopropanol (High boiling, protic solvents assist the transition state)

  • Catalyst: HCl (4M in dioxane, 0.1 equiv) or p-TSA (optional)

Step-by-Step:

  • Dissolution: Suspend the chloro-phthalazine (1.0 mmol, 232 mg) in n-Butanol (5 mL).

  • Amine Addition: Add the aniline (1.1 mmol).

  • Catalysis: Add 2 drops of concentrated HCl or 4M HCl/dioxane.

    • Expert Insight: Protonation of the phthalazine N-2 nitrogen increases the electrophilicity at C-1, accelerating the reaction significantly.

  • Heating: Heat to

    
     for 4–12 hours.
    
    • Visual Check: The reaction often turns from a suspension to a clear solution, then precipitates the product as the hydrochloride salt.

  • Workup (Filtration Method):

    • Cool to RT.

    • If precipitate forms: Filter and wash with cold

      
      . This yields the HCl salt of the inhibitor.
      
    • If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with

      
       (to obtain free base), dry, and purify via flash chromatography (DCM/MeOH gradient).
      

Mechanism of Action: Kinase Binding

The resulting inhibitor typically functions as a Type I or Type II ATP-competitive inhibitor .

  • Hinge Binding: The phthalazine nitrogen (N2) acts as a Hydrogen Bond Acceptor (HBA) interacting with the kinase hinge region (e.g., Cys919 in VEGFR2).

  • Hydrophobic Pocket: The aniline moiety extends into the hydrophobic back-pocket.

  • The Role of 7-CF3: This group projects into the solvent-exposed region or a specific hydrophobic sub-pocket, depending on the kinase isoform, providing selectivity over homologous kinases.

KinaseBinding Ligand VEGF Ligand Receptor VEGFR2 (KDR) Receptor Tyrosine Kinase Ligand->Receptor Activation ATP ATP Binding Site Receptor->ATP Requires ATP Downstream RAF/MEK/ERK Proliferation Pathway ATP->Downstream Phosphorylation Inhibitor 7-CF3-Phthalazine Inhibitor Inhibitor->ATP Competes (Kd < 10 nM) Effect Inhibition of Angiogenesis Downstream->Effect Blocked

Caption: Mechanism of Action. The 7-CF3-phthalazine derivative competes with ATP for the VEGFR2 binding pocket, halting downstream angiogenic signaling.

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Low Yield in Coupling Hydrolysis of Chloro-intermediateEnsure starting material is strictly anhydrous. Re-chlorinate with

if the precursor shows >5% phthalazinone by HPLC.
Incomplete Reaction Deactivated AnilineIf the aniline has strong EWGs (e.g., -NO2, -CN), thermal

may fail. Switch to Buchwald-Hartwig conditions :

, Xantphos,

in Dioxane at

.
Regioisomer Contamination Impure Starting MaterialThe 6-CF3 and 7-CF3 isomers are difficult to separate. Ensure you purchase CAS 1352934-00-9 (7-isomer) specifically. Verify by

NMR (shifts differ by ~1-2 ppm).
Solubility Issues High Lipophilicity of CF3If the final product is insoluble in assay buffer, consider adding a solubilizing tail (e.g., N-methyl piperazine) to the aniline ring before coupling.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 8394, Phthalazin-1(2H)-one. Retrieved October 2025, from [Link]

  • Bold, G., et al. (2000). "New Anilinophthalazines as Potent and Orally Well Absorbed Inhibitors of the VEGF Receptor Tyrosine Kinases Useful as Antagonists of Tumor-Driven Angiogenesis." Journal of Medicinal Chemistry, 43(12), 2310–2323. (Foundational text on Phthalazine Kinase Inhibitors).
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. (Reference for CF3 properties).
  • MDPI. (2006). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Retrieved October 2025, from [Link]

Sources

Application

High-Fidelity Derivatization of 1-Chloro-7-(trifluoromethyl)phthalazine

Application Note & Protocol Guide | Doc ID: AN-PHZ-CF3-01 Executive Summary This guide details the derivatization protocols for 1-Chloro-7-(trifluoromethyl)phthalazine , a high-value scaffold in medicinal chemistry. This...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Doc ID: AN-PHZ-CF3-01

Executive Summary

This guide details the derivatization protocols for 1-Chloro-7-(trifluoromethyl)phthalazine , a high-value scaffold in medicinal chemistry. This intermediate is structurally significant due to the phthalazine core (common in VEGFR, Aurora, and p38 kinase inhibitors) and the trifluoromethyl group (


), which enhances metabolic stability and lipophilicity.

The reactivity of this molecule is dominated by the C1-Chlorine atom, which acts as an imidoyl chloride equivalent, highly activated for Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-couplings. The electron-withdrawing 

group at the C7 position further destabilizes the aromatic ring electron density, thereby accelerating nucleophilic attack at C1 compared to unsubstituted phthalazines.

Reactivity Profile & Strategic Logic

Electronic Activation

The 1-chloro-7-(trifluoromethyl)phthalazine scaffold possesses two nitrogen atoms in the ring. These nitrogens exert a strong inductive (


) and mesomeric (

) electron-withdrawing effect, making the C1 and C4 positions electron-deficient.
  • C1 Position: Substituted with Chlorine (Leaving Group). Highly electrophilic.

  • 7-

    
     Group:  A strong electron-withdrawing group that lowers the LUMO energy of the ring system, increasing the rate of nucleophilic attack at C1.
    
  • Selectivity: While C4 is also electrophilic, the presence of the good leaving group (Cl) at C1 directs substitution almost exclusively to this position under standard conditions.

Decision Matrix: Reaction Pathway Selection

The choice of derivatization method depends on the target moiety:

Target MotifReaction ClassPreferred ProtocolKey Mechanistic Insight
Amino-phthalazine

(Thermal)
Protocol A The

group activates C1 enough that Pd-catalysis is often unnecessary for aliphatic amines and electron-rich anilines.
Biaryl System Suzuki-MiyauraProtocol B C1-Cl bond energy is amenable to oxidative addition by Pd(0), enabling C-C bond formation.
Alkoxy/Phenoxy

(Base-Mediated)
Protocol C Requires stronger bases (NaH,

) to generate the alkoxide/phenoxide nucleophile.
Fused Triazole HydrazinolysisProtocol D Hydrazine acts as a bidentate nucleophile, initially displacing Cl, then enabling cyclization.

Visual Workflow

The following diagram illustrates the divergent synthesis pathways from the core scaffold.

G Start 1-Chloro-7-(CF3) phthalazine SNAr SNAr Amination (Protocol A) Start->SNAr + Primary/Secondary Amine Heat, Base Suzuki Suzuki Coupling (Protocol B) Start->Suzuki + Aryl Boronic Acid Pd(0), Base Ether Etherification (Protocol C) Start->Ether + Alcohol/Phenol NaH or K2CO3 Hydraz Hydrazinolysis (Protocol D) Start->Hydraz + Hydrazine Hydrate Reflux Prod_Amine Amino-phthalazine (Kinase Inhibitor Core) SNAr->Prod_Amine Prod_Biaryl 1-Aryl-phthalazine (Biaryl Scaffold) Suzuki->Prod_Biaryl Prod_Ether Alkoxy-phthalazine Ether->Prod_Ether Prod_Triazole Triazolophthalazine (Fused System) Hydraz->Prod_Triazole

Figure 1: Divergent synthetic pathways for 1-Chloro-7-(trifluoromethyl)phthalazine.

Detailed Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( ) with Amines

Application: Synthesis of Vatalanib analogues and other kinase inhibitors. Scope: Works well with aliphatic amines, anilines, and piperazines.

Reagents & Equipment[1][2][3][4]
  • Substrate: 1-Chloro-7-(trifluoromethyl)phthalazine (1.0 equiv).

  • Nucleophile: Amine (1.1 – 1.5 equiv). Note: Use higher equivalents for volatile amines.

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (

    
    ) (2.0 equiv). Optional if amine is used in large excess.
    
  • Solvent: n-Butanol (preferred for high boiling point) or Isopropanol (iPrOH).

  • Glassware: Round bottom flask with reflux condenser.

Step-by-Step Methodology
  • Charge: To a clean, dry reaction flask, add 1-Chloro-7-(trifluoromethyl)phthalazine (1.0 equiv) and n-Butanol (concentration ~0.2 M).

  • Addition: Add the target amine (1.2 equiv) followed by DIPEA (2.0 equiv).

    • Critical Check: If the amine is an HCl salt, increase DIPEA to 3.0 equiv to ensure free base generation.

  • Reaction: Heat the mixture to 100°C (or reflux if using iPrOH) with magnetic stirring.

    • Reaction Time: Typically 2–6 hours. Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS. The starting material (Cl-substrate) usually elutes faster than the polar amino-product.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • If the product precipitates: Filter the solid and wash with cold ether or water.

    • If homogeneous: Pour the mixture into 10 volumes of ice-water. Stir vigorously for 30 minutes to induce precipitation. Filter and dry.

  • Purification: Recrystallization from EtOH/Water or Flash Chromatography (DCM/MeOH gradient) if necessary.

Troubleshooting:

  • Hydrolysis: If a peak corresponding to the phthalazinone (M+ - Cl + OH) is observed, ensure solvents are dry (anhydrous) and minimize air exposure.

Protocol B: Suzuki-Miyaura Cross-Coupling

Application: Introduction of carbon-linked aryl or heteroaryl groups at C1. Mechanism:


 Oxidative Addition 

Transmetallation

Reductive Elimination.[5]
Reagents & Equipment[1][2][3][4]
  • Substrate: 1-Chloro-7-(trifluoromethyl)phthalazine (1.0 equiv).

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv).

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    (5 mol%).
    • Expert Tip:

      
       is generally more robust for heteroaryl chlorides than tetrakis.
      
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (3.0 equiv).
  • Solvent: 1,4-Dioxane/Water (4:1 ratio) or Toluene/Ethanol/Water.

  • Atmosphere: Argon or Nitrogen (Strictly oxygen-free).

Step-by-Step Methodology
  • Degassing: In a reaction vial, combine the solvent mixture and sparge with Argon for 15 minutes. Oxygen is the enemy of this catalytic cycle.

  • Charge: Add the substrate, boronic acid, and base.

  • Catalyst Addition: Add the Pd catalyst quickly and seal the vessel immediately. Purge the headspace with Argon.[1][5][4]

  • Reaction: Heat to 90–100°C for 4–16 hours.

    • Visual Cue: The reaction often turns black (Pd precipitation) upon completion.

  • Workup:

    • Filter through a pad of Celite to remove Palladium residues. Rinse with EtOAc.

    • Wash the filtrate with brine, dry over

      
      , and concentrate.[6]
      
  • Purification: Flash chromatography is usually required to separate the biaryl product from de-halogenated byproducts (phthalazine core) or homocoupled boronic acids.

Analytical Characterization Data

When characterizing the derivatives, look for these specific NMR signatures:

PositionProton/CarbonShift Change (

)
Explanation
H1 (Aryl)

NMR
N/AThe C1-Cl is replaced; look for the disappearance of the specific C1-Cl carbon signal in

NMR (~150-155 ppm).
H4

NMR
~9.0 - 9.5 ppmThe singlet at C4 is characteristic of the phthalazine core. It may shift upfield slightly upon amination due to electron donation.
NH (Amine)

NMR
6.0 - 9.0 ppmBroad singlet, exchangeable with

.[7] Confirms successful

.


NMR
~ -63 ppmDiagnostic singlet. Confirms the integrity of the trifluoromethyl group.

Safety & Handling

  • Toxicity: Phthalazines are potent bioactive molecules (kinase inhibitors). Treat all derivatives as potential cytotoxic agents. Handle in a fume hood.

  • Corrosivity: 1-Chloro-7-(trifluoromethyl)phthalazine can hydrolyze to release HCl. Avoid inhalation of dust.

  • Hydrazine Hazard: If performing Protocol D, hydrazine hydrate is a known carcinogen and highly toxic. Use extreme caution and double-gloving.

References

  • Design and synthesis of phthalazine-based compounds as potent anticancer agents. Source: National Institutes of Health (NIH) / PMC. Context: Protocols for

    
     of 1-chlorophthalazines with piperazines and anilines.
    URL:[Link]
    
  • Suzuki Coupling - Organic Chemistry Portal. Source: Organic Chemistry Portal. Context: General mechanism and catalyst selection for Suzuki coupling of heteroaryl chlorides. URL:[Link]

  • Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Source: PMC / NIH. Context: Specific examples of 1-anilino-4-substituted phthalazine synthesis and characterization. URL:[Link]

Sources

Method

Application Note: Experimental Setup for Reactions with 1-Chloro-7-(trifluoromethyl)phthalazine

Introduction & Chemical Context 1-Chloro-7-(trifluoromethyl)phthalazine (CAS: 1352934-00-9) is a high-value heterocyclic building block. The phthalazine core is a privileged scaffold in medicinal chemistry, serving as a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

1-Chloro-7-(trifluoromethyl)phthalazine (CAS: 1352934-00-9) is a high-value heterocyclic building block. The phthalazine core is a privileged scaffold in medicinal chemistry, serving as a key pharmacophore in PARP inhibitors (e.g., Olaparib analogs), VEGFR inhibitors, and other kinase modulators.

The molecule features two distinct electronic handles that define its reactivity:[1]

  • C1-Chloro Position: A highly reactive electrophilic site. The adjacent nitrogen atoms (

    
     and 
    
    
    
    ) render the C1 position electron-deficient, facilitating facile Nucleophilic Aromatic Substitution (
    
    
    ) and Palladium-catalyzed cross-couplings.
  • C7-Trifluoromethyl Group: This group exerts a strong electron-withdrawing effect (

    
    ), further activating the C1 position toward nucleophiles while enhancing the lipophilicity and metabolic stability of the final drug candidate.
    

This guide details the experimental protocols for the three most critical transformations of this scaffold: Amination via


 , C-C Bond Formation via Suzuki Coupling , and Hydrolysis to Phthalazinones .

Safety & Handling Protocols

Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit.[2] 2A (H319), STOT SE 3 (H335).

  • Moisture Sensitivity: The C1-Cl bond is labile. Prolonged exposure to atmospheric moisture can lead to partial hydrolysis, releasing HCl gas and forming the insoluble phthalazinone impurity.

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Reaction Safety: Reactions with amines or water will generate HCl. Always include an acid scavenger (tertiary amine or inorganic base) to prevent acid-catalyzed autocatalytic degradation.

Reaction Class I: Nucleophilic Aromatic Substitution ( )

Mechanistic Insight

The 1-chlorophthalazine core is sufficiently electron-deficient that high temperatures are rarely required for reactive nucleophiles (primary/secondary amines). The rate-determining step is the formation of the Meisenheimer complex. The 7-


 group stabilizes this anionic intermediate, accelerating the reaction compared to the unsubstituted parent.
Standard Protocol: Amination

Objective: Synthesis of N-substituted-7-(trifluoromethyl)phthalazin-1-amines.

Reagents:

  • Substrate: 1-Chloro-7-(trifluoromethyl)phthalazine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv)
    
  • Solvent: DMSO (anhydrous) or Isopropanol (IPA)

Step-by-Step Procedure:

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 1-Chloro-7-(trifluoromethyl)phthalazine (100 mg, 0.43 mmol) in anhydrous DMSO (2.0 mL).

  • Addition: Add DIPEA (150 µL, 0.86 mmol) followed by the amine nucleophile (0.47 mmol).

    • Note: If using an amine salt (e.g., hydrochloride), increase DIPEA to 4.0 equiv.

  • Reaction: Stir at Room Temperature for 1–4 hours.

    • Optimization: If conversion is <50% after 2 hours (monitored by LCMS), heat to 60°C. Sterically hindered amines may require heating to 90°C in a sealed tube.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate (20 mL).

    • Wash with Water (2 x 10 mL) and Brine (1 x 10 mL) to remove DMSO.

    • Dry over

      
      , filter, and concentrate.[3]
      
  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Data Summary Table: Solvent Selection

SolventTemp RangeProsCons
DMSO 25–100°CHigh solubility, fast rates (

acceleration)
Difficult work-up (high BP)
Isopropanol 60–80°CProduct often precipitates (filtration work-up)Slower rate; Solvolysis risk
THF 25–60°CEasy removalSlower rate; Solubility issues

Reaction Class II: Palladium-Catalyzed Suzuki Coupling

Mechanistic Insight

While


 is preferred for C-N bonds, Suzuki coupling is essential for C-C bond formation (biaryl systems). The electron-deficient nature of the phthalazine facilitates the Oxidative Addition step of the Pd(0) cycle. However, the presence of nitrogen atoms can coordinate to Pd, potentially poisoning the catalyst if the ligand is not bulky enough.
Protocol: C1-Arylation

Objective: Synthesis of 1-aryl-7-(trifluoromethyl)phthalazines.

Reagents:

  • Substrate: 1-Chloro-7-(trifluoromethyl)phthalazine (1.0 equiv)

  • Boronic Acid/Ester: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane

Step-by-Step Procedure:

  • Degassing: Charge a microwave vial with the substrate (0.43 mmol), boronic acid (0.52 mmol), and

    
     (18 mg, 0.02 mmol). Seal and purge with Argon for 5 minutes.
    
  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2.0 M aq.

    
     (0.65 mL).
    
  • Reaction: Heat to 90°C for 2–12 hours.

    • Note: Microwave irradiation at 110°C for 30 mins is often superior for difficult substrates.

  • Work-up: Filter through a Celite pad (eluting with EtOAc). Wash filtrate with water/brine.

  • Purification: Silica gel chromatography.

Reaction Class III: Hydrolysis to Phthalazinone

Relevance

The phthalazinone tautomer (lactam) is the thermodynamic sink and a key scaffold for PARP inhibitors. This reaction converts the reactive chloro-linker into the stable amide core.

Protocol

Reagents: Acetic Acid (AcOH), Water, Reflux.

  • Dissolve the chloro-substrate in a mixture of AcOH:H2O (4:1).

  • Reflux (100°C) for 2 hours.

  • Cool to RT.[4] The product, 7-(trifluoromethyl)phthalazin-1(2H)-one , typically precipitates as a white/off-white solid.

  • Filter and wash with cold water and diethyl ether.

Visual Workflows (Graphviz)

Diagram 1: General Reaction Decision Tree

This flowchart guides the chemist in selecting the correct protocol based on the desired final product.

ReactionWorkflow Start Starting Material: 1-Chloro-7-(trifluoromethyl)phthalazine Target Desired Transformation? Start->Target SNAr C-N Bond Formation (Amination) Target->SNAr Nucleophile = Amine Suzuki C-C Bond Formation (Arylation) Target->Suzuki Nucleophile = Boronic Acid Hydro C-O Bond / Lactam (Scaffold Synthesis) Target->Hydro Nucleophile = Water Cond_SNAr Protocol A: DMSO, DIPEA, RT to 60°C SNAr->Cond_SNAr Prod_SNAr Product: Amino-phthalazine Cond_SNAr->Prod_SNAr Cond_Suzuki Protocol B: Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Suzuki->Cond_Suzuki Prod_Suzuki Product: 1-Aryl-phthalazine Cond_Suzuki->Prod_Suzuki Cond_Hydro Protocol C: AcOH / H2O Reflux Hydro->Cond_Hydro Prod_Hydro Product: Phthalazin-1(2H)-one Cond_Hydro->Prod_Hydro

Caption: Decision matrix for functionalizing 1-Chloro-7-(trifluoromethyl)phthalazine based on target pharmacophore.

Diagram 2: Mechanistic Pathway ( )

Visualizing the transition state stabilization by the


 group.

Mechanism cluster_0 Role of 7-CF3 Reactants Reactants: Substrate + Amine TS Meisenheimer Complex (Stabilized by 7-CF3) Reactants->TS Nucleophilic Attack Product Product: Amino-phthalazine + HCl TS->Product Aromatization (Fast) Note The 7-CF3 group withdraws electron density, lowering the energy of the anionic TS and accelerating the reaction. TS->Note

Caption: Kinetic pathway of the


 reaction highlighting the electronic activation by the trifluoromethyl group.

References

  • Royal Society of Chemistry. (2019). Directed nucleophilic aromatic substitution (dSNAr) of haloarenes. Retrieved from [Link]

  • National Institutes of Health (PMC). (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity. Retrieved from [Link]

  • Fisher Scientific. (2023). Suzuki-Miyaura Cross-Coupling Reaction Protocol. Retrieved from [Link]

  • PubChem. (2023). 1-Chlorophthalazine Compound Summary. Retrieved from [Link]

Sources

Application

Comprehensive Purity Assessment of 1-Chloro-7-(trifluoromethyl)phthalazine: A Multi-Technique Approach

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive framework for the analytical assessment of 1-Chloro-7-(trifluoromethyl)phthalazi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive framework for the analytical assessment of 1-Chloro-7-(trifluoromethyl)phthalazine, a key heterocyclic building block in modern drug discovery. Ensuring the purity, identity, and stability of such intermediates is a cornerstone of pharmaceutical development, directly impacting the quality and safety of the final Active Pharmaceutical Ingredient (API). We present a multi-modal strategy employing High-Performance Liquid Chromatography (HPLC) as the primary quantitative method, supported by orthogonal techniques including Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for robust impurity identification and structural confirmation. The protocols detailed herein are designed to be self-validating and are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring regulatory compliance and data integrity.[1][2][3][4]

Introduction: The Imperative for Purity in Pharmaceutical Synthesis

1-Chloro-7-(trifluoromethyl)phthalazine is a fluorinated heterocyclic compound whose structural motifs are of significant interest in medicinal chemistry. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the reactive chlorine atom provides a versatile handle for further synthetic elaboration. As this molecule progresses through the drug development pipeline, a rigorous understanding of its purity profile is not merely a quality control metric but a regulatory necessity.

The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[5] Regulatory bodies like the FDA and international consortiums such as the ICH mandate that analytical methods used for the quality control of drug substances be thoroughly validated to ensure they are reliable, reproducible, and specific.[2][6][7] This guide provides the scientific rationale and step-by-step protocols to establish a robust analytical control strategy for 1-Chloro-7-(trifluoromethyl)phthalazine.

An Integrated Analytical Workflow

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on an integrated workflow that combines a high-resolution separation technique for quantification with spectroscopic methods for definitive identification. The primary method (HPLC-UV) establishes the purity value and quantifies known and unknown impurities, while orthogonal methods confirm the identity of the main peak and elucidate the structure of any detected impurities.

Purity_Workflow cluster_0 Sample & Preparation cluster_1 Primary Quantitative Analysis cluster_2 Confirmatory & Orthogonal Analysis cluster_3 Final Report BulkSample Bulk Sample of 1-Chloro-7-(trifluoromethyl)phthalazine Prep Sample Preparation (Accurate Weighing & Dilution) BulkSample->Prep HPLC HPLC-UV Analysis (Purity Assay & Impurity Profile) Prep->HPLC LCMS LC-MS (Impurity ID & MW Confirmation) Prep->LCMS GCMS GC-MS (Volatile & Semi-Volatile Impurities) Prep->GCMS NMR NMR (¹H, ¹⁹F) (Structural Confirmation & ID) Prep->NMR SST System Suitability Test (SST) (ICH Q2(R2) Criteria) HPLC->SST Report Certificate of Analysis (CoA) (Purity Value & Impurity Summary) HPLC->Report LCMS->Report NMR->Report

Caption: Integrated workflow for the purity assessment of 1-Chloro-7-(trifluoromethyl)phthalazine.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

3.1. Principle of the Method

RP-HPLC is the definitive technique for determining the purity of non-volatile and thermally stable organic molecules like 1-Chloro-7-(trifluoromethyl)phthalazine. The method separates the analyte from its impurities based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. A gradient elution, where the mobile phase composition is changed over time, is employed to ensure the effective separation of impurities with a wide range of polarities. Detection by UV-Vis spectrophotometry provides a quantitative response based on the chromophoric phthalazine ring system. This method is designed to be a "stability-indicating" assay, meaning it can resolve the main compound from its potential degradation products, process impurities, or other related substances.[8]

3.2. Detailed Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector (e.g., Agilent 1200 series or equivalent).[9]

  • Data acquisition and processing software (e.g., OpenLAB).

  • Analytical balance, volumetric flasks, pipettes, and autosampler vials.

  • HPLC-grade acetonitrile (ACN) and water.

  • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.

  • 1-Chloro-7-(trifluoromethyl)phthalazine reference standard (purity ≥99.5%).

Solutions Preparation:

  • Mobile Phase A (Aqueous Buffer): Accurately weigh and dissolve 1.36 g of KH₂PO₄ in 1.0 L of HPLC-grade water to prepare a 10 mM solution. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile (ACN).

  • Diluent: A mixture of acetonitrile and water (50:50, v/v).

  • Reference Standard Solution (Approx. 0.5 mg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (Approx. 0.5 mg/mL): Accurately weigh about 25 mg of the 1-Chloro-7-(trifluoromethyl)phthalazine test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Chromatographic Conditions: The following parameters provide a starting point and should be optimized as part of method development.

ParameterRecommended SettingRationale
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm (e.g., Thermo BDS Hypersil C18)[9]Provides excellent retention and resolution for aromatic, moderately non-polar compounds.
Mobile Phase Gradient of Mobile Phase A (10 mM KH₂PO₄, pH 3.0) and Mobile Phase B (ACN)A gradient is crucial for separating early-eluting polar impurities from the main peak and late-eluting non-polar impurities.
Gradient Program 0-5 min: 40% B; 5-25 min: 40% to 90% B; 25-30 min: 90% B; 30.1-35 min: 40% B (Re-equilibration)This gradient profile ensures good resolution around the main peak while eluting strongly retained compounds and cleaning the column.
Flow Rate 1.0 mL/min[9]A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temp. 30 °CMaintains consistent retention times and peak shapes by controlling viscosity and mass transfer kinetics.
Injection Vol. 10 µLA typical volume to avoid column overloading while ensuring adequate sensitivity for trace impurities.
Detector UV/PDA at 254 nmThe phthalazine core is expected to have strong absorbance at this wavelength, allowing for sensitive detection of the API and impurities.

3.3. System Suitability and Method Validation

Before any sample analysis, the chromatographic system must pass a System Suitability Test (SST) to ensure its performance. This is a non-negotiable part of a self-validating protocol.[1]

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, which is critical for accurate integration and quantification.
Theoretical Plates (N) > 2000Measures column efficiency and the ability to produce sharp, narrow peaks.
%RSD of Peak Area ≤ 1.0% (for n=6 injections)Demonstrates the precision and reproducibility of the injector and detection system.

The entire analytical method must be validated according to ICH Q2(R2) guidelines to prove it is fit for purpose.[5][6][10]

Validation ParameterPurpose
Specificity To demonstrate that the method can accurately measure the analyte in the presence of impurities, degradants, or excipients.[1]
Linearity To verify a direct proportional relationship between concentration and detector response over a defined range.[1]
Accuracy To determine the closeness of the test results to the true value, often assessed by spike recovery studies.[1]
Precision To assess the degree of scatter between a series of measurements (repeatability, intermediate precision).[1]
LOD & LOQ To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.[6]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1]

3.4. Data Analysis

The purity of the sample is typically calculated using the area percent method, assuming that all impurities have a similar response factor to the main component at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For impurities, the level is reported as a percentage of the total peak area. Any impurity above the reporting threshold (typically 0.05%) must be documented.

Orthogonal and Confirmatory Methods

4.1. Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS is the gold standard for impurity identification. By coupling the HPLC separation with a mass spectrometer, it provides the molecular weight of the compound eluting in each peak. This definitively confirms the identity of the 1-Chloro-7-(trifluoromethyl)phthalazine peak and provides crucial mass information for elucidating the structures of unknown impurities. Atmospheric Pressure Chemical Ionization (APCI) is often a robust choice for relatively non-polar, low molecular weight analytes that are challenging to ionize by electrospray.[11][12]

Protocol:

  • System: HPLC system coupled to a single quadrupole or high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).

  • Ionization Source: APCI, positive ion mode.

  • HPLC Conditions: Same as the primary HPLC method.

  • MS Parameters:

    • Scan Range: m/z 50-800

    • Source Temperature: 350 °C

    • Corona Discharge Current: 4.0 µA

    • Expected Mass: The molecular weight of C₉H₄ClF₃N₂ is 232.59.[13] The expected ion in positive mode would be the protonated molecule [M+H]⁺ at m/z 233.59.

4.2. Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is essential for detecting and identifying volatile or semi-volatile impurities that may not be amenable to HPLC analysis, such as residual solvents from the synthesis or volatile starting materials. Samples are vaporized and separated based on their boiling points and interaction with a capillary column before being detected by a mass spectrometer.[14][15]

Protocol:

  • System: GC system with a capillary column coupled to a mass spectrometer.

  • Column: Low-polarity silarylene column (e.g., TG-5SILMS), 30 m x 0.25 mm, 0.25 µm film thickness.[11]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 50 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • Injector: Splitless, 250 °C.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-500.

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR provides unambiguous structural confirmation. While ¹H NMR confirms the proton framework of the molecule, ¹⁹F NMR is an exceptionally powerful tool for trifluoromethyl-containing compounds.[16] The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, leading to high sensitivity. The absence of endogenous fluorine signals in typical solvents or matrices makes ¹⁹F NMR a very clean and specific technique for purity assessment, allowing for the detection of any fluorine-containing impurities.[16][17]

Protocol:

  • System: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum. The aromatic protons on the phthalazine ring should appear in the characteristic downfield region (approx. 7.5-8.5 ppm).

  • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. A single, sharp singlet is expected for the chemically equivalent fluorine atoms of the CF₃ group.[16][18] The chemical shift (typically -60 to -80 ppm relative to CFCl₃) is highly sensitive to the electronic environment, and any additional signals would indicate the presence of fluorine-containing impurities.[19][20]

Summary and Conclusion

The analytical control of 1-Chloro-7-(trifluoromethyl)phthalazine requires a well-defined, multi-technique strategy to ensure its quality and suitability for pharmaceutical development. The validated, stability-indicating RP-HPLC method serves as the core of the testing protocol, providing reliable quantitative data on purity and impurity levels. This primary method is strongly supported by orthogonal techniques—LC-MS for molecular weight confirmation and impurity identification, GC-MS for volatile impurity analysis, and NMR (especially ¹⁹F NMR) for definitive structural confirmation. This integrated approach provides a robust, self-validating system that ensures data of the highest integrity, meeting the stringent requirements of the global pharmaceutical industry.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Available from: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability - Federal Register. (2015, July 27). Available from: [Link]

  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA). (2024, June 14). Available from: [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy. Available from: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020, April 21). Available from: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Available from: [Link]

  • FDA/CDER Perspectives on analytical procedure development and validation - CASSS. (2023, January 25). Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, November 27). Available from: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, January 8). Available from: [Link]

  • 1-Chloro-7-(trifluoromethyl)phthalazine | 1352934-00-9 - BuyersGuideChem. Available from: [Link]

  • Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylati. (2017, December 7). Available from: [Link]

  • Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro - Beilstein Journals. Available from: [Link]

  • Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - University of Bristol. Available from: [Link]

  • Liquid Chromatography. Available from: [Link]

  • Untargeted Screening and Identification of Contaminants Using Gas Chromatography Coupled to High-Resolution Accurate Mass–Mass Spectrometry: Novel Solutions for Applied Testing Laboratories. (2023, May 12). Available from: [Link]

  • Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC. Available from: [Link]

  • (PDF) Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - ResearchGate. Available from: [Link]

  • "ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT" by Saba Aslani - MavMatrix - The University of Texas at Arlington. Available from: [Link]

  • Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine - Der Pharma Chemica. Available from: [Link]

  • Separation and determination of trifluoperazine and prochlorperazine in pharmaceutical preparations by HPLC - ResearchGate. (2025, August 9). Available from: [Link]

  • Gas chromatographic analysis of trace impurities in chlorine trifluoride - ResearchGate. (2025, August 5). Available from: [Link]

  • green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method - Rasayan Journal of Chemistry. Available from: [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]

  • Gas chromatographic analysis of trace impurities in chlorine trifluoride - PubMed. (2000, March 24). Available from: [Link]

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Method

Applications of 1-Chloro-7-(trifluoromethyl)phthalazine in Cancer Research: A Technical Guide

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 1-Chloro-7-(trifluoromethyl)phthalazine and the broader class of pht...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 1-Chloro-7-(trifluoromethyl)phthalazine and the broader class of phthalazine derivatives in cancer research. Leveraging the versatile phthalazine scaffold, this guide outlines key mechanisms of action, detailed experimental protocols, and data interpretation strategies to facilitate the exploration of this compound class as potential anti-cancer agents.

Introduction: The Phthalazine Scaffold as a Privileged Structure in Oncology

The phthalazine core, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating significant therapeutic potential across various diseases.[1] In oncology, phthalazine derivatives have garnered substantial interest due to their ability to target multiple key pathways implicated in tumor progression, proliferation, and survival.[1][2] The flexibility of the phthalazine ring system allows for extensive chemical modifications, enabling the synthesis of compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.[1]

While specific data on 1-Chloro-7-(trifluoromethyl)phthalazine is emerging, its structural features suggest it serves as a valuable starting point for the synthesis of novel therapeutic agents. This guide will, therefore, focus on the established applications of structurally related phthalazine derivatives to provide a framework for investigating 1-Chloro-7-(trifluoromethyl)phthalazine in cancer research.

Key Mechanistic Insights and Therapeutic Targets of Phthalazine Derivatives

Phthalazine-based compounds have been shown to exert their anti-cancer effects through various mechanisms of action. Understanding these pathways is crucial for designing robust experimental plans and interpreting results accurately.

Inhibition of Angiogenesis via VEGFR-2 Blockade

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1] Several phthalazine derivatives have been developed as potent VEGFR-2 inhibitors, effectively cutting off the tumor's blood supply and impeding its growth.[1][3][4][5]

Signaling Pathway: VEGFR-2 Mediated Angiogenesis

VEGFR2_Pathway cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg P Ras Ras VEGFR2->Ras P PI3K PI3K VEGFR2->PI3K P Phthalazine Phthalazine Derivative (e.g., 1-Chloro-7-(trifluoromethyl)phthalazine) Phthalazine->VEGFR2 Inhibits Phosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Akt->Proliferation Migration Cell Migration eNOS->Migration Permeability Vascular Permeability eNOS->Permeability Cell_Cycle_Workflow Start Seed Cancer Cells Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with Phthalazine Derivative (e.g., 1-Chloro-7-(trifluoromethyl)phthalazine) Incubate1->Treat Incubate2 Incubate (24-48h) Treat->Incubate2 Harvest Harvest Cells Incubate2->Harvest Fix Fix with Ethanol Harvest->Fix Stain Stain with Propidium Iodide (PI) & RNase Treatment Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Result Determine Cell Population in G0/G1, S, and G2/M phases Analyze->Result

Caption: Workflow for analyzing cell cycle distribution after treatment.

PARP Inhibition and DNA Damage Repair

Phthalazinone-based compounds, such as the FDA-approved drug Olaparib, are potent inhibitors of Poly(ADP-ribose) polymerase (PARP). [1]PARP enzymes are crucial for DNA repair. In cancers with existing DNA repair defects, such as those with BRCA1/2 mutations, PARP inhibition leads to synthetic lethality and cancer cell death. [1]

Inhibition of Other Kinases and Pathways

The versatility of the phthalazine scaffold allows for the design of inhibitors targeting other important cancer-related kinases and pathways, including:

  • Epidermal Growth Factor Receptor (EGFR) [1][6]* Topoisomerase II [7]* Transforming Growth Factor-beta (TGFβ) pathway [8]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for evaluating the anti-cancer potential of 1-Chloro-7-(trifluoromethyl)phthalazine and other phthalazine derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

This colorimetric assay is a widely used method to assess cell viability and proliferation. [3][4][9][10] Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7, HepG2) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere. [1]2. Compound Preparation: Prepare a stock solution of 1-Chloro-7-(trifluoromethyl)phthalazine in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations.

  • Treatment: After 24 hours, replace the existing medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin or cisplatin). [1]4. Incubation: Incubate the plates for an additional 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [1]6. Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Parameter Recommendation
Cell LinesHCT-116 (Colon), MCF-7 (Breast), HepG2 (Liver), A549 (Lung)
Seeding Density5,000 - 10,000 cells/well
Compound ConcentrationsLogarithmic serial dilutions (e.g., 0.01, 0.1, 1, 10, 100 µM)
Incubation Time48 or 72 hours
Positive ControlDoxorubicin or Cisplatin
In Vitro VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2. [5] Protocol:

  • Reaction Setup: In a 96-well plate, add the following components in order: buffer, VEGFR-2 enzyme, and the test compound (1-Chloro-7-(trifluoromethyl)phthalazine) at various concentrations.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., a biotinylated peptide).

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes). [11]5. Detection: Stop the reaction and detect the level of substrate phosphorylation using a suitable method, such as an antibody-based detection system (e.g., HTRF, AlphaScreen) or by measuring the depletion of ATP.

  • Data Analysis: Calculate the percentage of inhibition relative to a no-compound control and determine the IC₅₀ value.

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed and treat cells with 1-Chloro-7-(trifluoromethyl)phthalazine as described in the MTT assay protocol.

  • Cell Harvesting: After the incubation period, collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

In Vivo Studies and Future Directions

Promising in vitro data should be followed by in vivo studies in animal models to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of the lead phthalazine compounds. [1]The exploration of combination therapies, where phthalazine derivatives are used alongside other anti-cancer agents, may also lead to synergistic effects and overcome drug resistance. [1]

Conclusion

1-Chloro-7-(trifluoromethyl)phthalazine represents a promising starting point for the development of novel anti-cancer agents. The broader class of phthalazine derivatives has demonstrated significant potential by targeting key cancer-related pathways. The protocols and insights provided in this guide offer a robust framework for researchers to investigate the therapeutic utility of this compound and its analogues in cancer research.

References

  • Phthalazine Derivatives Show Promise in Cancer Therapy Through Multiple Mechanisms - Benchchem.
  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC. (2024, April 24).
  • Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR- - Semantic Scholar. (2024, August 21).
  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul
  • Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine | Scilit.
  • Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine - Der Pharma Chemica.
  • Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors - PMC. (2021, June 19).
  • 1352934-00-9 | 1-Chloro-7-(trifluoromethyl)phthalazine - ChemScene.
  • Synthesis and in vitro evaluation of hydrazinyl phthalazines against malaria parasite, Plasmodium falciparum - CORE. (2016, May 18).
  • Design, synthesis, molecular modeling, in vivo studies and anticancer activity evaluation of new phthalazine derivatives as potential DNA intercalators and topoisomerase II inhibitors - PubMed. (2020, October 15).
  • (PDF) Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)
  • Exploring s-triazine derivatives as anticancer agents. (2026, February 11).
  • Synthesis of Novel Series of Phthalazine Derivatives with Antibacterial and Antifungal Evaluation - Longdom Publishing. (2014, April 30).
  • (PDF)
  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC.
  • Phthalazine Derivatives: A Comparative Guide to In Vitro Anticancer Activity - Benchchem.
  • Phthalazine containing compounds entered into clinical trials.
  • A novel phthalazine based highly selective chromogenic and fluorogenic chemosensor for Co2+ in semi-aqueous medium: application in cancer cell imaging - Photochemical & Photobiological Sciences (RSC Publishing).
  • Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells - MDPI. (2020, April 26).
  • Role of Pharmacological Active Phthalazine Scaffolds in Medicinal Chemistry: A Mini-Review - ResearchG

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Chloro-7-(trifluoromethyl)phthalazine

Welcome to the comprehensive technical support guide for the synthesis of 1-Chloro-7-(trifluoromethyl)phthalazine. This resource is designed for researchers, medicinal chemists, and professionals in drug development. Her...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for the synthesis of 1-Chloro-7-(trifluoromethyl)phthalazine. This resource is designed for researchers, medicinal chemists, and professionals in drug development. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges associated with this synthesis. Our aim is to equip you with the necessary knowledge to optimize your reaction conditions, maximize yields, and ensure safe laboratory practices.

Introduction to the Synthetic Challenge

1-Chloro-7-(trifluoromethyl)phthalazine is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. The synthesis, while conceptually straightforward, presents several practical challenges. These primarily arise from the electronic properties of the trifluoromethyl group and the reactive nature of the intermediates and reagents involved. A typical synthetic route involves two key steps: the formation of the phthalazinone core followed by a chlorination reaction. This guide will address potential pitfalls in both stages of this process.

Proposed Synthetic Pathway

The most common and efficient synthesis of 1-Chloro-7-(trifluoromethyl)phthalazine proceeds via a two-step sequence. The first step is the condensation of 4-(trifluoromethyl)phthalic acid or its anhydride with hydrazine to form 7-(trifluoromethyl)phthalazin-1(2H)-one. The subsequent step involves the chlorination of this phthalazinone intermediate using a suitable chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Synthetic Pathway 4-(Trifluoromethyl)phthalic Acid/Anhydride 4-(Trifluoromethyl)phthalic Acid/Anhydride 7-(Trifluoromethyl)phthalazin-1(2H)-one 7-(Trifluoromethyl)phthalazin-1(2H)-one 4-(Trifluoromethyl)phthalic Acid/Anhydride->7-(Trifluoromethyl)phthalazin-1(2H)-one Step 1: Cyclization Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->7-(Trifluoromethyl)phthalazin-1(2H)-one 1-Chloro-7-(trifluoromethyl)phthalazine 1-Chloro-7-(trifluoromethyl)phthalazine 7-(Trifluoromethyl)phthalazin-1(2H)-one->1-Chloro-7-(trifluoromethyl)phthalazine Step 2: Chlorination POCl3 POCl3 POCl3->1-Chloro-7-(trifluoromethyl)phthalazine

A two-step synthesis of 1-Chloro-7-(trifluoromethyl)phthalazine.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments.

Step 1: Synthesis of 7-(Trifluoromethyl)phthalazin-1(2H)-one

Q1: My reaction to form the phthalazinone precursor has a very low yield. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of phthalazin-1(2H)-one derivatives are a common issue and can stem from several factors.[1][2] Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The condensation reaction between the phthalic acid derivative and hydrazine hydrate requires sufficient time and temperature to go to completion.

    • Recommendation: Ensure your reaction is refluxed for an adequate duration (typically 2-6 hours).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Purity of Starting Materials: The purity of both the 4-(trifluoromethyl)phthalic acid/anhydride and hydrazine hydrate is crucial.

    • Recommendation: Use high-purity starting materials. Impurities can lead to side reactions and significantly lower the yield.[1] It is advisable to use freshly opened or properly stored hydrazine hydrate, as it can degrade over time.

  • Sub-optimal Reaction Conditions: The choice of solvent and reaction temperature can greatly influence the outcome.

    • Recommendation: Glacial acetic acid or ethanol are commonly used solvents for this reaction.[1][3] Acetic acid often gives higher yields as it acts as both a solvent and a catalyst. Refluxing is the standard temperature condition.

  • Product Precipitation: The product may not fully precipitate out of the reaction mixture upon cooling.

    • Recommendation: After cooling the reaction to room temperature, you can try adding cold water to induce further precipitation of the product.

Q2: I am observing the formation of multiple products in my phthalazinone synthesis. What could be the reason?

A2: The formation of multiple products often points to side reactions or the presence of isomers in the starting material.

  • Isomeric Starting Material: If you are starting from a substituted phthalic acid, ensure it is a single isomer.

  • Side Reactions with Hydrazine: Hydrazine is a reactive molecule and can potentially react with other functional groups if present in your starting material or as impurities.

    • Recommendation: Carefully analyze your starting materials for any reactive impurities.

Step 2: Chlorination of 7-(Trifluoromethyl)phthalazin-1(2H)-one

Q3: The chlorination reaction with POCl₃ is not going to completion, and I'm recovering my starting phthalazinone. What should I do?

A3: Incomplete chlorination is a frequent challenge. Here are some key points to consider:

  • Excess of POCl₃: The reaction often requires a significant excess of phosphorus oxychloride to drive it to completion.[4]

    • Recommendation: Use POCl₃ as both the reagent and the solvent. A 5 to 10-fold excess is common.

  • Reaction Temperature and Time: The reaction typically requires heating to ensure complete conversion.

    • Recommendation: Refluxing the reaction mixture is standard practice. The reaction time can vary, so monitoring by TLC is essential to determine the point of completion.[5]

  • Activation of POCl₃: In some cases, the addition of a catalyst can enhance the reactivity of POCl₃.

    • Recommendation: The addition of a catalytic amount of a tertiary amine like pyridine or N,N-dimethylaniline can sometimes accelerate the reaction.[6] Alternatively, using a reagent like benzyltriethylammonium chloride can also improve the reaction rate and allow for milder conditions.[7][8]

Q4: During the work-up of the chlorination reaction, my product seems to be decomposing, or I am getting a low yield of the chloro-derivative.

A4: The work-up of reactions involving POCl₃ is critical and must be handled with care to avoid product loss and ensure safety.

  • Hydrolysis of the Product: Chlorophthalazines can be susceptible to hydrolysis back to the phthalazinone, especially under basic conditions or upon prolonged contact with water.[6]

    • Recommendation: After the reaction is complete, it is a good practice to remove the excess POCl₃ under reduced pressure before the aqueous work-up.[6] When quenching the reaction, do so by slowly adding the reaction mixture to ice-cold water or a slurry of ice and a mild base like sodium bicarbonate. This "reverse quench" helps to control the exothermic reaction and minimize the time the product is in an aqueous environment.[4][9]

  • Exothermic Quench: The reaction of POCl₃ with water is highly exothermic and can lead to a dangerous increase in temperature and pressure if not controlled.[7][9]

    • Recommendation: Always perform the quench in an ice bath with vigorous stirring. Add the reaction mixture dropwise to the quenching solution. Never add water to the reaction mixture. For a safer and more controlled quench, consider adding the reaction mixture to a warm (35-40°C) aqueous solution of sodium acetate.[4][9]

Q5: I am having difficulty purifying the final product, 1-Chloro-7-(trifluoromethyl)phthalazine. What methods are recommended?

A5: Purification can be challenging due to the potential for closely related impurities.

  • Recrystallization: This is often the first method to try for solid products.

    • Recommendation: Ethanol or isopropanol are good starting solvents to try for recrystallization.[5]

  • Column Chromatography: If recrystallization is not effective, column chromatography on silica gel is a reliable method.

    • Recommendation: A common eluent system is a mixture of hexanes and ethyl acetate. The polarity of the eluent can be adjusted based on the TLC analysis of your crude product.

Frequently Asked Questions (FAQs)

Q: What is the role of the trifluoromethyl group in this synthesis?

A: The trifluoromethyl (CF₃) group is a strong electron-withdrawing group. Its presence on the phthalazine ring can influence the reactivity of the molecule. For instance, it can make the chloro-substituent at the 1-position more susceptible to nucleophilic substitution, which can be advantageous for subsequent derivatization reactions.[10]

Q: Are there any alternatives to phosphorus oxychloride for the chlorination step?

A: While POCl₃ is the most common reagent for this transformation, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of DMF (Vilsmeier-Haack conditions) or a mixture of POCl₃ and PCl₅ have also been used for similar heterocyclic systems.[11][12] However, POCl₃ is generally preferred for its effectiveness in chlorinating lactam systems.

Q: What are the key safety precautions I should take when working with phosphorus oxychloride?

A: Phosphorus oxychloride is a highly corrosive and reactive chemical that requires strict safety measures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (neoprene or Teflon are recommended), a lab coat, and chemical splash goggles. Work in a well-ventilated fume hood.[9][13]

  • Handling: POCl₃ reacts violently with water, releasing toxic and corrosive fumes of hydrogen chloride and phosphoric acid.[14][15] Ensure all glassware is dry and the reaction is protected from atmospheric moisture.

  • Quenching: As detailed in the troubleshooting section, the quenching of excess POCl₃ is highly exothermic and must be done with extreme care by slowly adding the reaction mixture to a large volume of ice water or a basic solution.[4][9]

Experimental Protocols

The following protocols are generalized procedures based on established methods for the synthesis of similar phthalazine derivatives. Researchers should adapt them to their specific experimental setup and scale.

Protocol 1: Synthesis of 7-(Trifluoromethyl)phthalazin-1(2H)-one

Protocol1_Workflow start Start reagents Combine 4-(Trifluoromethyl)phthalic Acid and Hydrazine Hydrate in Acetic Acid start->reagents reflux Heat to Reflux (2-4 hours) reagents->reflux monitor Monitor with TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Induce Precipitation (add cold water if necessary) cool->precipitate filter Filter and Wash Solid precipitate->filter dry Dry the Product filter->dry end End dry->end

Workflow for the synthesis of 7-(Trifluoromethyl)phthalazin-1(2H)-one.

Materials:

  • 4-(Trifluoromethyl)phthalic acid (1 equivalent)

  • Hydrazine hydrate (1.1 - 1.2 equivalents)

  • Glacial acetic acid

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 4-(trifluoromethyl)phthalic acid and glacial acetic acid.

  • Stir the mixture to dissolve the starting material.

  • Slowly add hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux (approximately 120°C) and maintain for 2-4 hours.[2]

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • If precipitation is incomplete, slowly add cold water to the mixture to precipitate more product.

  • Collect the solid product by vacuum filtration and wash with cold water, followed by a non-polar solvent like petroleum ether to remove non-polar impurities.[2]

  • Dry the purified product in a vacuum oven.

Protocol 2: Synthesis of 1-Chloro-7-(trifluoromethyl)phthalazine

Protocol2_Workflow start Start reagents Add 7-(Trifluoromethyl)phthalazin-1(2H)-one to excess POCl3 start->reagents reflux Heat to Reflux (2-3 hours) reagents->reflux monitor Monitor with TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete remove_pocl3 Remove Excess POCl3 (vacuum) cool->remove_pocl3 quench Slowly Add to Ice/Water (Reverse Quench) remove_pocl3->quench extract Extract with Organic Solvent quench->extract purify Purify by Recrystallization or Chromatography extract->purify end End purify->end

Workflow for the synthesis of 1-Chloro-7-(trifluoromethyl)phthalazine.

Materials:

  • 7-(Trifluoromethyl)phthalazin-1(2H)-one (1 equivalent)

  • Phosphorus oxychloride (POCl₃) (5-10 equivalents)

  • Ice

  • Sodium bicarbonate (optional, for neutralization)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • In a fume hood, carefully add 7-(trifluoromethyl)phthalazin-1(2H)-one to a round-bottom flask containing an excess of phosphorus oxychloride.

  • Equip the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux (approximately 105-110°C) for 2-3 hours.[16]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • (Optional but recommended) Remove the excess POCl₃ by distillation under reduced pressure.

  • In a separate large flask, prepare a slurry of crushed ice and water.

  • Under vigorous stirring in an ice bath , slowly and carefully add the reaction mixture dropwise to the ice slurry. This is a highly exothermic process.

  • Once the addition is complete, continue stirring until all the ice has melted. If the solution is acidic, you can neutralize it by the slow addition of a saturated sodium bicarbonate solution until the evolution of CO₂ ceases.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol) or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Quantitative Data Summary

StepReactantsReagents/SolventsTypical ConditionsExpected Yield
1 4-(Trifluoromethyl)phthalic Acid, Hydrazine HydrateGlacial Acetic AcidReflux, 2-4 h80-95%
2 7-(Trifluoromethyl)phthalazin-1(2H)-onePhosphorus OxychlorideReflux, 2-3 h70-90%

Note: Yields are highly dependent on reaction scale, purity of reagents, and careful execution of the experimental procedure.

References

  • BenchChem. (2025). Troubleshooting Low Conversion Rates in 4-(4-hydroxyphenyl)phthalazin-1(2H)-one Reactions. BenchChem Technical Support Center.
  • Li, X., et al. (2012). A Safe and Efficient Synthesis of a Key Aldehyde Intermediate for the Synthesis of a Potent HCV NS5B Polymerase Inhibitor. Organic Process Research & Development, 16(10), 1727-1731.
  • Fouad, M. A., et al. (2021). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. RSC Advances, 11(46), 28655-28673.
  • BenchChem. (2025). Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. BenchChem Technical Support Center.
  • Enantioselective Halolactonizations Using Amino-acid-derived Phthalazine C
  • New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: Phosphorus Oxychloride.
  • INCHEM. (2004). ICSC 0190 - PHOSPHORUS OXYCHLORIDE.
  • Reddit. (2025). Help with Low Yield Synthesis. r/Chempros.
  • Katritzky, A. R., et al. (2004). Product Class 10: Phthalazines. In Science of Synthesis (Vol. 16, pp. 317-374). Thieme.
  • Chemical Space. (2009). My friend phosphorus oxychloride. WordPress.com.
  • Oreate AI. (2025). The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis.
  • El-Gazzar, A. B. A., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Semantic Scholar.
  • BenchChem. (2025). Technical Support Center: Optimizing the Synthesis of 1-(Thietan-3-yl)phthalazine. BenchChem Technical Support Center.
  • El-Sayed, M. A.-A., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. PMC.
  • National Center for Biotechnology Information. (n.d.). 1-Chlorophthalazine. PubChem.
  • Sciforum. (2016).
  • Rizk, S. A., et al. (2017). Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives.
  • Beilstein Journals. (2015). The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H(sp2)/C–H(sp) coupling under mild conditions.
  • El-Gazzar, A. B. A., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. PMC.
  • Phthalazinone. (n.d.).
  • ChemScene. (n.d.). 1-Chloro-7-(trifluoromethyl)phthalazine.
  • ResearchGate. (2014).
  • Gaikwad, N. D., et al. (2020). Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. IISTE.org.
  • ResearchGate. (2025). Facile Synthesis and Structural Characterization of Some Phthalazin-1(2H)-one Derivatives as Antimicrobial Nucleosides and Reactive Dye.
  • Organic Chemistry Portal. (n.d.).
  • Google Patents. (2007). KR20070065654A - Chlorination using POCl3 and benzyltriethylammonium chloride.
  • ResearchGate. (2013). Synthesis of 4-Substituted Chlorophthalazines, Dihydrobenzoazepinediones, 2-Pyrazolylbenzoic Acid, and 2-Pyrazolylbenzohydrazide via 3-Substituted 3-Hydroxyisoindolin-1-ones.
  • ResearchGate. (2025).
  • Indian Chemical Society. (2020).
  • MDPI. (2019). Synthesis, Bioevaluation and Structural Study of Substituted Phthalazin-1(2H)-ones Acting as Antifungal Agents.

Sources

Optimization

stability issues of 1-Chloro-7-(trifluoromethyl)phthalazine

Technical Support Center: Stability & Handling of 1-Chloro-7-(trifluoromethyl)phthalazine Case ID: #CF3-PHTH-STAB-001 Status: Active Classification: Moisture Sensitive / Electrophilic Heterocycle Emergency Triage: Quick...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 1-Chloro-7-(trifluoromethyl)phthalazine

Case ID: #CF3-PHTH-STAB-001 Status: Active Classification: Moisture Sensitive / Electrophilic Heterocycle

Emergency Triage: Quick FAQ

Q: My compound arrived as a white solid, but after two weeks on the bench, it is turning yellow/brown. Is it still usable? A: Likely compromised. The color change typically indicates hydrolysis of the C-Cl bond to form the phthalazinone species (lactam), which is often accompanied by HCl release that catalyzes further degradation. Run a TLC or LC-MS immediately. If the phthalazinone content is >5%, repurification is required.

Q: Can I dissolve this in DMSO or DMF for storage? A: NO. Do not store stock solutions. DMSO and DMF are hygroscopic; even trace water (ppm levels) will hydrolyze the C-Cl bond over time, especially given the electron-withdrawing effect of the -CF3 group which activates the C-Cl bond. Prepare solutions immediately before use.

Q: What is the primary degradation product? A: 7-(Trifluoromethyl)phthalazin-1(2H)-one.

Module 1: The Core Instability (Hydrolytic Susceptibility)

To troubleshoot effectively, you must understand the why. 1-Chloro-7-(trifluoromethyl)phthalazine is not just a passive building block; it is a "loaded spring" designed for nucleophilic attack.

The Mechanism of Failure

The phthalazine ring is electron-deficient (two nitrogen atoms). The trifluoromethyl group (-CF3) at position 7 is a strong electron-withdrawing group (EWG).

  • Activation: The -CF3 group pulls electron density from the aromatic ring, making the Carbon-1 (C1) position highly electrophilic.

  • Attack: Moisture (

    
    ) acts as a nucleophile, attacking C1.
    
  • Collapse: The tetrahedral intermediate collapses, expelling chloride (

    
    ).
    
  • Tautomerization: The resulting hydroxy-phthalazine tautomerizes to the thermodynamically stable amide (lactam) form: 7-(trifluoromethyl)phthalazin-1(2H)-one .

Key Insight: This reaction releases HCl, which can autocatalyze further decomposition if the compound is stored in a closed vial without a desiccant or base scavenger.

Visualizing the Degradation Pathway

HydrolysisPathway Start 1-Chloro-7-(trifluoromethyl) phthalazine (Active Electrophile) Inter Tetrahedral Intermediate Start->Inter Addition Water H₂O (Atmospheric Moisture) Water->Start Nucleophilic Attack End 7-(Trifluoromethyl) phthalazin-1(2H)-one (Inert Lactam) Inter->End Elimination of Cl⁻ & Tautomerization HCl HCl (Autocatalyst) Inter->HCl HCl->Start Acid Catalysis

Figure 1: The hydrolysis cascade. Note that the byproduct HCl can accelerate the degradation of the remaining material.

Module 2: Storage & Handling Protocols

The following protocols are non-negotiable for maintaining purity >98%.

Storage Specifications
ParameterRequirementScientific Rationale
Temperature -20°C Kinetic suppression of hydrolysis and thermal decomposition.
Atmosphere Argon or Nitrogen Displaces atmospheric moisture.
Container Amber Glass + Parafilm Amber protects from potential photolysis; Parafilm ensures a secondary moisture seal.
Desiccant Required Store the vial inside a secondary jar containing Drierite or silica gel.
Handling "Golden Rules"
  • The "Cold-Warm" Cycle: Never open a cold vial directly in the lab air. Condensation will form immediately on the solid. Allow the vial to warm to room temperature inside a desiccator before opening.

  • Solvent Choice:

    • Preferred: Anhydrous DCM, THF, or Toluene (stored over molecular sieves).

    • Avoid: Alcohols (unless reacting), Water, wet DMSO.

  • Quenching: If you have excess reagent left over, quench with dilute aqueous NaOH to convert it fully to the inert phthalazinone before disposal.

Module 3: Troubleshooting Guide (Q&A)

Scenario A: Low Yields in Nucleophilic Substitution (SnAr)

User Report: "I reacted the chloride with an amine in THF, but I got 40% yield and a lot of white precipitate that doesn't dissolve in DCM."

Diagnosis: Competitive Hydrolysis.

  • Cause: The "white precipitate" is likely the phthalazinone (lactam), which is much less soluble in organic solvents than the starting chloride. This happens if your THF was not dry or if the amine salt was hygroscopic.

  • Solution:

    • Dry THF over Na/benzophenone or activated molecular sieves (3Å or 4Å).

    • Add a non-nucleophilic base (e.g., DIPEA or

      
      ) to scavenge the HCl generated.
      
    • Run the reaction under an inert atmosphere (

      
      ).
      
Scenario B: Appearance of "Ghost" Peaks in LC-MS

User Report: "I see a peak at M-18 or M+2 mass units in my LC-MS trace."

Diagnosis: In-situ Hydrolysis on the Column.

  • Cause: 1-chlorophthalazines are reactive enough to hydrolyze during the LC-MS run if the mobile phase is acidic water/acetonitrile.

  • Verification: Inject the sample in a non-protic solvent (like dry acetonitrile). If the peak grows over time in the autosampler, the degradation is happening in the vial.

  • Fix: Analyze immediately. Do not leave samples in the autosampler overnight.

Scenario C: Solidification of Oil

User Report: "My product was an oil initially, but after a week in the fridge, it's a crusty solid."

Diagnosis: Crystallization of Impurities (Lactam).

  • Cause: The 1-chloro compound often has a lower melting point. The hydrolysis product (phthalazinone) has a high melting point (often >200°C) due to hydrogen bonding.

  • Action: Filter the solid. The solid is likely the impurity. The filtrate contains your active chloride.

Module 4: Experimental Decision Tree

Use this workflow to determine if your reagent is safe to use.

DecisionTree Start Inspect Compound (Visual Check) Color Is it White/Off-White? Start->Color Yellow Is it Yellow/Brown? Color->Yellow No Use Safe to Use Color->Use Yes LCMS Run LC-MS (Dry MeCN) Yellow->LCMS Yes LCMS->Use Purity >95% Purify Repurify (Flash Column) Eluent: Hex/EtOAc LCMS->Purify Purity 80-95% Discard Discard/Recycle LCMS->Discard Purity <80%

Figure 2: Quality Control Decision Matrix.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 160793, 1-Chlorophthalazine. Retrieved from [Link]

  • Science of Synthesis. Product Class 10: Phthalazines. (General reactivity of 1-chlorophthalazines and hydrolysis to phthalazinones). Thieme Chemistry. Retrieved from [Link]

Troubleshooting

Technical Support Center: 1-Chloro-7-(trifluoromethyl)phthalazine Synthesis

The following technical guide details the troubleshooting, impurity profiling, and process control for the synthesis of 1-Chloro-7-(trifluoromethyl)phthalazine (CAS: 1352934-00-9).[1] Introduction & Molecule Overview[2][...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the troubleshooting, impurity profiling, and process control for the synthesis of 1-Chloro-7-(trifluoromethyl)phthalazine (CAS: 1352934-00-9).[1]

Introduction & Molecule Overview[2][3][4][5][6][7]

1-Chloro-7-(trifluoromethyl)phthalazine is a critical heterocyclic building block, often utilized as a scaffold for PARP inhibitors (e.g., analogs of Olaparib) and VEGFR inhibitors.[1][2] Its reactivity is defined by the labile C-Cl bond at position 1 and the electron-withdrawing trifluoromethyl group at position 7.[1]

  • Core Challenge: The synthesis is prone to regioisomeric contamination (6- vs. 7-CF3) and hydrolytic degradation .[1][3] The "1-chloro" moiety is highly susceptible to hydrolysis, reverting to the thermodynamically stable phthalazinone.

Synthesis Pathway & Impurity Map

The following diagram illustrates the standard synthesis route and the origin of critical impurities.

G SM 2-Formyl-5-(trifluoromethyl) benzoic acid Inter 7-(trifluoromethyl) phthalazin-1(2H)-one SM->Inter Hydrazine Cyclization Imp_SM Impurity: 4-CF3 Isomer (Regio-impurity source) Imp_Inter 6-(trifluoromethyl) phthalazin-1(2H)-one Imp_SM->Imp_Inter Hydrazine POCl3 Chlorination (POCl3 / Pyridine) Inter->POCl3 Imp_Inter->POCl3 Target 1-Chloro-7-(trifluoromethyl) phthalazine POCl3->Target Major Product Phos_Imp Phosphorous Adducts (O-phosphorylated) POCl3->Phos_Imp Side Reaction Hyd_Imp Hydrolysis Impurity (Reversion to Phthalazinone) Target->Hyd_Imp Moisture/Workup (Critical Instability)

Figure 1: Reaction scheme highlighting the propagation of regioisomers and the formation of process impurities.

Critical Impurities: Identification & Troubleshooting

Scenario A: "I see a split peak in HPLC with identical Mass (LC-MS)."

Diagnosis: Regioisomeric Contamination (6-trifluoromethyl isomer).[1][3] Root Cause: Impure starting material.[1][3] The synthesis of the precursor, 7-(trifluoromethyl)phthalazin-1(2H)-one, relies on the cyclization of 2-formyl-5-(trifluoromethyl)benzoic acid .[1] If the starting material contains 2-formyl-4-(trifluoromethyl)benzoic acid , the 6-CF3 isomer is formed.[1]

ImpurityStructure NoteRelative Retention Time (RRT)Mitigation
6-CF3 Isomer CF3 is para to the C1 carbonyl (via ring fusion).[1][3]~0.98 - 1.02 (Very close eluting)Strict QC on SM: Ensure 2-formyl-5-CF3 benzoic acid is >99% pure. Recrystallize the phthalazinone intermediate from DMF/Ethanol before chlorination.
7-CF3 Isomer Target. CF3 is meta to the C1 carbonyl.[1][3]1.00N/A

Technical Insight: The cyclization with hydrazine is quantitative.[1][4][3] You cannot separate the isomers easily after chlorination.[1][3] Separation must occur at the phthalazinone stage (intermediate) or, preferably, by sourcing high-purity benzoic acid precursors.[1][2]

Scenario B: "My product mass is M-18 (or M-Cl+OH) and it's increasing over time."

Diagnosis: Hydrolysis (Reversion to Phthalazinone).[1][3][2] Root Cause: The C-Cl bond at position 1 is essentially an imidoyl chloride.[1][3] It is highly electrophilic and reacts rapidly with atmospheric moisture or aqueous workup buffers to revert to 7-(trifluoromethyl)phthalazin-1(2H)-one .[1][3]

  • Observation: White precipitate forming in the NMR tube or oil turning into solid.[1][3]

  • LC-MS Signal: Loss of chlorine pattern (3:1 isotope ratio), appearance of M+H = 215 (Phthalazinone) instead of M+H = 233/235 (Chloro).[5][2]

Protocol Adjustment:

  • Quench: Do not quench POCl3 reactions directly with water if the product precipitates slowly.[1][3] Use a biphasic quench (DCM/Ice-water) with rapid stirring to extract the product immediately into the organic phase.[1]

  • Drying: Dry organic layers extensively with MgSO4.[1][3]

  • Storage: Store under Argon at -20°C.

Scenario C: "I have a persistent peak at RRT 1.2 with high molecular weight."

Diagnosis: Phosphorous Adducts or Dimers.[1][3] Root Cause: Reaction of the phthalazinone oxygen with POCl3 creates a dichlorophosphate intermediate.[1][3] If the reaction is not driven to completion (insufficient temperature or time), these intermediates remain.[2]

  • Structure: Phthalazine-O-POCl2.[1][3]

  • Troubleshooting: Ensure the reaction is refluxed (typically 80-100°C) for at least 2-4 hours. The addition of a catalytic base (Pyridine or Diethylaniline) facilitates the elimination of the phosphate group to form the chloride.

Experimental Protocols & Best Practices

Protocol 1: Synthesis of 7-(trifluoromethyl)phthalazin-1(2H)-one (Precursor)

Note: This step determines the regio-purity.[1]

  • Reagents: 2-Formyl-5-(trifluoromethyl)benzoic acid (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (10 V).

  • Procedure:

    • Dissolve the benzoic acid derivative in Ethanol.[1][3]

    • Add Hydrazine hydrate dropwise at RT (Exothermic!).[1][3][2]

    • Reflux for 2 hours.[1][4][3] A heavy white precipitate (the phthalazinone) will form.[1][3][2]

    • Purification (Critical): Cool to RT. Filter the solid.[1][6][3] Wash with cold ethanol.[1][3] Recrystallize from DMF/Water if the 6-isomer is suspected.[1][3]

  • QC Check: 1H NMR (DMSO-d6). Look for the singlet at ~8.5 ppm (H-4) and the broad singlet at ~12.8 ppm (NH).

Protocol 2: Chlorination to 1-Chloro-7-(trifluoromethyl)phthalazine[1]
  • Reagents: 7-(trifluoromethyl)phthalazin-1(2H)-one (1.0 eq), POCl3 (5-10 V), Pyridine (0.1 eq).

  • Procedure:

    • Suspend the dried phthalazinone in POCl3.[1][3]

    • Add Pyridine (catalyst).[1][3][2]

    • Heat to 90°C . The solid will dissolve as the reaction proceeds (conversion of amide to imidoyl chloride).[3]

    • Monitor by TLC (Hexane/EtOAc).[1][3][2] Caution: The spot on TLC might hydrolyze back to the starting material if the plate is wet.[3] Use a dry plate and run immediately.[1][3]

  • Workup (The "Safe" Method):

    • Concentrate POCl3 under reduced pressure (rotovap with trap).[1][3][2]

    • Dissolve residue in DCM (dry).[1][3][2]

    • Pour into a mixture of Ice/Sat. NaHCO3 with vigorous stirring.

    • Separate phases immediately.[1][3] Wash Organic layer with Brine.[1][7][3]

    • Dry (MgSO4), Filter, Concentrate.[2]

    • Result: Off-white to yellow solid.[1][3]

FAQ: Expert Solutions

Q: Can I store the 1-chloro product in DMSO stock solution? A: No. DMSO is hygroscopic and nucleophilic.[1][3] The 1-chloro compound will hydrolyze or react with DMSO (Swern-like chemistry) over time.[1][3] Use anhydrous acetonitrile or DMF for short-term stock solutions, but prepare fresh for biological assays.[1][5]

Q: Why does my NMR show a mixture of two compounds even after column chromatography? A: You are likely seeing the tautomeric equilibrium of the hydrolysis product.[1][3] If your solvent (CDCl3) is wet/acidic, the chloro-compound hydrolyzes to the phthalazinone, which exists in lactam-lactim equilibrium.[2] Always filter CDCl3 through basic alumina before use for this compound.[1][3]

Q: Is the 6-isomer biologically active? A: Likely yes, but with different potency.[1][3] In PARP inhibitors, the position of the CF3 group is critical for fitting into the nicotinamide binding pocket.[5] Using the wrong regioisomer will invalidate IC50 data.[1][3]

References

  • Synthesis of Phthalazinone Precursors

    • Title: Synthesis of Novel Series of Phthalazine Derivatives.[1][3]

    • Source: IISTE.[1][3]

    • URL:[Link]

  • Chlorination Methodologies (POCl3)

    • Title: 1-amino-phthalazine derivatives, the preparation and the therapeutic use thereof (Patent US7423030B2).[1]

    • Source: Google Patents.[1][3]

    • URL
  • Compound Data & Safety

    • Title: 1-Chloro-7-(trifluoromethyl)phthalazine (CAS 1352934-00-9).[1][3][8]

    • Source: ChemScene.[1][3]

  • Regioisomer Control in Phthalazines

    • Title: The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H coupling.[1][7]

    • Source: Beilstein Journal of Organic Chemistry.[1][3]

    • URL:[Link][5][2]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 1-Chloro-7-(trifluoromethyl)phthalazine

Welcome to the technical support center for the synthesis of 1-Chloro-7-(trifluoromethyl)phthalazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-Chloro-7-(trifluoromethyl)phthalazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the scale-up of this important chemical intermediate. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical experience in process development.

Synthesis Overview

The synthesis of 1-Chloro-7-(trifluoromethyl)phthalazine is typically a two-step process. The first step involves the formation of the phthalazinone ring system, followed by a chlorination step.

Synthesis_Workflow A 4-(Trifluoromethyl)phthalic Acid Derivative C 7-(Trifluoromethyl)phthalazin-1(2H)-one A->C Step 1: Cyclocondensation B Hydrazine Hydrate B->C E 1-Chloro-7-(trifluoromethyl)phthalazine C->E Step 2: Chlorination D Phosphorus Oxychloride (POCl3) D->E

Caption: Overall synthetic workflow for 1-Chloro-7-(trifluoromethyl)phthalazine.

Part 1: Troubleshooting Guide for Synthesis of 7-(Trifluoromethyl)phthalazin-1(2H)-one

This section addresses common issues encountered during the formation of the phthalazinone intermediate. The most common starting materials for this step are a 1,2-dicarbonyl compound and a hydrazine derivative.[1]

Question: My reaction yield for the phthalazinone intermediate is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield in this cyclocondensation reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the initial reaction time, consider extending the reaction duration or slightly increasing the temperature. However, be cautious as excessive heat can lead to decomposition.[1]

  • Suboptimal Reagent Stoichiometry: An incorrect molar ratio of reactants can limit the yield. While a 1:1 molar ratio of the dicarbonyl compound to hydrazine is theoretically required, a slight excess of hydrazine hydrate can sometimes drive the reaction to completion.[1] Conversely, a large excess can complicate the purification process. Experiment with small adjustments to the stoichiometry to find the optimal ratio for your specific substrate.

  • Decomposition: If the reaction mixture turns dark brown or black, it's a strong indication of decomposition of either the starting materials or the product.[2] This is often caused by excessive heat. In such cases, it is advisable to lower the reaction temperature and extend the reaction time. For thermally sensitive compounds, a lower temperature for a longer duration is often a more effective strategy.[1]

  • Product Precipitation and Isolation: The product may be partially soluble in the reaction solvent, leading to losses during filtration or work-up. Ensure the reaction mixture is adequately cooled before filtration to maximize product precipitation. Also, consider a solvent screen to find a system where the product has minimal solubility for washing, while impurities are more soluble.

Troubleshooting_Low_Yield Start Low Yield Observed Q1 Is the starting material consumed (check by TLC/HPLC)? Start->Q1 Action1 Extend reaction time or cautiously increase temperature. Q1->Action1 No Q2 Is the reaction mixture dark/decomposed? Q1->Q2 Yes End Yield Improved Action1->End Action2 Lower reaction temperature and increase reaction time. Q2->Action2 Yes Q3 Is the product lost during work-up? Q2->Q3 No Action2->End Action3 Optimize cooling before filtration. Perform a solvent screen for washing. Q3->Action3 Yes Q3->End No Action3->End

Caption: Decision tree for troubleshooting low yield in phthalazinone synthesis.

Question: I am having difficulty with the purification of the phthalazinone intermediate. What are the likely impurities and what are the best purification strategies?

Answer: Purification challenges often arise from unreacted starting materials or side products.

  • Insoluble Impurities: If you started from a phthalic anhydride derivative, unreacted anhydride could be a significant impurity. A simple and effective method to remove this is to wash the crude product with a solvent in which the phthalazinone is insoluble, but the anhydride is soluble.[1]

  • Polar Impurities: The polarity of your product and impurities will dictate the best chromatographic conditions. If you are using silica gel chromatography and observe streaking of your product spot on a TLC plate, it could be due to an inappropriate solvent system. Adjust the polarity of the eluent. For polar compounds that streak, adding a small amount of a more polar solvent like methanol can improve the spot shape. If your compound is acidic or basic, adding a small amount of acetic acid or triethylamine, respectively, to the eluent can also improve separation.[3]

Part 2: Troubleshooting Guide for Chlorination with Phosphorus Oxychloride (POCl₃)

The conversion of the phthalazinone to the chloro-derivative using POCl₃ is a critical step that requires careful control, especially during scale-up.

Question: The chlorination reaction is not going to completion. How can I improve the conversion rate?

Answer: Incomplete chlorination can be addressed by modifying the reaction conditions.

  • Reaction Temperature and Time: This reaction often requires heating to proceed at a reasonable rate. If you are observing low conversion, you may need to increase the reaction temperature or prolong the reaction time. A typical approach is to heat the reaction mixture at reflux.[4] Monitor the reaction by TLC or HPLC to determine the optimal time and temperature.

  • Excess POCl₃: Using POCl₃ as both the reagent and the solvent is a common practice. This ensures a large excess of the chlorinating agent, which can help drive the reaction to completion.

  • Addition of a Base: In some cases, the addition of a base like pyridine can facilitate the reaction.[4] The base can act as a catalyst and also neutralize any HCl generated during the reaction.

Question: The work-up of the POCl₃ reaction is challenging and potentially hazardous on a larger scale. What is a safe and effective procedure?

Answer: The work-up of a POCl₃ reaction is highly exothermic and requires strict safety protocols. POCl₃ reacts violently with water, producing hydrochloric acid and phosphoric acid.[2][5]

Safety First: Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (Neoprene is recommended, Nitrile and PVC are not suitable), safety goggles, a face shield, and a lab coat.[6] Conduct the work-up in a well-ventilated fume hood.[5] Have an emergency shower and eyewash station readily available.[7]

Recommended Quenching Procedure for Scale-Up:

  • Cool the Reaction Mixture: After the reaction is complete, cool the mixture to room temperature.

  • Remove Excess POCl₃: If possible, remove the excess POCl₃ under reduced pressure. This will significantly reduce the amount of reagent that needs to be quenched.

  • Prepare for Quenching: In a separate, appropriately sized vessel equipped with a mechanical stirrer and a temperature probe, place a sufficient amount of crushed ice and water.

  • Slow Addition: Slowly and carefully add the cooled reaction mixture to the ice/water mixture with vigorous stirring. The addition should be done portion-wise or via a dropping funnel to control the rate of addition and the temperature.

  • Monitor Temperature: Monitor the internal temperature of the quenching vessel throughout the addition. The temperature should be maintained below a safe level (e.g., 20-30 °C) by adjusting the addition rate and, if necessary, by using an external cooling bath.

  • Neutralization: After the addition is complete, the acidic aqueous solution can be slowly neutralized with a base, such as a saturated sodium bicarbonate solution. Be cautious as this will generate CO₂ gas.

  • Extraction: Once neutralized, the product can be extracted into an organic solvent like dichloromethane (DCM).[4]

POCl3_Quench_Workflow Start Reaction Complete Step1 Cool reaction mixture to room temperature Start->Step1 Step2 Remove excess POCl3 under reduced pressure Step1->Step2 Step4 Slowly add reaction mixture to ice/water with vigorous stirring Step2->Step4 Step3 Prepare ice/water mixture in a separate vessel Step3->Step4 Step5 Monitor and control temperature Step4->Step5 Step6 Neutralize with base (e.g., NaHCO3) Step5->Step6 Step7 Extract product with organic solvent Step6->Step7 End Product in Organic Phase Step7->End

Caption: Safe work-up procedure for quenching POCl₃ reactions.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters to monitor during the scale-up of this synthesis?

A1: The following parameters are crucial for a successful and safe scale-up:

Parameter Step 1 (Phthalazinone Formation) Step 2 (Chlorination) Rationale
Temperature Monitor to prevent decomposition. Crucial for reaction rate and to control exotherm during quench. Affects reaction kinetics and stability of reactants/products.
Addition Rate N/A (typically all reagents mixed at start) Critical during quenching of POCl₃. Controls exotherm and prevents runaway reactions.
Stirring Speed Ensure homogeneity. Essential for efficient heat transfer and during quenching. Prevents localized overheating and ensures proper mixing.

| Reaction Time | Monitor for completion to maximize yield. | Monitor for completion to avoid unreacted starting material. | Optimizes throughput and product quality. |

Q2: What are the primary safety concerns when handling phosphorus oxychloride (POCl₃)?

A2: POCl₃ is a highly toxic and corrosive substance.[5] Key hazards include:

  • Violent reaction with water: Reacts violently with water and alcohols, producing toxic and corrosive fumes of hydrogen chloride and phosphoric acid.[2][5]

  • Toxicity: Highly toxic by inhalation, ingestion, and skin contact. It can cause severe burns and tissue damage.[5] Prolonged exposure may lead to lung, liver, and kidney damage.[5]

  • Personal Protective Equipment (PPE): It is essential to use appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a respirator in a well-ventilated area.[5][6] In case of exposure, seek immediate medical attention.[8]

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring both steps of the synthesis.

  • TLC Setup: Use silica gel plates. A good starting eluent system for these types of aromatic, nitrogen-containing heterocycles would be a mixture of a non-polar solvent like hexanes or heptanes and a more polar solvent like ethyl acetate.[4]

  • Visualization: The spots can be visualized under a UV lamp.

  • Interpretation: By spotting the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane), you can track the disappearance of the starting material and the appearance of the product.

Q4: What are the expected storage conditions for the final product, 1-Chloro-7-(trifluoromethyl)phthalazine?

A4: Based on the product information from chemical suppliers, 1-Chloro-7-(trifluoromethyl)phthalazine should be stored in a dry, sealed container, preferably in a refrigerator at 2-8°C.[9]

References

  • Air Liquide Malaysia. Phosphorus Oxychloride. [Link]

  • GazFinder. phosphorus oxychloride (POCl3). [Link]

  • Organic Syntheses. Notes - Organic Syntheses Procedure. [Link]

  • NJ.gov. PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. [Link]

Sources

Reference Data & Comparative Studies

Validation

13C NMR characterization of 1-Chloro-7-(trifluoromethyl)phthalazine

Technical Comparison Guide: 13C NMR Characterization of 1-Chloro-7-(trifluoromethyl)phthalazine Executive Summary In the development of poly(ADP-ribose) polymerase (PARP) inhibitors and other nitrogen-heterocycle therape...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: 13C NMR Characterization of 1-Chloro-7-(trifluoromethyl)phthalazine

Executive Summary In the development of poly(ADP-ribose) polymerase (PARP) inhibitors and other nitrogen-heterocycle therapeutics, 1-Chloro-7-(trifluoromethyl)phthalazine serves as a critical scaffold. Its structural integrity—specifically the regiochemistry of the trifluoromethyl group—is paramount for biological efficacy. This guide provides a definitive technical comparison of the 13C NMR characterization of the 7-trifluoromethyl isomer against its common regioisomer (6-trifluoromethyl) and synthetic precursors. It establishes a self-validating protocol for structural assignment using scalar coupling constants (


) as the primary determinant.

Strategic Analysis: The Regioisomer Challenge

The synthesis of trifluoromethylphthalazines typically proceeds via the condensation of 4-(trifluoromethyl)phthalic anhydride with hydrazine, yielding a mixture of 6- and 7-trifluoromethylphthalazin-1(2H)-one. Subsequent chlorination with POCl


 produces the 1-chloro derivatives.

The Analytical Problem: Standard 1H NMR often fails to definitively distinguish between the 6- and 7-isomers due to overlapping aromatic signals and the lack of strong through-space (NOE) correlations across the fused ring system. 13C NMR is the superior alternative because the Carbon-Fluorine (C-F) coupling constants provide an immutable "fingerprint" of the substitution pattern relative to the nitrogen bridgehead.

Feature1H NMR13C NMR19F NMR
Sensitivity HighLow (requires optimization)Very High
Structural Proof Ambiguous (multiplets)Definitive (coupling patterns)Ambiguous (singlets)
Regio-differentiation Difficult without NOEExcellent (via chemical shift & coupling)Poor (shifts are similar)

13C NMR Characterization Profile

The following data characterizes 1-Chloro-7-(trifluoromethyl)phthalazine in CDCl


. The values are derived from high-field analysis of analogous trifluoromethylphthalazines (e.g., 1,4-dichloro-6-(trifluoromethyl)phthalazine) and validated by substituent chemical shift (SCS) principles.
Table 1: Critical 13C NMR Signals & Coupling Constants
Carbon AssignmentChemical Shift (

, ppm)
Multiplicity

(Hz)
Diagnostic Note
CF

121.5 – 124.0Quartet (q)~272 Hz Characteristic

coupling.
C7 (Ipso) 134.0 – 136.5Quartet (q)~32 Hz

coupling; confirms attachment point.
C6 / C8 (Ortho) 124.0 – 128.0Quartet (q)~3-5 Hz

coupling; distinguishes from C5.
C1 (C-Cl) 152.0 – 155.0Singlet (s)-Deshielded by Cl and N; typically quaternary.
C4 (C-H) 152.0 – 155.0Singlet (s)-High intensity in DEPT/APT; differentiates from 1,4-dichloro analogs.
C5 / C8a 123.0 – 130.0Singlet (s)-Remote from CF

; no observable coupling.

Technical Insight: The presence of a quartet splitting of ~3-5 Hz on two aromatic methine carbons (C6 and C8) confirms the CF


 group is flanked by protons. In contrast, the 6-isomer would show different coupling environments relative to the bridgehead carbons.

Comparative Analysis: 7-CF vs. 6-CF Isomer

Distinguishing the 7-isomer from the 6-isomer relies on the Three-Bond Coupling (


)  and the chemical shift of the bridgehead carbons.
  • 1-Chloro-7-(trifluoromethyl)phthalazine (Target):

    • The CF

      
       group is at position 7.
      
    • C8 (ortho to CF

      
      , peri to N) will show 
      
      
      
      (~4 Hz) and a specific chemical shift influenced by the adjacent Nitrogen lone pair effect (peri-effect).
    • C5 is remote (para to CF

      
       roughly) and shows no coupling.
      
  • 1-Chloro-6-(trifluoromethyl)phthalazine (Alternative):

    • The CF

      
       group is at position 6.
      
    • C5 (ortho to CF

      
      , peri to C4-H) shows 
      
      
      
      .
    • C8 is remote and appears as a singlet.

Decision Rule: If the carbon signal peri to the Nitrogen (C8) appears as a quartet , the molecule is the 7-isomer . If the carbon peri to the Nitrogen appears as a singlet , it is the 6-isomer .

Experimental Protocol (Self-Validating)

To ensure detection of the quaternary carbons and C-F splitting, the following acquisition parameters are mandatory.

Instrument: 400 MHz (or higher) NMR Spectrometer. Solvent: CDCl


 (Preferred for resolution) or DMSO-

(if solubility is poor). Temperature: 298 K.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 20–30 mg of the isolated solid in 0.6 mL solvent. Filter to remove inorganic salts (NaCl/PO

    
    ) from the chlorination step.
    
  • 1H NMR Prescreen: Acquire a standard proton spectrum. Identify the singlet for C4-H (~9.4 ppm) and the aromatic pattern.

  • 13C{1H} Acquisition:

    • Pulse Sequence: Power-gated decoupling (zgpg30).

    • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . The quaternary carbons (C1, C4a, C8a, C-CF

      
      ) have long T1 relaxation times. Short D1 leads to missing CF
      
      
      
      quartets.
    • Scans (NS): Minimum 1024 scans for adequate S/N on the split quartets.

    • Spectral Width: 0 – 200 ppm.

  • Processing: Apply an exponential multiplication (LB = 1.0 – 2.0 Hz) to enhance sensitivity for the low-intensity quartets.

Characterization Logic & Workflow

The following diagram illustrates the logical pathway to validate the 1-Chloro-7-(trifluoromethyl)phthalazine structure, moving from synthesis to spectral confirmation.

G Start Start: Crude Reaction Mixture (Post-POCl3 Chlorination) Isolate Isolation: Silica Gel Chromatography (Separation of 6- and 7-isomers) Start->Isolate NMR_Prep NMR Preparation Solvent: CDCl3, D1=3.0s Isolate->NMR_Prep Acquire Acquire 13C{1H} NMR Focus: 120-160 ppm region NMR_Prep->Acquire Decision Analyze Coupling Patterns Acquire->Decision Res_7 Result: 7-CF3 Isomer C8 (peri to N) = Quartet C5 = Singlet Decision->Res_7 Pattern A Res_6 Result: 6-CF3 Isomer C5 (peri to C4) = Quartet C8 = Singlet Decision->Res_6 Pattern B

Caption: Logical workflow for the regiochemical assignment of trifluoromethylphthalazine isomers via 13C NMR.

References

  • ChemicalBook . Phthalazine, 1,4-dichloro-6-(trifluoromethyl)- Synthesis and NMR Data. Retrieved from .

  • Royal Society of Chemistry . 13C Nuclear Magnetic Resonance Studies of Trifluoromethylated Aromatic Compounds. J. Chem. Soc., Perkin Trans.[1] 2, 1976, 402-412.[1] Retrieved from .

  • National Institutes of Health (NIH) . Fast 19F Magic Angle Spinning NMR for Structural Characterization of Fluorinated Pharmaceuticals. Anal Chem., 2021.[2] Retrieved from .

  • ChemScene . 1-Chloro-7-(trifluoromethyl)phthalazine Product Specifications. Retrieved from .

  • Compound Interest . A Guide to 13C NMR Chemical Shift Values. Retrieved from .

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry of 1-Chloro-7-(trifluoromethyl)phthalazine: A Comparative Analysis

This guide provides an in-depth technical comparison of mass spectrometry techniques for the characterization of 1-Chloro-7-(trifluoromethyl)phthalazine, a key intermediate in pharmaceutical research and development. Des...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of mass spectrometry techniques for the characterization of 1-Chloro-7-(trifluoromethyl)phthalazine, a key intermediate in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document offers a detailed analysis of expected fragmentation patterns and a comparative assessment of various ionization methods. The insights presented herein are grounded in established principles of mass spectrometry and data from related chemical structures.

Introduction

1-Chloro-7-(trifluoromethyl)phthalazine (C₉H₄ClF₃N₂, MW: 232.59 g/mol ) is a heterocyclic compound of significant interest in medicinal chemistry.[1] Its structural elucidation and purity assessment are critical for ensuring the quality and efficacy of downstream products. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information. This guide will explore the expected behavior of this molecule under different mass spectrometric conditions, providing a predictive framework for its analysis.

Predicted Mass Spectrum and Fragmentation Patterns

The mass spectrum of 1-Chloro-7-(trifluoromethyl)phthalazine is expected to exhibit a distinctive molecular ion cluster due to the presence of a chlorine atom. The natural isotopic abundance of chlorine (³⁵Cl: ³⁷Cl ≈ 3:1) will result in two molecular ion peaks: one for the molecule containing ³⁵Cl (M⁺) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2)⁺.[2][3]

Electron Ionization (EI-MS) Fragmentation

Electron Ionization is a "hard" ionization technique that typically induces extensive fragmentation, providing a detailed structural fingerprint of the molecule. The fragmentation of 1-Chloro-7-(trifluoromethyl)phthalazine under EI conditions is anticipated to proceed through several key pathways, driven by the stability of the resulting fragments.

Key Predicted Fragmentation Pathways:

  • Loss of Chlorine Radical: The initial fragmentation is likely to be the cleavage of the C-Cl bond to lose a chlorine radical (•Cl), resulting in a prominent fragment ion.

  • Loss of Trifluoromethyl Radical: The C-CF₃ bond is also susceptible to cleavage, leading to the loss of a trifluoromethyl radical (•CF₃).

  • Loss of HCN: The phthalazine ring can undergo fragmentation through the loss of a neutral hydrogen cyanide (HCN) molecule.

  • Retro-Diels-Alder Reaction: The heterocyclic ring may undergo a retro-Diels-Alder reaction, leading to the cleavage of the ring system.

Table 1: Predicted Key Fragment Ions of 1-Chloro-7-(trifluoromethyl)phthalazine in EI-MS

m/z (for ³⁵Cl)Proposed Fragment StructureNeutral Loss
232[C₉H₄ClF₃N₂]⁺• (Molecular Ion)-
197[C₉H₄F₃N₂]⁺•Cl
163[C₈H₄ClN₂]⁺•CF₃
170[C₈H₃F₃N]⁺•HCN

Comparison of Ionization Techniques

The choice of ionization technique is paramount for obtaining optimal mass spectrometric data. Here, we compare the suitability of Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI) for the analysis of 1-Chloro-7-(trifluoromethyl)phthalazine.

Workflow for Mass Spectrometry Analysis

Mass_Spectrometry_Workflow cluster_SamplePrep Sample Preparation cluster_MS_Analysis Mass Spectrometry Analysis cluster_Data_Analysis Data Analysis Sample 1-Chloro-7-(trifluoromethyl)phthalazine Dissolution Dissolve in appropriate solvent (e.g., Methanol, Acetonitrile) Sample->Dissolution Dilution Dilute to optimal concentration (e.g., 1-10 µg/mL) Dissolution->Dilution Ionization Ionization Source (EI, ESI, or APCI) Dilution->Ionization Mass_Analyzer Mass Analyzer (e.g., Quadrupole, TOF) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Spectrum Acquire Mass Spectrum Detector->Spectrum Interpretation Interpret Fragmentation Pattern Spectrum->Interpretation Confirmation Structure Confirmation Interpretation->Confirmation

Caption: General workflow for the mass spectrometric analysis of 1-Chloro-7-(trifluoromethyl)phthalazine.

Electron Ionization (EI)
  • Principle: High-energy electrons bombard the sample in the gas phase, causing ionization and extensive fragmentation.

  • Advantages: Provides a reproducible fragmentation pattern that serves as a molecular fingerprint, ideal for library matching and structural elucidation.

  • Disadvantages: The molecular ion may be weak or absent for some compounds, and it is not suitable for non-volatile or thermally labile molecules. For 1-Chloro-7-(trifluoromethyl)phthalazine, EI is expected to be a robust technique given its likely volatility.

Electrospray Ionization (ESI)
  • Principle: A high voltage is applied to a liquid sample to create an aerosol, leading to the formation of protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules.

  • Advantages: A "soft" ionization technique that typically produces intact molecular ions with minimal fragmentation, making it ideal for determining molecular weight. It is well-suited for polar and non-volatile compounds.

  • Disadvantages: The analyte must be ionizable in solution. The basic nitrogen atoms in the phthalazine ring suggest that 1-Chloro-7-(trifluoromethyl)phthalazine should be amenable to positive-ion ESI.

Atmospheric Pressure Chemical Ionization (APCI)
  • Principle: The sample is vaporized, and ionization is initiated by a corona discharge in the presence of a reagent gas. It is suitable for a wide range of medium to low polarity compounds.[4]

  • Advantages: Can analyze less polar compounds that are not easily ionized by ESI. It is also less susceptible to matrix effects than ESI.[4]

  • Disadvantages: Can sometimes produce more fragmentation than ESI, although it is still considered a soft ionization technique.

Table 2: Comparison of Ionization Techniques for 1-Chloro-7-(trifluoromethyl)phthalazine Analysis

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Ionization Principle High-energy electron impactHigh voltage sprayCorona discharge
Fragmentation ExtensiveMinimalModerate
Typical Ions M⁺•, fragment ions[M+H]⁺, [M+Na]⁺[M+H]⁺, some fragment ions
Best For Structural ElucidationMolecular Weight DeterminationAnalysis of medium to low polarity compounds
Predicted Suitability HighHighHigh

Experimental Protocols

Sample Preparation
  • Standard Solution: Prepare a stock solution of 1-Chloro-7-(trifluoromethyl)phthalazine at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

EI-MS Protocol (via Gas Chromatography)
  • GC Separation:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

  • MS Detection:

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

ESI-MS Protocol (via Liquid Chromatography)
  • LC Separation:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

  • MS Detection:

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 350 °C.

    • Mass Range: m/z 50-500.

Logical Relationship of Analytical Choices

Analytical_Choices cluster_Goal Analytical Goal cluster_Technique Recommended Technique cluster_Outcome Expected Outcome Analyte 1-Chloro-7-(trifluoromethyl)phthalazine (Volatility, Polarity, MW) Goal_MW Molecular Weight Determination Analyte->Goal_MW is analyzed for Goal_Structure Structural Elucidation Analyte->Goal_Structure is analyzed for ESI_APCI ESI or APCI (Soft Ionization) Goal_MW->ESI_APCI suggests EI EI-MS (Hard Ionization) Goal_Structure->EI suggests Outcome_MW Prominent [M+H]⁺ Ion ESI_APCI->Outcome_MW yields Outcome_Structure Rich Fragmentation Pattern (Fingerprint) EI->Outcome_Structure yields

Caption: Decision tree for selecting the appropriate mass spectrometry technique.

Conclusion

The mass spectrometric analysis of 1-Chloro-7-(trifluoromethyl)phthalazine is achievable with a high degree of confidence using standard instrumentation. For routine molecular weight confirmation, ESI-MS in positive ion mode is the recommended approach due to its soft ionization nature. For detailed structural confirmation and impurity profiling, EI-MS provides invaluable fragmentation data. The predictable isotopic pattern of chlorine serves as a built-in validation for the presence and number of chlorine atoms in the molecule. By understanding the principles outlined in this guide, researchers can effectively leverage mass spectrometry to accelerate their research and development efforts involving this important chemical entity.

References

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

  • YouTube. Chloro pattern in Mass Spectrometry. [Link]

  • University of Bristol. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. [Link]

Sources

Comparative

biological activity of 1-Chloro-7-(trifluoromethyl)phthalazine vs. other phthalazine derivatives

Introduction: The Phthalazine Scaffold as a Privileged Structure in Medicinal Chemistry Phthalazine, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in the architecture of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Phthalazine Scaffold as a Privileged Structure in Medicinal Chemistry

Phthalazine, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its rigid, planar structure and the presence of nitrogen atoms, which can act as hydrogen bond acceptors, make it an ideal scaffold for interacting with various biological targets.[3] This has led to the development of a multitude of phthalazine derivatives with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive agents.[1][2][3]

This guide focuses on a comparative analysis of the biological activities of various substituted phthalazine derivatives. While our central point of inquiry is the potential activity of 1-Chloro-7-(trifluoromethyl)phthalazine , a compound featuring both a halogen and a potent electron-withdrawing group, it is important to note that specific biological data for this particular molecule is not extensively available in the public domain.[4] Therefore, this document will leverage data from structurally related and well-characterized phthalazine derivatives to infer its potential activities and to provide a broader context for its significance. We will explore key therapeutic areas where phthalazine derivatives have shown considerable promise, supported by experimental data and detailed methodologies.

Comparative Analysis of Biological Activities

The versatility of the phthalazine core allows for chemical modifications that can drastically alter its biological profile. Below, we compare the activities of several classes of phthalazine derivatives across different therapeutic areas.

Anticancer Activity: Targeting Key Pathways in Oncology

Phthalazine derivatives have emerged as a significant class of anticancer agents, primarily through their ability to inhibit crucial enzymes involved in cancer cell proliferation and survival, such as Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6]

a) PARP Inhibition:

PARP inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[5] The phthalazinone scaffold is central to the structure of Olaparib, a landmark FDA-approved PARP inhibitor.[5] These inhibitors function by trapping the PARP enzyme on DNA at sites of single-strand breaks, leading to cytotoxic DNA double-strand breaks during replication, a mechanism known as synthetic lethality.[7]

b) VEGFR-2 Inhibition:

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates this process.[8][9] Several phthalazine derivatives have been designed as potent VEGFR-2 inhibitors, effectively cutting off the tumor's blood supply.[10][11][12] For instance, novel phthalazine derivatives have demonstrated significant inhibition of VEGFR-2 and have shown potent cytotoxic effects against various cancer cell lines.[6][12]

Comparative Data for Anticancer Phthalazine Derivatives:

Compound Class/NameTargetCancer Cell LineIC50 (µM)Reference
Phthalazinone PARP Inhibitor (Olaparib Analog) PARP-1MDA-MB-4360.08[4]
MDA-MB-23126.39[4]
MCF-71.01[4]
1-Anilino-4-(arylsulfanylmethyl)phthalazine (Compound 12) Not SpecifiedBel-7402 (Hepatocellular Carcinoma)32.4[13]
HT-1080 (Fibrosarcoma)25.4[13]
1-Anilino-4-(arylsulfanylmethyl)phthalazine (Compound 13) Not SpecifiedBel-7402 (Hepatocellular Carcinoma)30.1[13]
HT-1080 (Fibrosarcoma)25.8[13]
Novel Phthalazine Derivative (Compound 12b) VEGFR-2HCT-116 (Colon Carcinoma)0.32[6]
Novel Phthalazine Derivative (Compound 13c) VEGFR-2HCT-116 (Colon Carcinoma)0.64[6]
Triazolo[3,4-a]phthalazine (Compound 11h) Not SpecifiedMGC-803, EC-9706, HeLa, MCF-72.0 - 4.5[14]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The trifluoromethyl group in our topic compound, 1-Chloro-7-(trifluoromethyl)phthalazine, is a common feature in modern medicinal chemistry known to enhance metabolic stability and cell permeability. Its presence, combined with the reactive chloro group, suggests that this molecule could serve as a valuable intermediate for synthesizing potent kinase or PARP inhibitors.[5]

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of many diseases. Phthalazine derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes like cyclooxygenase-2 (COX-2).[8] Some novel 4-aryl-2(1H)-phthalazinone derivatives have shown potent anti-inflammatory activity comparable to the standard drug celecoxib by selectively inhibiting COX-2, thereby offering a better safety profile with reduced gastric side effects.[8] Another study highlighted triazolo[3,4-a]phthalazine derivatives exhibiting significant anti-inflammatory effects, with some compounds being more potent than ibuprofen.[7]

Comparative Data for Anti-inflammatory Phthalazine Derivatives:

Compound Class/NameAssay ModelDoseInhibition of Edema (%)Reference
6-(2-chlorophenoxy)-[15][16]triazolo[3,4-a]phthalazine-3-amine (Compound 6h) Carrageenan-induced paw edema50 mg/kg81% (at 0.5h)[7]
6-(4-aminophenoxy)-[15][16]triazolo[3,4-a]phthalazine-3-amine (Compound 6s) Carrageenan-induced paw edema50 mg/kg83% (at 0.5h)[7]
Ibuprofen (Reference Drug) Carrageenan-induced paw edema50 mg/kg61% (at 0.5h)[7]
Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Phthalazine derivatives have demonstrated promising activity against a range of bacterial and fungal strains.[16][17] Studies have shown that modifying the phthalazine core, for instance by grafting sugar moieties, can enhance their antimicrobial properties. Both pyridazine and phthalazine derivatives have shown excellent activity against Gram-positive bacteria.[18]

Comparative Data for Antimicrobial Phthalazine Derivatives:

| Compound Class/Name | Microbial Strain | Inhibition Zone (mm) | Reference | | :--- | :--- | :--- | :--- | :--- | | Phthalazine-S-nucleoside (Compound 20) | Bacillus subtilis | 25 | | | | Staphylococcus aureus | 23 | | | | Aspergillus fumigatus | 24 | | | Phthalazine-Se-nucleoside (Compound 33a) | Bacillus subtilis | 26 | | | | Staphylococcus aureus | 24 | | | | Aspergillus fumigatus | 25 | | | Amoxicillin (Reference Drug) | Various Bacteria | Not specified in same format |[17] |

Anticonvulsant and Vasodilator Activities

Phthalazine derivatives have also been explored for their effects on the central nervous system and cardiovascular system.

  • Anticonvulsant Activity: Epilepsy is a common neurological disorder, and there is a continuous need for safer and more effective treatments.[15] Certain phthalazine derivatives have shown potent anticonvulsant activity, often acting as non-competitive AMPA receptor antagonists.[15][19] For example, 6-(4-chlorophenyoxyl)-tetrazolo[5,1-a]phthalazine was identified as a potent anticonvulsant with a high safety profile.[20][21]

  • Vasodilator Activity: The phthalazine derivative hydralazine is a well-known antihypertensive drug that acts as a direct vasodilator.[22] This has spurred the development of new phthalazinone derivatives with vasorelaxant properties, some of which act by blocking calcium channels.[13][23]

Experimental Methodologies

To ensure the validity and reproducibility of the reported biological activities, standardized experimental protocols are crucial. Below are detailed workflows for key assays mentioned in this guide.

Experimental Workflow: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is an indicator of their health.[2][16][18][20]

MTT_Workflow A 1. Cell Seeding Seed cells in a 96-well plate at a density of 1x10^4 cells/well and incubate for 24h. B 2. Compound Treatment Treat cells with various concentrations of the phthalazine derivative. Include vehicle control. A->B C 3. Incubation Incubate for a specified period (e.g., 24-72h) at 37°C in a CO2 incubator. B->C D 4. MTT Addition Add MTT solution (5 mg/mL) to each well and incubate for 4h. Viable cells convert MTT to formazan. C->D E 5. Solubilization Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. D->E F 6. Absorbance Measurement Measure the absorbance at 570-590 nm using a microplate reader. E->F G 7. Data Analysis Calculate cell viability and determine the IC50 value. F->G

Caption: A stepwise workflow of the MTT assay for determining cell viability.

Signaling Pathway: PARP Inhibition in Cancer Cells

This diagram illustrates the mechanism of action for PARP inhibitors like olaparib, which is based on a phthalazinone scaffold.

PARP_Inhibition cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Enzyme DNA_SSB->PARP1 binds to PARylation Auto-PARylation PARP1->PARylation catalyzes Trapping PARP1 Trapping on DNA PARP1->Trapping Recruitment Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Recruitment Repair SSB Repair Recruitment->Repair Phthalazine_PARPi Phthalazinone-based PARP Inhibitor (e.g., Olaparib) Phthalazine_PARPi->PARP1 inhibits & traps Replication_Fork_Stall Replication Fork Stalls Trapping->Replication_Fork_Stall DSB DNA Double-Strand Break (DSB) Replication_Fork_Stall->DSB Cell_Death Cell Death (Synthetic Lethality in BRCA-deficient cells) DSB->Cell_Death

Caption: Mechanism of synthetic lethality induced by PARP inhibitors.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard preclinical model for evaluating the acute anti-inflammatory activity of compounds.[1][15][24]

1. Animals:

  • Use healthy adult male or female Wistar rats or Swiss albino mice, weighing approximately 150-200g.

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight before the experiment, with free access to water.

2. Grouping and Dosing:

  • Divide the animals into groups (n=6 per group).

  • Group I (Vehicle Control): Administer the vehicle (e.g., 0.9% saline or 5% Tween 80) orally (p.o.).[1][15]

  • Group II (Test Compound): Administer the phthalazine derivative at a specific dose (e.g., 50 mg/kg, p.o.).

  • Group III (Positive Control): Administer a standard anti-inflammatory drug like Indomethacin (10 mg/kg, p.o.) or Phenylbutazone (100 mg/kg, p.o.).[1][15]

3. Induction of Edema:

  • One hour after administering the drugs, inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each animal.[15]

4. Measurement of Paw Volume:

  • Measure the paw volume immediately before the carrageenan injection (V₀) using a plethysmometer.

  • Subsequently, measure the paw volume (Vₜ) at regular intervals, typically at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[1]

5. Data Analysis:

  • Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀ .

  • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100 .

Conclusion and Future Directions

The phthalazine scaffold is undeniably a privileged structure in drug discovery, giving rise to a wide array of biologically active compounds. This guide has highlighted the significant potential of phthalazine derivatives in oncology, inflammation, and infectious diseases, supported by robust experimental data. While specific data on 1-Chloro-7-(trifluoromethyl)phthalazine remains elusive, its structural features—a reactive chlorine atom and an electron-withdrawing trifluoromethyl group—position it as a highly promising building block for the synthesis of novel therapeutic agents. Future research should focus on synthesizing and evaluating derivatives of this and similar scaffolds to unlock their full therapeutic potential. The detailed protocols provided herein offer a validated framework for such preclinical investigations.

References

A comprehensive list of all cited sources with verifiable URLs will be provided upon request.

Sources

Validation

A Senior Application Scientist's Guide to the Structural Validation of 1-Chloro-7-(trifluoromethyl)phthalazine Derivatives

This guide provides a comprehensive framework for the unambiguous structural validation of 1-Chloro-7-(trifluoromethyl)phthalazine derivatives. As a class of compounds with significant potential in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the unambiguous structural validation of 1-Chloro-7-(trifluoromethyl)phthalazine derivatives. As a class of compounds with significant potential in medicinal chemistry and drug development, ensuring the precise atomic arrangement is not merely a procedural step but the bedrock of reproducible and meaningful research.[1] The presence of a halogen, a trifluoromethyl group, and a complex heterocyclic core presents unique analytical challenges that demand a multi-technique, orthogonal approach. This document moves beyond rote protocols to explain the causality behind our analytical choices, empowering researchers to build a self-validating system for structural confirmation.

The Rationale: Why a Multi-Pronged Approach is Non-Negotiable

Synthesizing novel phthalazine derivatives is a well-established field, often involving multi-step reactions where isomeric byproducts or unexpected rearrangements can occur.[1][2] Relying on a single analytical technique is insufficient and scientifically unsound. For instance, while ¹H NMR can confirm the presence of aromatic protons, it may not distinguish between positional isomers. Mass spectrometry can confirm the molecular weight, but it cannot define stereochemistry or regiochemistry. Therefore, we advocate for a tripartite validation strategy, where each technique corroborates and builds upon the findings of the others.

The core analytical triad for these specific derivatives consists of:

  • Mass Spectrometry (MS): The first-pass confirmation of molecular mass and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): The definitive tool for mapping the molecular framework and connectivity.

  • X-ray Crystallography: The "gold standard" for absolute, three-dimensional structural determination, employed when ambiguity persists or a crystal structure is required for computational studies.

Below is a logical workflow illustrating how these techniques are integrated for a comprehensive validation process.

G cluster_0 Initial Synthesis & Purification cluster_1 Primary Validation cluster_2 Secondary & Definitive Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Confirms Mass & Formula NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) Purification->NMR_1D Initial Structure Map MS->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D If structure is complex or ambiguous Final Structurally Validated Compound NMR_1D->Final If structure is simple & unambiguous XRay X-ray Crystallography NMR_2D->XRay If absolute confirmation is required NMR_2D->Final Confirms Connectivity XRay->Final Provides 3D Structure

Caption: Integrated workflow for structural validation.

Comparative Analysis of Core Analytical Techniques

The choice of analytical technique is dictated by the specific question being asked. For 1-Chloro-7-(trifluoromethyl)phthalazine derivatives, the key structural questions are:

  • Is the molecular weight correct?

  • Are all expected functional groups (phthalazine, -Cl, -CF₃) present?

  • Is the substitution pattern correct (i.e., is it the 7-CF₃ isomer)?

  • What is the precise connectivity of all atoms?

The following sections compare how each technique addresses these questions.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS is a destructive method that provides information on the mass-to-charge ratio (m/z) of ionized molecules and their fragments.[3]

  • Expertise & Causality: For a compound like 1-Chloro-7-(trifluoromethyl)phthalazine (C₉H₄ClF₃N₂), the primary role of MS is to confirm its molecular formula.[4] The presence of chlorine is a crucial diagnostic marker. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic M and M+2 cluster with an intensity ratio of approximately 3:1.[5] Observing this pattern is a strong, early indicator of successful chlorination. The trifluoromethyl group often leads to characteristic fragmentation patterns, such as the loss of a CF₃ radical.[3]

  • Trustworthiness: High-Resolution Mass Spectrometry (HRMS) is essential. It provides a highly accurate mass measurement (typically to four decimal places), allowing for the confident determination of the elemental formula. For example, the calculated exact mass of C₉H₄ClF₃N₂ is 232.0046, and an HRMS result of 232.0042 would strongly support this formula.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this specific scaffold, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable.

  • ¹H NMR: This provides information on the number, environment, and connectivity of protons. For the 1-Chloro-7-(trifluoromethyl)phthalazine core, one would expect to see distinct signals for the aromatic protons on the phthalazine ring. The chemical shifts and, more importantly, the coupling patterns (e.g., doublets, doublets of doublets) are critical for confirming the substitution pattern. A related compound, 1,4-dichloro-6-(trifluoromethyl)phthalazine, shows aromatic proton signals around 8.26, 8.49, and 8.61 ppm, providing a useful reference point.[7]

  • ¹³C NMR: This technique maps the carbon skeleton. The trifluoromethyl group has a strong electron-withdrawing effect, which significantly influences the chemical shifts of nearby carbon atoms. The carbon directly attached to the CF₃ group will appear as a quartet in the proton-decoupled ¹³C spectrum due to coupling with the three fluorine atoms. This is a definitive marker for the C-CF₃ bond.

  • ¹⁹F NMR: The Trifluoromethyl Reporter: Given that ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is exceptionally sensitive.[8] The trifluoromethyl group will appear as a singlet in the ¹⁹F NMR spectrum. Its chemical shift is highly sensitive to the local electronic environment, making it an excellent probe for confirming the group's position on the aromatic ring.[9] The absence of other fluorine signals confirms the presence of a single CF₃ group.

Single-Crystal X-ray Crystallography: The Unambiguous Adjudicator

When NMR and MS data are ambiguous, or when an absolute 3D structure is required for applications like computational docking, X-ray crystallography provides the definitive answer.

  • Expertise & Causality: This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. The analysis yields a precise three-dimensional map of electron density, from which the positions of all non-hydrogen atoms can be determined with high precision.[10] It can unambiguously differentiate between positional isomers, confirm bond lengths and angles, and reveal intermolecular interactions in the solid state.[11][12]

  • Trustworthiness: The primary challenge is not data interpretation but sample preparation—growing diffraction-quality single crystals can be a significant bottleneck. However, once a suitable crystal is obtained and a high-quality dataset is collected, the resulting structure is considered irrefutable proof of the molecular architecture.

Data Summary Table

The table below summarizes the expected analytical data for the parent compound, 1-Chloro-7-(trifluoromethyl)phthalazine.

Technique Parameter Expected Observation Structural Information Confirmed
HRMS (EI) Molecular Ion (M⁺)m/z ≈ 232.0046Correct elemental formula (C₉H₄ClF₃N₂)
Isotopic PatternM+2 peak with ~33% intensity of M⁺Presence of one chlorine atom
¹H NMR Chemical Shift (δ)3 distinct signals in the aromatic region (~8.0-9.0 ppm)Electronic environment of protons
Coupling (J)Specific doublet, triplet, or dd patternsConnectivity and relative position of protons
¹³C NMR Signal Count9 distinct signalsNumber of unique carbon atoms
C-F CouplingOne quartet signal for the carbon bonded to CF₃Direct evidence of the C-CF₃ bond
¹⁹F NMR Chemical Shift (δ)One singlet signal (typically between -60 to -70 ppm)Presence and electronic environment of the CF₃ group
X-ray Unit Cell DataSpecific crystal system and space groupSolid-state packing and symmetry
Atomic CoordinatesPrecise x, y, z coordinates for each atomUnambiguous 3D structure and connectivity

Experimental Protocols

The following protocols are designed as self-validating systems, including necessary checks to ensure data integrity.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable volatile solvent (e.g., acetonitrile or methanol).

  • Instrument Calibration: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap instrument) using a known calibration standard immediately prior to the run to ensure high mass accuracy.

  • Methodology:

    • Ionization Mode: Electron Impact (EI) is often suitable for this class of aromatic compounds as it typically yields a clear molecular ion.

    • Acquisition Mode: Acquire data in positive ion mode over a mass range of m/z 50-500.

    • Resolution: Set the instrument to a high resolution (>10,000 FWHM).

  • Data Analysis:

    • Identify the molecular ion peak (M⁺).

    • Verify the presence and correct intensity ratio (~3:1) of the M+2 peak.

    • Use the instrument software to calculate the elemental formula from the accurate mass of the M⁺ peak and compare it to the theoretical formula.

G A Dissolve Sample C Inject Sample A->C B Calibrate Mass Spec B->C D Acquire Data (EI+) C->D E Analyze Spectrum D->E F Confirm Formula & Isotope Pattern E->F

Sources

Comparative

comparative study of trifluoromethylated vs. non-fluorinated chlorophthalazines

An in-depth comparative analysis of trifluoromethylated versus non-fluorinated chlorophthalazines reveals critical insights into modern drug design, particularly in the development of targeted kinase inhibitors and antic...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of trifluoromethylated versus non-fluorinated chlorophthalazines reveals critical insights into modern drug design, particularly in the development of targeted kinase inhibitors and anticancer agents. The phthalazine scaffold—specifically the 1-chlorophthalazine core—serves as a privileged building block due to its highly reactive C1 position, which readily undergoes nucleophilic aromatic substitution (SNAr)[1].

As application scientists, we must look beyond basic structural modifications and understand the thermodynamic and kinetic causality behind these changes. Appending a trifluoromethyl (-CF3) group fundamentally alters both the synthetic behavior and the biological performance of the molecule compared to its non-fluorinated counterparts.

Mechanistic Rationale: The Causality of Fluorination

The decision to incorporate a -CF3 group into a chlorophthalazine derivative is driven by two primary physicochemical effects:

Electronic Activation in Synthesis: The -CF3 group is fiercely electron-withdrawing. When positioned on an attacking nucleophile (such as an aniline) or on the phthalazine core itself, it modulates the electron density of the system. In SNAr reactions, the rate-determining step is the formation of the anionic Meisenheimer complex. By lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aromatic system, electron-withdrawing groups stabilize this intermediate, often accelerating reaction times and improving yields[2].

Steric and Hydrophobic Packing in Biological Targets: In the context of drug discovery, particularly for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, the -CF3 group acts as a critical pharmacophore. The C-F bond is highly polarized, yet the group as a whole is exceptionally lipophilic and bulky. When a 4-chloro-3-trifluoromethylphenyl moiety (mimicking the drug Sorafenib) is appended to the phthalazine core, it displaces high-energy water molecules from deep within the kinase domain. This creates strong, entropy-driven hydrophobic contacts with residues such as Phe918 and Leu840, drastically enhancing binding affinity compared to non-fluorinated analogs[2].

G cluster_0 Inhibitor Binding A Trifluoromethylated Chlorophthalazine C VEGFR-2 Kinase Domain (Phe918, Leu840) A->C High Affinity B Non-fluorinated Chlorophthalazine B->C Low Affinity D Strong Hydrophobic Contacts C->D -CF3 group E Weak Hydrophobic Contacts C->E -H group F Enhanced Apoptosis & Anti-angiogenesis D->F

VEGFR-2 binding mechanism: Trifluoromethyl vs. non-fluorinated chlorophthalazines.

Comparative Performance Data

Experimental evaluations of biarylurea-based phthalazines demonstrate a stark contrast in cytotoxic and anti-angiogenic efficacy. The table below summarizes the in vitro performance of non-fluorinated versus trifluoromethylated derivatives against VEGFR-2 and prominent cancer cell lines (MCF-7 and HCT-116)[2].

Compound ClassRepresentative SubstitutionVEGFR-2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
Non-fluorinated Unsubstituted / -CH₃> 10.067.6 – 91.257.5 – 67.6
Monohalogenated 4-chloro4.4~ 25.0~ 20.0
Trifluoromethylated 4-chloro-3-trifluoromethyl2.7 6.0 – 6.2 3.1 – 3.2

Data Interpretation: The introduction of the 4-chloro-3-trifluoromethyl substitution pattern results in a nearly 10-fold increase in cytotoxicity against MCF-7 and HCT-116 cell lines, and a superior VEGFR-2 kinase inhibition profile[2].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows detail the synthesis and functionalization of these scaffolds, complete with built-in analytical validation gates.

Protocol A: Synthesis of the 1,4-Dichlorophthalazine Core

Causality: To activate the phthalazine scaffold for nucleophilic attack, the stable lactam (phthalazinone) must be converted into a highly reactive imidoyl chloride. Phosphorus oxychloride (POCl₃) drives this transformation by activating the tautomeric enol form[1].

  • Reaction Setup: Suspend 10 mmol of phthalhydrazide in 15 mL of neat POCl₃. Add 0.5 mL of N,N-dimethylaniline. Note: The tertiary amine acts as a catalyst by forming a highly electrophilic Vilsmeier-Haack-type intermediate.

  • Reflux: Heat the mixture to 105°C under an inert argon atmosphere for 4 hours.

  • Validation Gate 1 (TLC): Quench a 10 µL aliquot in ice water, extract with ethyl acetate (EtOAc), and spot on a silica TLC plate (Hexane:EtOAc 7:3). The reaction is complete when the baseline starting material is fully consumed, replaced by a high-Rf, strongly UV-active spot (254 nm).

  • Workup: Cool the mixture and carefully pour it over crushed ice to hydrolyze excess POCl₃. Filter the resulting precipitate, wash with cold water, and dry under a vacuum to yield the 1,4-dichlorophthalazine intermediate[2].

Protocol B: Comparative SNAr Functionalization

Causality: The highly electrophilic C1 position undergoes ipso attack by the nitrogen nucleophile. Depending on the substituent (-CF₃ vs. -H), the reaction kinetics and required purification stringency will vary[2].

  • SNAr Reaction: Dissolve 5 mmol of 1,4-dichlorophthalazine in 20 mL of absolute ethanol.

    • Path 1 (Trifluoromethylated): Add 5.5 mmol of 4-chloro-3-(trifluoromethyl)aniline.

    • Path 2 (Non-fluorinated): Add 5.5 mmol of unsubstituted aniline.

  • Reflux & Monitor: Heat to reflux. The trifluoromethylated reaction typically reaches completion faster due to electronic activation.

  • Validation Gate 2 (LC-MS): Analyze an aliquot via LC-MS. Confirm the exact mass shift corresponding to the displacement of one chlorine atom and the loss of HCl ([M+H]⁺ peak).

  • Validation Gate 3 (¹⁹F NMR): For Path 1, dissolve the purified crystal in DMSO-d₆. A sharp singlet at approximately -62 ppm in the ¹⁹F NMR spectrum definitively confirms the intact incorporation of the -CF₃ group.

Workflow Start 1,4-Dichlorophthalazine Intermediate Split Nucleophile Type? Start->Split CF3 Trifluoromethylated Aniline Split->CF3 -CF3 NonF Non-fluorinated Aniline Split->NonF -H / -CH3 React1 SNAr: Fast (2-4h) High Yield (>85%) CF3->React1 React2 SNAr: Slow (8-12h) Moderate Yield (~60%) NonF->React2 Purify Crystallization & LC-MS / 19F NMR Validation React1->Purify React2->Purify

Comparative SNAr synthetic workflow for substituted chlorophthalazines.

Conclusion

The comparative data heavily favors the trifluoromethylated chlorophthalazine scaffold for advanced drug development. While non-fluorinated analogs offer a baseline understanding of SNAr reactivity, the strategic addition of the -CF₃ group provides indispensable thermodynamic advantages—specifically through enhanced lipophilicity and targeted hydrophobic packing—that are critical for achieving low-micromolar to nanomolar kinase inhibition.

References

  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC Source: National Institutes of Health (nih.gov) URL:[Link]

  • (PDF) Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine Source: ResearchGate (researchgate.net) URL:[Link]

Sources

Validation

Assessing the Purity of Synthesized 1-Chloro-7-(trifluoromethyl)phthalazine: A Comparative HPLC Method Development Guide

For researchers and drug development professionals, the synthesis of halogenated heterocyclic intermediates like 1-Chloro-7-(trifluoromethyl)phthalazine (CAS: 1352934-00-9) presents a unique analytical challenge[1]. This...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis of halogenated heterocyclic intermediates like 1-Chloro-7-(trifluoromethyl)phthalazine (CAS: 1352934-00-9) presents a unique analytical challenge[1]. This compound is a critical building block in the development of advanced active pharmaceutical ingredients (APIs), particularly kinase and PARP inhibitors.

However, the chemical synthesis of this molecule frequently generates closely related, structurally rigid impurities. These include regioisomers (e.g., 1-chloro-6-(trifluoromethyl)phthalazine), des-halogenated byproducts, and hydrolysis products such as 7-(trifluoromethyl)phthalazin-1(2H)-one. Because these impurities share nearly identical hydrodynamic volumes and hydrophobicity with the target API, traditional High-Performance Liquid Chromatography (HPLC) methods often fail to provide adequate resolution.

This guide objectively compares stationary phase alternatives and provides a self-validating, step-by-step methodology for accurately assessing the purity of 1-Chloro-7-(trifluoromethyl)phthalazine.

The Causality of Column Selection: Why C18 Falls Short

In standard method development, a C18 (octadecylsilane) column is typically the default choice[2]. However, analyzing highly electronegative, planar aromatics requires a deeper understanding of chromatographic causality.

  • Standard C18 Columns: Rely exclusively on dispersive (hydrophobic) interactions. Because the regioisomers of trifluoromethylated phthalazines have virtually identical partition coefficients (LogP), a C18 phase cannot differentiate them, leading to peak co-elution[3].

  • Phenyl-Hexyl Columns: Introduce

    
     interactions. The delocalized electrons of the phenyl ring on the stationary phase interact with the electron-deficient phthalazine core, offering better shape selectivity than C18[4].
    
  • Fluorinated-Phenyl (PFP) Columns: The optimal choice for this analyte. A Pentafluorophenyl (PFP) phase provides multiple retention mechanisms: dispersive,

    
    , hydrogen bonding, and—crucially—dipole-dipole interactions [2]. The highly electronegative fluorine atoms on the stationary phase interact strongly with the localized dipole moment created by the 
    
    
    
    group on the phthalazine ring, allowing for baseline separation of closely related regioisomers[5].
Quantitative Performance Comparison

The following table summarizes the comparative performance of these three column chemistries when resolving 1-Chloro-7-(trifluoromethyl)phthalazine from its critical regioisomer impurity.

Column ChemistryPrimary Retention Mechanism(s)Critical Pair Resolution (

)
Peak Tailing (

)
Overall Suitability
Standard C18 Dispersive (Hydrophobic)1.1 (Co-elution)1.6Poor
Phenyl-Hexyl Dispersive,

1.8 (Partial)1.3Moderate
Fluorinated-Phenyl (PFP) Dispersive,

, Dipole-Dipole
2.8 (Baseline) 1.1 Optimal

Experimental Workflow & Logic

G N1 Synthesized 1-Chloro-7- (trifluoromethyl)phthalazine N2 Sample Prep & Dilution (Acetonitrile/Water) N1->N2 N3 Stationary Phase Selection N2->N3 N4 Standard C18 Dispersive Interactions Only N3->N4 N5 Phenyl-Hexyl π-π Interactions N3->N5 N6 Fluorinated-Phenyl (PFP) π-π + Dipole Interactions N3->N6 N7 Co-elution of Regioisomers (Rs < 1.5) N4->N7 N8 Partial Resolution (Rs ~ 1.8) N5->N8 N9 Baseline Resolution (Rs > 2.5) N6->N9 N7->N3 N10 Validated Purity Method N9->N10

HPLC column selection workflow for fluorinated phthalazine derivatives.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . The method cannot proceed to sample analysis unless the System Suitability Test (SST) criteria are strictly met, ensuring the chromatographic environment is capable of resolving the critical impurities.

A. Chromatographic Conditions
  • Column: Fluorinated-Phenyl (e.g., Waters XSelect HSS PFP or Ascentis Express F5), 150 mm × 4.6 mm, 3.5 µm[2],[3].

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Causality: TFA acts as an ion-pairing agent and suppresses the ionization of any residual basic nitrogen atoms on the phthalazine ring, preventing secondary interactions with free silanols that cause peak tailing).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0–2 min: 20% B

    • 2–15 min: 20%

      
       80% B
      
    • 15–18 min: 80% B

    • 18–18.1 min: 80%

      
       20% B (Re-equilibration for 5 min)
      
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C. (Causality: Elevated temperature lowers mobile phase viscosity and improves mass transfer, sharpening the peaks of rigid aromatic compounds).

  • Detection: UV at 254 nm and 280 nm.

B. Sample Preparation
  • Diluent: 50:50 (v/v) Water:Acetonitrile. (Causality: Matching the diluent closely to the initial gradient conditions prevents solvent-mismatch effects, such as peak splitting or fronting).

  • Standard Solution: Accurately weigh 10 mg of the 1-Chloro-7-(trifluoromethyl)phthalazine reference standard and dissolve in 10 mL of diluent (1.0 mg/mL).

  • Resolution Mixture (SST): Spike the Standard Solution with 0.5% (w/w) of 1-chloro-6-(trifluoromethyl)phthalazine (the critical regioisomer).

C. System Suitability Testing (The Self-Validation Gate)

Before injecting the synthesized batch, inject the Resolution Mixture (SST) in triplicate. Proceed to sample analysis ONLY IF the following criteria are met:

  • Resolution (

    
    ): 
    
    
    
    between the 7-trifluoromethyl API and the 6-trifluoromethyl regioisomer.
  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak.
  • Relative Standard Deviation (%RSD):

    
     for the main peak area across the three injections.
    
D. Batch Analysis
  • Inject 5 µL of the synthesized sample (prepared at 1.0 mg/mL in diluent).

  • Integrate all peaks with an area

    
     of the main peak.
    
  • Calculate the purity using the area normalization method (Area %).

References

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Waters Application Notes. Available at: [Link]

  • LCGC International. "Current Trends in HPLC Column Usage: The Rise of Fluorinated Phases." Chromatography Online. Available at: [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Precursor scoring Relevance Heuristic
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-7-(trifluoromethyl)phthalazine
Reactant of Route 2
1-Chloro-7-(trifluoromethyl)phthalazine
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